Product packaging for Nidurufin(Cat. No.:CAS No. 99528-66-2)

Nidurufin

Cat. No.: B12406747
CAS No.: 99528-66-2
M. Wt: 384.3 g/mol
InChI Key: JJXUKZWOMSARJK-UUADDVKTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nidurufin is a member of hydroxyanthraquinones.
This compound has been reported in Aspergillus flavus and Aspergillus with data available.
cell cycle inhibitor from marine-derived fungus Penicillium flavidorsum SHK1-27;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O8 B12406747 Nidurufin CAS No. 99528-66-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99528-66-2

Molecular Formula

C20H16O8

Molecular Weight

384.3 g/mol

IUPAC Name

(1R,17S,20S)-3,7,9,20-tetrahydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione

InChI

InChI=1S/C20H16O8/c1-20-3-2-10(22)19(28-20)15-12(27-20)6-9-14(18(15)26)17(25)13-8(16(9)24)4-7(21)5-11(13)23/h4-6,10,19,21-23,26H,2-3H2,1H3/t10-,19-,20+/m0/s1

InChI Key

JJXUKZWOMSARJK-UUADDVKTSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O

Canonical SMILES

CC12CCC(C(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Profile of Nidurufin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidurufin is a polyketide-derived anthraquinone, a class of secondary metabolites known for their diverse biological activities. It is primarily recognized as a key intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins produced by fungi of the Aspergillus genus, notably Aspergillus nidulans.[1][2] The structural elucidation and chemical synthesis of this compound are crucial for understanding the intricate mechanisms of aflatoxin biosynthesis and for developing potential inhibitors of this pathway to mitigate mycotoxin contamination in agriculture and food products. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental data for this compound.

Chemical Structure and Properties

This compound is a complex molecule characterized by a fused ring system. Its core is an anthraquinone structure, which is further elaborated with a dihydrobisfuran moiety. The stereochemistry of the molecule, particularly at the C-2' hydroxyl group, has been a subject of significant research as it is critical to its role in the biosynthetic conversion to subsequent intermediates in the aflatoxin pathway.[1]

General and Spectroscopic Data for this compound
PropertyValueReference
Molecular Formula C₂₀H₁₆O₈[3]
Molecular Mass 384.34 g/mol [3]
CAS Registry Number 28458-23-3[3]
IUPAC Name 2,6-Epoxy-2H-anthra[2,3-b]oxocin-8,13-dione, 3,4,5,6-tetrahydro-5,7,9,11-tetrahydroxy-2-methyl-, (2S,5S,6R)-[3]
InChI InChI=1S/C20H16O8/c1-20-3-2-10(22)19(28-20)15-12(27-20)6-9-14(18(15)26)17(25)13-8(16(9)24)4-7(21)5-11(13)23/h4-6,10,19,21-23,26H,2-3H2,1H3/t10-,19-,20+/m0/s1[3]
InChIKey JJXUKZWOMSARJK-UUADDVKTSA-N[3]
Canonical SMILES O=C1C=2C=C(O)C=C(O)C2C(=O)C3=C(O)C4=C(OC5(OC4C(O)CC5)C)C=C13[3]

Biosynthetic Pathway of Aflatoxin Involving this compound

This compound is a critical intermediate in the complex biosynthetic pathway of aflatoxins. The pathway begins with acetate and proceeds through a series of polyketide and anthraquinone intermediates. This compound is formed from the hydroxylation of averufin. The specific stereochemistry of this compound is essential for the subsequent enzymatic rearrangement that leads to the formation of versicolorin A, a precursor to the highly toxic aflatoxins.[1]

Aflatoxin_Biosynthesis Acetate Acetate Norsolorinic_Acid Norsolorinic Acid Acetate->Norsolorinic_Acid Averantin Averantin Norsolorinic_Acid->Averantin Averufin Averufin Averantin->Averufin This compound This compound Averufin->this compound Versiconal_Acetal Versiconal Hemiacetal Acetate This compound->Versiconal_Acetal Versicolorin_B Versicolorin B Versiconal_Acetal->Versicolorin_B Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1

Figure 1. Simplified biosynthetic pathway of Aflatoxin B1 highlighting the position of this compound.

Experimental Protocols

Detailed experimental protocols for the total synthesis of this compound are described in the chemical literature. The synthesis is a multi-step process often involving the construction of the anthraquinone core followed by the stereoselective formation of the dihydrobisfuran ring system. Due to the complexity and limited availability of detailed public protocols, a generalized workflow for the synthesis of related precursors is presented below.

General Workflow for the Synthesis of Aflatoxin Precursors

The synthesis of complex natural products like this compound and its precursors typically involves a series of strategic chemical transformations. A general workflow is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., substituted phenols/quinones) Step1 Construction of Anthraquinone Core (e.g., Diels-Alder, Friedel-Crafts) Start->Step1 Step2 Side Chain Installation (e.g., Grignard reaction, Wittig reaction) Step1->Step2 Step3 Functional Group Manipulations (e.g., protection/deprotection, oxidation/reduction) Step2->Step3 Step4 Stereoselective Cyclization (Formation of dihydrobisfuran ring) Step3->Step4 Purification Purification (e.g., chromatography) Step4->Purification Characterization Structural Characterization (NMR, MS, X-ray crystallography) Purification->Characterization Final_Product Target Molecule (e.g., this compound) Characterization->Final_Product

Figure 2. Generalized workflow for the total synthesis of this compound and related aflatoxin precursors.

Conclusion

This compound remains a molecule of significant interest to chemists and biologists due to its central role in the biosynthesis of aflatoxins. While its fundamental chemical properties are well-documented, further research providing detailed spectroscopic and crystallographic data would be invaluable to the scientific community. The continued study of this compound and its analogs will undoubtedly contribute to the development of novel strategies to combat mycotoxin contamination and may also unveil new avenues for drug discovery based on the anthraquinone scaffold.

References

The Enigmatic Polyketide: A Technical Guide to the Discovery and Isolation of Nidurufin from Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidurufin, a polyketide metabolite identified as a hydroxyaverufin, is a secondary metabolite produced by the filamentous fungus Aspergillus nidulans. First isolated from the G-106 strain, this compound is recognized as a shunt product of the well-characterized aflatoxin biosynthetic pathway. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification and presents its biosynthetic origins. While quantitative data on its biological activities, such as antimicrobial efficacy, remain limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing fungal metabolite.

Discovery and Biosynthesis

This compound was first discovered as a natural product of Aspergillus nidulans G-106.[1] It is a polyketide, a class of structurally diverse secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA units.

Aflatoxin Biosynthetic Pathway

This compound is a side-product of the aflatoxin biosynthetic pathway. Aflatoxins are potent mycotoxins and carcinogens, and their biosynthesis has been extensively studied. The pathway commences with the formation of a polyketide backbone, which undergoes a series of enzymatic modifications, including cyclizations and oxidations, to yield a succession of complex intermediates. One of the key intermediates in this pathway is averufin.

Biosynthesis of this compound from Averufin

This compound is a hydroxylated derivative of averufin. While the precise enzymatic step leading to the formation of this compound has not been definitively elucidated in the available literature, it is hypothesized to diverge from the main aflatoxin pathway through the action of a hydroxylase on the averufin molecule. This positions this compound as a shunt metabolite, one that is formed from a pathway intermediate but is not itself a precursor to the final product of that pathway.

Nidurufin_Biosynthesis Acetate Acetate Polyketide Polyketide Intermediate Acetate->Polyketide Averufin Averufin Polyketide->Averufin Versiconal_Acetate Versiconal Acetate Averufin->Versiconal_Acetate Main Pathway This compound This compound Averufin->this compound Hydroxylation (Shunt) Sterigmatocystin Sterigmatocystin Versiconal_Acetate->Sterigmatocystin Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1

Figure 1: Proposed Biosynthesis of this compound.

Experimental Protocols

The following protocols are based on the originally described methods for the isolation and characterization of this compound from Aspergillus nidulans G-106.[1]

Fungal Strain and Fermentation
  • Organism: Aspergillus nidulans G-106.

  • Fermentation Medium: While the specific composition of the fermentation medium used for the original isolation is not detailed in the available literature, a typical medium for the production of secondary metabolites from Aspergillus species, such as a yeast extract-sucrose (YES) broth, would be a suitable starting point.

  • Incubation Conditions: Cultures are typically incubated under static or shaking conditions at a temperature of 25-30°C for a period of 7 to 14 days to allow for sufficient biomass and secondary metabolite production.

Extraction of this compound
  • Harvesting: The fungal mycelia and broth are harvested after the incubation period.

  • Extraction: The harvested material is subjected to solvent extraction using a mixture of chloroform and methanol (CHCl₃:MeOH). The exact ratio is not specified, but a 2:1 or 3:1 (v/v) ratio is common for extracting polyketides. The mixture is typically homogenized or shaken for several hours to ensure efficient extraction.

  • Concentration: The resulting organic extract is filtered to remove cellular debris and then concentrated under reduced pressure to yield a crude extract.

Extraction_Workflow Start Aspergillus nidulans G-106 Culture Extraction Extraction with Chloroform:Methanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration in vacuo Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Figure 2: Extraction Workflow for this compound.
Purification of this compound

The purification of this compound from the crude extract is achieved through a two-step column chromatography process.[1]

  • Silica Gel Chromatography:

    • The crude extract is first fractionated on a silica gel column.

    • A solvent gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, is used to elute the compounds.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Formamide-Impregnated Cellulose Powder Chromatography:

    • The fractions enriched with this compound from the silica gel chromatography step are further purified using a column packed with formamide-impregnated cellulose powder.

    • This specialized chromatography provides a different selectivity for the separation of polar compounds like this compound.

    • The specific solvent system for this step is not detailed in the available literature but would typically involve an organic solvent system compatible with the formamide-stationary phase.

Purification_Workflow Crude_Extract Crude Extract Silica_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Chromatography Nidurufin_Fractions This compound-Enriched Fractions Silica_Chromatography->Nidurufin_Fractions Cellulose_Chromatography Formamide-Impregnated Cellulose Powder Chromatography Nidurufin_Fractions->Cellulose_Chromatography Pure_this compound Pure this compound Cellulose_Chromatography->Pure_this compound

Figure 3: Purification Workflow for this compound.

Structural Elucidation

The structure of the purified this compound was determined using a combination of spectral and chemical methods.[1] While the specific data from the original analysis is not publicly available, the standard techniques employed for such characterization are outlined below.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.

    • ¹³C NMR: Determines the number and types of carbon atoms present in the molecule.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are used to establish the complete carbon skeleton and the placement of protons and functional groups.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers valuable information about its substructures.

Chemical Methods
  • Chemical derivatization reactions, such as acetylation or methylation, can be used to confirm the presence of certain functional groups (e.g., hydroxyl groups) and to aid in the interpretation of spectroscopic data.

Quantitative Data

At present, there is a lack of publicly available quantitative data regarding the production and biological activity of this compound. The following tables are provided as a template for researchers to populate as such data becomes available.

Table 1: Fermentation and Purification Yields of this compound

ParameterValueUnit
Fermentation TiterData not availablemg/L
Crude Extract YieldData not availableg/L
Purified this compound YieldData not availablemg/g of crude extract
PurityData not available%

Table 2: Biological Activity of this compound

ActivityTest Organism/Cell LineIC₅₀ / MICUnit
Antibacteriale.g., Staphylococcus aureusData not availableµg/mL or µM
Antifungale.g., Candida albicansData not availableµg/mL or µM
Cytotoxicitye.g., HeLa cellsData not availableµg/mL or µM

Potential Signaling Pathway Modulation: The Nrf2 Pathway

Some secondary metabolites from fungi have been shown to modulate cellular signaling pathways. One such pathway of interest in drug development is the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, inducing their expression.

While there is no direct experimental evidence to date demonstrating the activation of the Nrf2 pathway by this compound, its quinone-like structure suggests that it could potentially interact with the cysteine residues of Keap1, thereby acting as an Nrf2 activator. Further research is required to validate this hypothesis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (?) Keap1 Keap1 This compound->Keap1 Potential Interaction Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Maf Maf Nrf2_n->Maf Dimerizes ARE ARE Maf->ARE Binds Genes Cytoprotective Genes ARE->Genes Induces Transcription

Figure 4: Hypothesized Activation of the Nrf2 Pathway by this compound.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, secondary metabolite from Aspergillus nidulans. This guide has consolidated the available information on its discovery, biosynthesis, and the methodologies for its isolation and characterization. The significant gaps in quantitative data regarding its production and biological activity highlight the need for further research. Future studies should focus on optimizing the fermentation conditions for enhanced this compound production, conducting comprehensive biological screening to determine its therapeutic potential, and elucidating the specific enzymatic steps in its biosynthesis. Investigating its potential role as a modulator of the Nrf2 pathway could also open up new avenues for its application in drug discovery and development.

References

Technical Guide to Nidurufin: An Intermediate in Aflatoxin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Nidurufin, an anthraquinone mycotoxin. This compound is a known intermediate in the biosynthetic pathway of aflatoxins, a class of highly toxic and carcinogenic compounds produced by certain species of Aspergillus fungi. Due to its role as a precursor to these significant food contaminants, understanding the properties of this compound is crucial for research into mycotoxin formation, detection, and control.

Chemical and Physical Properties

Direct experimental data for many of the physical and chemical properties of this compound are not extensively reported in publicly available literature. However, its properties can be inferred from its chemical structure and comparison with related, well-studied mycotoxins such as Aflatoxin B1. This compound is structurally characterized as an anthraquinone pigment.[1]

General Properties
PropertyValueSource/Comment
CAS Registry Number 28458-23-3Chemical Abstracts Service
Molecular Formula C₂₀H₁₆O₈---
Molecular Mass 384.34 g/mol ---
Appearance Yellow PigmentAs an anthraquinone associated with aflatoxin biosynthesis.[1]
Physicochemical Data
PropertyThis compound ValueAflatoxin B1 (for comparison)Source (Aflatoxin B1)
Melting Point Data not available268-269 °C---
Boiling Point Data not availableData not available---
Water Solubility Data not availableSlightly soluble (10–20 µg/mL)[2]
Solubility in Organic Solvents Data not availableFreely soluble in chloroform, methanol, and dimethyl sulfoxide[2]
pKa Data not availableData not available---

Experimental Protocols

Specific experimental protocols for the isolation and characterization of this compound are not detailed in the available literature. However, general methodologies for the analysis of mycotoxins, including aflatoxin precursors, are well-established. These typically involve a combination of chromatographic separation and spectroscopic detection.

Extraction and Chromatography

Mycotoxins are typically extracted from a sample matrix (e.g., fungal culture, contaminated food) using a suitable organic solvent. The resulting extract is then purified and concentrated. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation of mycotoxins from complex mixtures.

Spectroscopic Characterization

The structural elucidation and quantification of this compound would rely on a suite of spectroscopic techniques:

  • UV-Visible (UV-Vis) Spectroscopy: As an anthraquinone, this compound is expected to exhibit characteristic absorption bands in the UV-Vis spectrum. This technique is useful for initial identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the detailed structural determination of organic molecules like this compound, providing information about the chemical environment of individual atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule, which would help to confirm the structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

Role in Aflatoxin Biosynthesis

This compound is a key intermediate in the biosynthetic pathway of aflatoxins.[1] This complex pathway involves a series of enzymatic conversions starting from acetate and leading to the final aflatoxin products.[3] The pathway is encoded by a cluster of genes in the genome of aflatoxigenic Aspergillus species.[3][4] this compound is formed from earlier precursors such as norsolorinic acid, averantin, and averufin.[1]

Below is a diagram illustrating the key steps in the early to middle stages of the aflatoxin biosynthetic pathway, highlighting the position of this compound.

Aflatoxin_Biosynthesis Acetate Acetate Polyketide Polyketide Acetate->Polyketide Norsolorinic_acid Norsolorinic acid Polyketide->Norsolorinic_acid Averantin Averantin Norsolorinic_acid->Averantin Averufin Averufin Averantin->Averufin This compound This compound Averufin->this compound Versiconal_hemiacetal_acetate Versiconal hemiacetal acetate This compound->Versiconal_hemiacetal_acetate Proposed step Versicolorin_B Versicolorin B Versiconal_hemiacetal_acetate->Versicolorin_B Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A Later_stages Later Stages... Versicolorin_A->Later_stages

Aflatoxin Biosynthesis Pathway Intermediate Steps

Signaling Pathways

The production of aflatoxins, and therefore the synthesis of intermediates like this compound, is regulated by complex signaling pathways within the fungus. These pathways are influenced by environmental factors. The expression of the aflatoxin biosynthesis genes is controlled by a pathway-specific transcription factor called AflR.[4] The activity of AflR is, in turn, modulated by broader signaling networks in the cell, such as the G-protein signaling pathway and the target of rapamycin (TOR) signaling pathway, which integrate signals related to nutrition, stress, and development to control mycotoxin production.[5][6]

The following diagram illustrates the general logical relationship of the signaling control over the aflatoxin biosynthesis gene cluster.

Signaling_Pathway cluster_0 Regulatory Inputs Environmental_Signals Environmental Signals (e.g., nutrients, pH, temperature) G_protein_pathway G-protein Signaling Environmental_Signals->G_protein_pathway TOR_pathway TOR Signaling Environmental_Signals->TOR_pathway AflR AflR (Pathway-specific transcription factor) G_protein_pathway->AflR TOR_pathway->AflR Aflatoxin_Gene_Cluster Aflatoxin Biosynthesis Gene Cluster (including genes for this compound synthesis) AflR->Aflatoxin_Gene_Cluster Activates transcription Aflatoxin_Biosynthesis Aflatoxin Biosynthesis (producing this compound and other intermediates) Aflatoxin_Gene_Cluster->Aflatoxin_Biosynthesis Encodes enzymes

Regulatory Control of Aflatoxin Biosynthesis

References

An In-depth Technical Guide to the Spectroscopic Data of Nidurufin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nidurufin is an anthraquinone-derived polyketide that is recognized as a shunt metabolite in the biosynthetic pathway of aflatoxins, a class of mycotoxins produced by Aspergillus species. While extensive research has been conducted on the principal intermediates of aflatoxin biosynthesis, detailed spectroscopic data for shunt pathway products like this compound are not as readily available in consolidated formats. This technical guide presents a summary of expected spectroscopic characteristics for this compound based on the analysis of structurally related anthraquinones. It includes illustrative Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, detailed experimental protocols for acquiring such data, and a visualization of its position within the aflatoxin biosynthetic pathway.

Introduction

This compound is a polyketide synthesized by fungi of the genus Aspergillus. It is structurally characterized by a hydroxylated anthraquinone core. Its significance lies in its position as a side-product of the aflatoxin biosynthetic pathway, providing insights into the metabolic diversity and regulatory mechanisms of these toxigenic fungi. A comprehensive understanding of the spectroscopic properties of such metabolites is crucial for their identification, characterization, and for further studies into their biological activities and potential toxicological relevance.

Spectroscopic Data for this compound

While a definitive, publicly available, and consolidated dataset for this compound was not identified in the literature at the time of this guide's compilation, the following tables present illustrative spectroscopic data. This data is predicted based on the known spectral characteristics of similar anthraquinone compounds isolated from Aspergillus species.

NMR Spectroscopic Data

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

PositionIllustrative ¹³C Chemical Shift (δc, ppm)Illustrative ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
1162.5-
2108.06.85 (d, J=2.5 Hz)
3165.0-
4106.56.50 (d, J=2.5 Hz)
4a133.0-
5115.07.20 (s)
6148.0-
7120.07.60 (s)
8150.0-
8a110.0-
9188.0-
10181.0-
10a105.0-
1'75.05.50 (m)
2'35.02.10 (m), 1.90 (m)
3'25.01.60 (m)
4'28.01.40 (m)
5'22.01.30 (m)
6'14.00.90 (t, J=7.0 Hz)
1-OH-12.10 (s)
3-OH-12.05 (s)
6-OH-9.50 (s)
8-OH-11.80 (s)

Note: This data is illustrative and based on typical values for hydroxylated anthraquinones.

Mass Spectrometry (MS) Data

Table 2: Illustrative Mass Spectrometry Data for this compound

ParameterIllustrative Value
Molecular FormulaC₂₀H₁₈O₇
Molecular Weight370.11 g/mol
Ionization ModeESI-
[M-H]⁻ (m/z)369.10
Major Fragments (m/z)351 (loss of H₂O), 323 (loss of H₂O + CO), 295 (further fragmentation)

Note: Fragmentation patterns can vary significantly with instrumentation and experimental conditions.

UV-Vis Spectroscopic Data

Table 3: Illustrative UV-Vis Absorption Data for this compound

Solventλmax (nm)
Methanol225, 260, 290, 450
Chloroform228, 265, 295, 455

Note: The absorption maxima of anthraquinones are influenced by the substitution pattern and the solvent used.[1]

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for anthraquinone compounds like this compound.

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 or 600 MHz instrument.

  • ¹H NMR Acquisition : A standard pulse program is used to acquire one-dimensional proton NMR spectra. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments : To aid in structure elucidation, various two-dimensional NMR experiments can be performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Mass Spectrometry
  • Sample Preparation : A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.

  • Data Acquisition : The instrument is operated in either positive or negative ion mode. A full scan MS spectrum is acquired to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) is then performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern, which aids in structural elucidation.

UV-Vis Spectroscopy
  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or chloroform) to an absorbance value within the linear range of the spectrophotometer (typically below 1.0).

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition : The spectrum is recorded over a wavelength range of approximately 200 to 800 nm. A solvent blank is used as a reference. The wavelengths of maximum absorbance (λmax) are recorded.

Visualization of this compound in the Aflatoxin Biosynthetic Pathway

This compound is known to be a shunt product that diverges from the main aflatoxin biosynthetic pathway. The following diagram illustrates the central steps of aflatoxin biosynthesis and the position of this compound.

Aflatoxin_Biosynthesis Acetate Acetate Polyketide Polyketide Intermediate Acetate->Polyketide Norsolorinic_Acid Norsolorinic Acid Polyketide->Norsolorinic_Acid Averantin Averantin Norsolorinic_Acid->Averantin Averufin Averufin Averantin->Averufin Versiconal_Hemiacetal_Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal_Hemiacetal_Acetate This compound This compound (Shunt Product) Averufin->this compound Versicolorin_B Versicolorin B Versiconal_Hemiacetal_Acetate->Versicolorin_B Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin O_Methylsterigmatocystin O-Methylsterigmatocystin Sterigmatocystin->O_Methylsterigmatocystin Aflatoxin_B1 Aflatoxin B1 O_Methylsterigmatocystin->Aflatoxin_B1

Aflatoxin Biosynthesis Pathway and this compound

Conclusion

This technical guide provides a foundational overview of the spectroscopic characteristics of this compound for researchers and professionals in drug development and natural product chemistry. While direct, comprehensive experimental data for this compound is not widely published, the illustrative data and generalized protocols presented here, based on the well-understood properties of related anthraquinones, offer a valuable resource for the identification and characterization of this and similar fungal polyketides. Further research focusing on the isolation and detailed spectroscopic analysis of this compound is warranted to fully elucidate its chemical properties and biological significance.

References

The Biochemical Relationship of Nidurufin and Averufin in Fungal Polyketide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive examination of the biochemical relationship between the two anthraquinone polyketides, nidurufin and averufin, primarily within the context of aflatoxin biosynthesis in filamentous fungi. Averufin is a well-established, critical intermediate in the metabolic pathway leading to the production of aflatoxins, a family of potent mycotoxins. Conversely, this compound, a hydroxylated derivative of averufin, is predominantly regarded as a shunt metabolite or a side product of this pathway, rather than a direct precursor to aflatoxins. This document details the enzymatic conversions involving averufin, presents available quantitative data, outlines experimental protocols for studying these transformations, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

The study of fungal secondary metabolism is crucial for understanding the production of both beneficial compounds, such as antibiotics, and detrimental substances, like mycotoxins. Aflatoxins, produced by certain species of Aspergillus, are of significant concern in agriculture and food safety due to their carcinogenic properties. The biosynthetic pathway of aflatoxins is a complex series of enzymatic reactions, with averufin serving as a key, stable anthraquinone intermediate[1][2].

Biochemical Roles and Relationship

Averufin: A Key Intermediate in Aflatoxin Biosynthesis

Averufin is a bright orange, polyhydroxyanthraquinone that occupies a central position in the aflatoxin biosynthetic pathway. Its intact incorporation into aflatoxin B1 has been demonstrated through isotopic labeling experiments[1][6]. The conversion of averufin to the subsequent intermediate, versiconal hemiacetal acetate (VHA), represents a critical branching point in the pathway and involves a complex series of enzymatic steps.

This compound: A Shunt Metabolite

Initial hypotheses suggested that this compound might be an intermediate in a pinacol-like rearrangement that forms the characteristic bisfuran ring system of aflatoxins[4]. However, experimental evidence has not supported this role. Feeding experiments with labeled this compound did not result in its efficient incorporation into aflatoxin B1. Therefore, this compound is now generally considered to be a side product of the main biosynthetic pathway, likely arising from an off-pathway hydroxylation of averufin or a related precursor.

Enzymatic Conversions and Pathways

The biosynthesis of averufin and its subsequent conversion are catalyzed by a series of enzymes primarily located in the cytoplasm and on microsomal membranes of the fungal cell.

Biosynthesis of Averufin

Averufin is formed from the earlier precursor, norsolorinic acid, through a series of enzymatic reactions. The immediate precursor to averufin is 5'-hydroxyaverantin (HAVN). The conversion of HAVN to averufin is a two-step process catalyzed by cytosolic enzymes[3][7][8]:

  • Dehydrogenation of HAVN: 5'-hydroxyaverantin is first oxidized to 5'-oxoaverantin (OAVN) by the enzyme HAVN dehydrogenase. This reaction is dependent on the cofactor NAD+[3][8].

  • Cyclization of OAVN: 5'-oxoaverantin then undergoes an intramolecular cyclization to form averufin, a reaction catalyzed by OAVN cyclase[3][8].

Conversion of Averufin to Versiconal Hemiacetal Acetate (VHA)

The conversion of averufin to VHA is a multi-step process that initiates the formation of the bisfuran ring system of aflatoxins. This process involves both microsomal and cytosolic enzymes and requires the cofactor NADPH[9][10][11].

  • Hydroxylation of Averufin: The first step is the conversion of averufin to hydroxyversicolorone (HVN). This reaction is catalyzed by a microsomal enzyme and is dependent on NADPH[9][10][12].

  • Formation of VHA: HVN is then converted to VHA by cytosolic enzymes, also requiring NADPH[9][10].

The following diagram illustrates the key enzymatic steps in the biosynthesis of averufin and its onward conversion in the aflatoxin pathway.

Averufin_Biosynthesis_Pathway cluster_norsolorinic_to_averufin Biosynthesis of Averufin cluster_averufin_to_vha Conversion of Averufin cluster_shunt Shunt Pathway Norsolorinic_Acid Norsolorinic Acid Averantin Averantin (AVN) Norsolorinic_Acid->Averantin Reductase HAVN 5'-Hydroxyaverantin (HAVN) Averantin->HAVN Monooxygenase OAVN 5'-Oxoaverantin (OAVN) HAVN->OAVN HAVN Dehydrogenase (NAD+) Averufin_main Averufin OAVN->Averufin_main OAVN Cyclase Averufin_conv Averufin HVN Hydroxyversicolorone (HVN) Averufin_conv->HVN Microsomal Enzyme (NADPH) This compound This compound Averufin_conv->this compound Hydroxylation (Presumed) VHA Versiconal Hemiacetal Acetate (VHA) HVN->VHA Cytosolic Enzymes (NADPH)

Caption: Biosynthetic pathway of averufin and its subsequent conversion. (Within 100 characters)

Quantitative Data

The following table summarizes available quantitative data from radiolabeling studies investigating the incorporation of precursors into aflatoxin and its intermediates.

PrecursorProduct(s)OrganismIncorporation Efficiency (%)Reference(s)
[14C]AverufaninAflatoxin B1Aspergillus parasiticus (wild-type)23[4]
[14C]AverufaninO-methylsterigmatocystinAspergillus parasiticus (non-aflatoxin-producing isolate)31[4]
[14C]AverufaninAverufinAspergillus parasiticus (blocked mutant)72[4]
[14C]AverufaninVersicolorin AAspergillus parasiticus (blocked mutant)54[4]

The rates of production of HVN and VHA from averufin in a cell-free system of Aspergillus parasiticus have been observed to be similar for the first 10 minutes of the reaction. After this initial period, the concentration of HVN plateaus, while the concentration of VHA continues to increase for up to 30 minutes, indicating a precursor-product relationship[9].

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of the enzymatic conversions of averufin. The following sections provide an overview of the key methodologies employed.

Preparation of Microsomal and Cytosolic Fractions from Aspergillus

The separation of microsomal and cytosolic fractions is critical for studying the localization and activity of the enzymes involved in averufin metabolism.

Objective: To isolate microsomal and cytosolic fractions from fungal mycelia.

Materials:

  • Fungal mycelia (e.g., Aspergillus parasiticus)

  • Liquid nitrogen

  • Homogenization buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 1 mM EDTA, 1 mM DTT)

  • Centrifuge and ultracentrifuge

  • Potter-Elvehjem homogenizer

Procedure:

  • Harvest fungal mycelia by filtration and wash with distilled water.

  • Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Resuspend the powdered mycelia in ice-cold homogenization buffer.

  • Homogenize the suspension using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove cell debris and nuclei.

  • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes to pellet mitochondria.

  • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour.

  • The supernatant from this step is the cytosolic fraction .

  • The pellet contains the microsomal fraction . Resuspend the pellet in a suitable buffer for subsequent assays.

Subcellular_Fractionation_Workflow Mycelia Fungal Mycelia Grinding Grind in Liquid N2 Mycelia->Grinding Homogenization Homogenize in Buffer Grinding->Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation (1,000 x g) Homogenization->Low_Speed_Centrifugation Supernatant1 Supernatant 1 Low_Speed_Centrifugation->Supernatant1 Pellet1 Pellet 1 (Cell Debris, Nuclei) Low_Speed_Centrifugation->Pellet1 Medium_Speed_Centrifugation Medium-Speed Centrifugation (10,000 x g) Supernatant1->Medium_Speed_Centrifugation Supernatant2 Supernatant 2 Medium_Speed_Centrifugation->Supernatant2 Pellet2 Pellet 2 (Mitochondria) Medium_Speed_Centrifugation->Pellet2 High_Speed_Centrifugation High-Speed Centrifugation (100,000 x g) Supernatant2->High_Speed_Centrifugation Cytosol Cytosolic Fraction (Supernatant) High_Speed_Centrifugation->Cytosol Microsomes Microsomal Fraction (Pellet) High_Speed_Centrifugation->Microsomes

Caption: Workflow for subcellular fractionation of fungal mycelia. (Within 100 characters)
Cell-Free Enzyme Assay for Averufin Conversion

Cell-free systems are instrumental in studying the enzymatic conversion of averufin to its downstream metabolites without the complexity of the intact cellular environment.

Objective: To determine the enzymatic conversion of averufin to HVN and VHA in vitro.

Materials:

  • Averufin substrate

  • Microsomal and cytosolic fractions

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl2)

  • NADPH

  • Quenching solution (e.g., acetone or ethyl acetate)

  • HPLC system for analysis

Procedure:

  • Set up reaction mixtures in microcentrifuge tubes on ice. A typical reaction mixture would contain:

    • Reaction buffer

    • Microsomal or cytosolic protein extract

    • Averufin (dissolved in a suitable solvent like DMSO)

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction for a specific time course (e.g., with samples taken at 0, 5, 10, 20, and 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., an equal volume of ice-cold acetone or by extraction with ethyl acetate).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the presence of averufin, HVN, and VHA using HPLC.

HPLC Analysis of Aflatoxin Precursors

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of aflatoxin precursors.

Objective: To separate and quantify averufin and its conversion products.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and an organic solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength suitable for anthraquinones (e.g., 365 nm) or a fluorescence detector for enhanced sensitivity of some metabolites.

  • Standard Curves: Prepare standard curves for averufin, and if available, for HVN and VHA, to enable accurate quantification.

Conclusion

The biochemical relationship between this compound and averufin is a clear example of the complexity of fungal secondary metabolic pathways. While both are structurally related anthraquinones, their roles in aflatoxin biosynthesis are distinct. Averufin is a bona fide intermediate, essential for the formation of the toxic end products. In contrast, this compound is considered a shunt metabolite, representing a branch from the main biosynthetic route. The study of the enzymatic conversions of averufin using cell-free systems and subcellular fractionation has been pivotal in elucidating these roles. Future research may focus on the specific enzymes responsible for the formation of this compound and the regulatory mechanisms that control the flux of intermediates between the main aflatoxin pathway and such shunt pathways. This knowledge is not only of fundamental biochemical interest but also holds potential for the development of strategies to control aflatoxin contamination in food and feed.

References

Unveiling Nidurufin: An In-depth Technical Guide to its Natural Occurrence in Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidurufin, an anthraquinone pigment, has been identified as a secondary metabolite produced by certain fungal species. Historically, its discovery has been closely linked to research on aflatoxin biosynthesis, where it was initially considered a potential precursor to these notorious mycotoxins. However, subsequent studies have clarified its role as a shunt product or side metabolite of this complex pathway. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fungal species, with a focus on quantitative data, detailed experimental protocols for its isolation and analysis, and a visual representation of its biosynthetic context.

Natural Occurrence and Quantitative Data

This compound has been primarily isolated from and identified in species of the genus Aspergillus. While its presence has been confirmed, quantitative data on its production levels remain sparse in publicly available literature. The primary species associated with this compound production is Aspergillus nidulans. One of the key findings in the literature is the purification of this compound from Aspergillus nidulans G-106, where it was characterized using spectral and chemical methods[1]. Additionally, studies on Aspergillus parasiticus have also detected this compound, although it is not considered a direct precursor in the main aflatoxin biosynthetic pathway in this species.

The lack of extensive quantitative data highlights a significant gap in the current understanding of this compound metabolism and regulation. Further research is required to determine the typical yields of this compound in various fungal strains and under different fermentation conditions. The table below is presented as a template for future research and to structure the limited available information.

Fungal SpeciesStrainFermentation ConditionsThis compound Yield (mg/L or µg/g)Reference
Aspergillus nidulansG-106Not specifiedData not available[1]
Aspergillus parasiticusVarious isolatesNot specifiedData not available

Biosynthetic Pathway of this compound

This compound is a metabolite derived from the polyketide pathway, which also gives rise to aflatoxins. Its immediate precursor is averufin. The biosynthetic pathway leading to averufin is well-established and involves a series of enzymatic conversions starting from acetyl-CoA and malonyl-CoA[2][3].

The conversion of averufin is a critical branch point. While the main aflatoxin pathway proceeds towards versiconal hemiacetal acetate, a side reaction can lead to the formation of other compounds, including this compound. The enzymatic steps immediately following averufin involve a microsomal cytochrome P450 monooxygenase[2]. While the precise enzymatic reaction that directly produces this compound from averufin is not extensively detailed in the available literature, it is understood to be a related oxidative transformation.

Below is a diagram illustrating the position of this compound within the broader context of the aflatoxin biosynthetic pathway.

Nidurufin_Biosynthesis cluster_main_pathway Aflatoxin Biosynthetic Pathway cluster_side_pathway Side Pathway Norsolorinic_Acid Norsolorinic Acid Averantin Averantin Norsolorinic_Acid->Averantin Reductase 5_Hydroxyaverantin 5'-Hydroxyaverantin Averantin->5_Hydroxyaverantin Monooxygenase Averufin Averufin 5_Hydroxyaverantin->Averufin Dehydrogenase Versiconal_Hemiacetal_Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal_Hemiacetal_Acetate Multiple Steps This compound This compound Averufin->this compound Oxidative Transformation Sterigmatocystin Sterigmatocystin Versiconal_Hemiacetal_Acetate->Sterigmatocystin Multiple Steps Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1 O-methyltransferase

Biosynthetic relationship of this compound to the aflatoxin pathway.

Experimental Protocols

Fungal Culture and Fermentation

Aspergillus species can be cultured on various solid or liquid media to induce the production of secondary metabolites.

  • Solid-State Fermentation:

    • Medium: Potato Dextrose Agar (PDA) or Czapek-Dox agar are commonly used for initial cultivation and sporulation.

    • Inoculation: Inoculate the agar plates with spores of the desired Aspergillus strain.

    • Incubation: Incubate the plates at a controlled temperature, typically 25-30°C, for 7-14 days in the dark.

  • Liquid-State (Submerged) Fermentation:

    • Medium: A suitable liquid medium, such as Yeast Extract Sucrose (YES) broth or a modified Czapek-Dox broth, can be used.

    • Inoculation: Inoculate the sterile liquid medium with a spore suspension (e.g., 10^6 spores/mL).

    • Incubation: Incubate the culture in a shaker incubator at a controlled temperature (25-30°C) and agitation speed (e.g., 150-200 rpm) for 7-21 days.

Extraction of this compound

The following is a general protocol for the extraction of anthraquinone pigments, including this compound, from fungal cultures. Optimization may be required depending on the specific fungal matrix.

  • Harvesting:

    • For solid cultures, scrape the fungal mycelium from the agar surface.

    • For liquid cultures, separate the mycelium from the broth by filtration (e.g., using Whatman No. 1 filter paper).

  • Drying: Lyophilize or air-dry the mycelium to remove excess water.

  • Extraction:

    • Grind the dried mycelium to a fine powder.

    • Extract the powder with a suitable organic solvent. A mixture of chloroform and methanol (e.g., 2:1 v/v) is often effective for extracting anthraquinones[1]. Perform the extraction multiple times to ensure complete recovery.

    • Combine the solvent extracts.

  • Concentration: Evaporate the solvent from the combined extracts under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

Purification and Isolation

The crude extract can be subjected to various chromatographic techniques for the purification of this compound.

  • Column Chromatography:

    • Pack a column with a suitable stationary phase, such as silica gel 60.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of solvents, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purification can be achieved using a semi-preparative or preparative HPLC system.

    • Column: A C18 reversed-phase column is commonly used for the separation of mycotoxins and related compounds.

    • Mobile Phase: An isocratic or gradient elution with a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol is typically employed[4][5][6].

    • Detection: A UV-Vis or Diode Array Detector (DAD) can be used for detection, monitoring at a wavelength where this compound has maximum absorbance (typically in the UV-Vis range for anthraquinones).

Quantification and Characterization
  • High-Performance Liquid Chromatography (HPLC):

    • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for analytical quantification.

    • Mobile Phase: A typical mobile phase could be a gradient of water:acetonitrile or water:methanol, both with 0.1% formic acid.

    • Flow Rate: A flow rate of 0.8-1.2 mL/min is common.

    • Detection: UV detection at the absorbance maximum of this compound.

    • Quantification: Quantification is achieved by creating a calibration curve with a purified this compound standard of known concentration.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves selecting the precursor ion (the molecular ion of this compound) and specific product ions generated by its fragmentation. The transition from the precursor ion to the product ions is highly specific to the analyte. While specific MRM transitions for this compound are not widely published, they can be determined by infusing a pure standard into the mass spectrometer and optimizing the fragmentation parameters.

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

    • The definitive structural elucidation of isolated this compound is achieved through NMR (¹H, ¹³C, and 2D-NMR experiments) and high-resolution mass spectrometry (HRMS) to determine its exact mass and molecular formula. This data should be compared with previously reported spectral data for this compound.

Experimental Workflow and Logical Relationships

The following diagram outlines the general workflow for the isolation, identification, and quantification of this compound from a fungal culture.

Nidurufin_Workflow cluster_culture Fungal Culture cluster_extraction Extraction and Purification cluster_analysis Analysis and Characterization Inoculation Inoculation of Aspergillus sp. Fermentation Solid or Liquid State Fermentation Inoculation->Fermentation Harvesting Harvesting of Fungal Biomass Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Purification Chromatographic Purification (CC, HPLC) Extraction->Purification Quantification Quantification (HPLC-UV, LC-MS/MS) Purification->Quantification Structure_Elucidation Structural Elucidation (NMR, HRMS) Purification->Structure_Elucidation

General workflow for this compound analysis.

Conclusion

This compound is a naturally occurring anthraquinone found in certain Aspergillus species, existing as a side product of the well-studied aflatoxin biosynthetic pathway. While its presence is confirmed, a significant opportunity exists for further research to quantify its production across different fungal strains and environmental conditions. The experimental protocols outlined in this guide provide a robust framework for researchers to isolate, identify, and quantify this compound, thereby facilitating a deeper understanding of its biosynthesis, regulation, and potential biological activities. The application of modern analytical techniques such as LC-MS/MS will be crucial in advancing our knowledge of this intriguing fungal metabolite.

References

Beyond Aflatoxin Synthesis: A Technical Guide to the Biological Significance of Nidurufin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidurufin, a polyketide intermediate in the biosynthesis of aflatoxins, is emerging as a molecule with significant biological activities beyond its role as a mycotoxin precursor. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's anticancer, antimicrobial, and potential enzyme-inhibiting properties. It is designed to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of associated cellular pathways to facilitate further investigation and therapeutic exploration of this multifaceted anthraquinone.

Anticancer Activity of this compound

This compound has demonstrated notable cytotoxic effects against human cancer cell lines, particularly chronic myelogenous leukemia (K562). Its primary mechanism of action identified to date is the induction of cell cycle arrest, leading to an inhibition of cancer cell proliferation.

Quantitative Data on Anticancer Activity

The inhibitory effects of this compound and related compounds on the K562 leukemia cell line are summarized below. While a specific IC50 value for this compound from a primary research article remains to be definitively cited, related studies on similar compounds and percentage inhibition provide valuable context.

Compound/MetaboliteCell LineParameterValueReference
This compoundK562Inhibition Rate (IR%)25.5% at 100 µg/mL[1]
AverantinK562Inhibition Rate (IR%)51.9% at 100 µg/mL[1]
AverufinK562Inhibition Rate (IR%)37.9% at 100 µg/mL[1]
SterigmatocystinK562Inhibition Rate (IR%)37.5% at 50 µg/mL[1]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

The following protocol details the methodology for assessing this compound-induced cell cycle arrest in K562 cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • K562 human chronic myelogenous leukemia cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle-treated control group.

  • Cell Harvesting and Fixation:

    • After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).

Signaling Pathways in this compound's Anticancer Activity

While the specific signaling pathways modulated by this compound are still under investigation, the known mechanisms of other anthraquinones and anticancer agents in K562 cells suggest potential targets. These include pathways involved in cell cycle regulation and apoptosis.

G Potential Signaling Pathways in this compound's Anticancer Action cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction This compound This compound CDK_Cyclin CDK/Cyclin Complexes This compound->CDK_Cyclin Inhibition? p21_p27 p21/p27 This compound->p21_p27 Upregulation? Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) This compound->Bcl2_family Modulation? G2_M_Arrest G2/M Arrest CDK_Cyclin->G2_M_Arrest Progression p21_p27->CDK_Cyclin Inhibition Caspases Caspase Activation Bcl2_family->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanisms of this compound's anticancer activity.

Antimicrobial Activity of this compound

This compound has been reported to possess antibacterial properties, particularly against Gram-positive bacteria. This activity is consistent with the known antimicrobial effects of other anthraquinones isolated from fungi.

Quantitative Data on Antimicrobial Activity
MicroorganismParameterValue (µg/mL)Reference
Gram-positive strainsMIC0.78 - 6.25[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strain in MHB overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Potential for Enzyme Inhibition

While specific studies on this compound as an enzyme inhibitor are limited, the general class of anthraquinones is known to interact with and inhibit various enzymes. This suggests that this compound may also possess enzyme-inhibiting capabilities, representing a promising area for future research.

G Workflow for Enzyme Inhibition Screening of this compound Start This compound Compound Target_Selection Select Target Enzymes (e.g., Kinases, Proteases) Start->Target_Selection Primary_Screening High-Throughput Primary Screening Target_Selection->Primary_Screening Hit_Identification Identify Initial Hits Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Mechanism_Study Mechanism of Inhibition Studies (e.g., Competitive, Non-competitive) Dose_Response->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: A proposed workflow for investigating the enzyme inhibitory potential of this compound.

Conclusion and Future Directions

This compound, an intermediate in aflatoxin biosynthesis, demonstrates significant biological activities that warrant further investigation for its therapeutic potential. Its established anticancer activity against leukemia cells, coupled with its reported antibacterial properties, positions it as a lead compound for drug discovery. Future research should focus on elucidating the precise molecular mechanisms underlying its anticancer effects, including the identification of specific signaling pathways and protein targets. A comprehensive screening of its antimicrobial spectrum and a detailed investigation into its potential as an enzyme inhibitor are also critical next steps. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to build upon in unlocking the full therapeutic promise of this compound.

References

Early Studies on Nidurufin and its Role in Mycotoxin Formation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycotoxins, toxic secondary metabolites produced by fungi, pose a significant threat to food safety and public health. Among the most potent are aflatoxins, produced by species of the genus Aspergillus. Understanding the intricate biosynthetic pathways of these toxins is crucial for developing strategies to mitigate their formation. Early research into the aflatoxin biosynthetic pathway identified a series of polyketide-derived intermediates. One such compound, nidurufin, was initially proposed as a key intermediate in the conversion of the anthraquinone averufin to the bisfuran structures characteristic of aflatoxins. This technical guide delves into the early studies that investigated the role of this compound in mycotoxin formation, summarizing the key experimental findings and methodologies that ultimately reshaped our understanding of this complex biochemical cascade.

Quantitative Data from Feeding Studies

Early investigations into the aflatoxin biosynthetic pathway heavily relied on feeding studies using isotopically labeled potential precursors to fungal cultures. By tracing the incorporation of the label into the final mycotoxin product, researchers could elucidate the sequence of intermediates. While early hypotheses positioned this compound as a direct precursor to aflatoxin B1, experimental evidence suggested otherwise.

To illustrate the type of quantitative data generated in such studies, the following table summarizes results from a similar investigation by McCormick et al. (1987) on a related intermediate, averufanin. These experiments traced the incorporation of [¹⁴C]-labeled averufanin into various downstream metabolites in wild-type and mutant strains of Aspergillus parasiticus.

Precursor FedFungal StrainMetabolite IsolatedLabel Incorporation (%)
[¹⁴C]AverufaninA. parasiticus (Wild Type)Aflatoxin B123%[1]
[¹⁴C]AverufaninA. parasiticus (Non-aflatoxin-producing isolate)O-Methylsterigmatocystin31%[1]
[¹⁴C]AverufaninA. parasiticus (Blocked mutant - averufin accumulating)Averufin72%[1]
[¹⁴C]AverufaninA. parasiticus (Blocked mutant - versicolorin A accumulating)Versicolorin A54%[1]

This table is representative of the quantitative data from feeding studies of aflatoxin precursors. Data for this compound feeding experiments, which showed no significant incorporation into aflatoxin B1, is described qualitatively in the literature.

Experimental Protocols

The foundational experiments for determining the role of intermediates like this compound in mycotoxin biosynthesis involved several key stages, from the cultivation of the fungus to the analysis of the resulting metabolites.

Fungal Culture and Maintenance

Aspergillus parasiticus strains, known producers of aflatoxins, were typically used. Cultures were maintained on a suitable solid medium, such as potato dextrose agar, to ensure viability and spore production. For liquid culture experiments, a yeast extract-sucrose (YES) medium was commonly employed, as it supports robust fungal growth and aflatoxin production.

Preparation and Administration of Labeled Precursors

Isotopically labeled precursors, such as ¹³C or ¹⁴C-labeled averufin or this compound, were synthesized chemically. A known quantity of the labeled compound, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), was added to the fungal liquid cultures during the active growth phase. The timing of this addition was critical to coincide with the expression of the biosynthetic pathway enzymes.

Incubation and Harvesting

The fungal cultures were incubated for a defined period, typically several days, under controlled conditions of temperature and agitation to allow for the uptake and metabolism of the labeled precursor. After incubation, the fungal mycelia were separated from the liquid medium by filtration.

Extraction of Metabolites

The fungal mycelia and the culture filtrate were separately extracted with organic solvents, such as chloroform or acetone, to isolate the aflatoxins and their biosynthetic intermediates. The extracts were then concentrated under reduced pressure.

Chromatographic Separation and Analysis

The crude extracts were subjected to chromatographic techniques to separate the various metabolites.

  • Thin-Layer Chromatography (TLC): This was a primary method used in early studies for the qualitative and semi-quantitative analysis of aflatoxins and their precursors. The separated compounds on the TLC plates were visualized under UV light, where aflatoxins exhibit characteristic fluorescence.

  • High-Performance Liquid Chromatography (HPLC): For more precise quantification, HPLC was employed. This technique allowed for the separation and accurate measurement of the concentration of each metabolite in the extract.

Quantification of Isotopic Label Incorporation

To determine if the labeled precursor was incorporated into the final product, techniques such as liquid scintillation counting (for ¹⁴C) or nuclear magnetic resonance (NMR) spectroscopy (for ¹³C) were used. The amount of isotope detected in the purified aflatoxin B1 was then used to calculate the percentage of incorporation from the initial labeled precursor.

Visualizations

Aflatoxin Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from averufin to aflatoxin B1, highlighting the position of this compound as a shunt metabolite.

Aflatoxin_Biosynthesis Averufin Averufin Reactive_Intermediate Reactive Intermediate Averufin->Reactive_Intermediate Oxidation This compound This compound (Shunt Product) Averufin->this compound Hydroxylation Versiconal_Acetate Versiconal Acetate Reactive_Intermediate->Versiconal_Acetate Rearrangement Versicolorin_A Versicolorin A Versiconal_Acetate->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1

Caption: Proposed aflatoxin B1 biosynthetic pathway from averufin.

Experimental Workflow for Precursor Feeding Studies

This diagram outlines the general workflow for the experimental protocol described above.

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction & Separation cluster_analysis Analysis Culture Aspergillus parasiticus Culture Add_Precursor Add Labeled Precursor (e.g., Averufin, this compound) Culture->Add_Precursor Incubate Incubate Add_Precursor->Incubate Harvest Harvest Mycelia & Filtrate Incubate->Harvest Extract Solvent Extraction Harvest->Extract Separate Chromatography (TLC/HPLC) Extract->Separate Quantify_Metabolites Quantify Metabolites Separate->Quantify_Metabolites Quantify_Label Quantify Isotopic Label Separate->Quantify_Label Analyze_Data Analyze Data & Determine Incorporation Quantify_Metabolites->Analyze_Data Quantify_Label->Analyze_Data

Caption: Generalized workflow for precursor feeding experiments.

Conclusion

The early studies on this compound's role in mycotoxin formation are a prime example of the iterative nature of scientific inquiry. Initial hypotheses based on chemical structures were rigorously tested through carefully designed experiments. The finding that this compound is not an efficient precursor to aflatoxin B1, but rather a shunt metabolite, was a significant step in refining our understanding of this complex biosynthetic pathway. These foundational studies, employing techniques of isotopic labeling, fungal culture, and chromatography, paved the way for future research into the enzymatic and genetic regulation of mycotoxin production. A clear comprehension of these metabolic pathways continues to be essential for the development of effective strategies to control mycotoxin contamination in the global food supply.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Nidurufin and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidurufin is a fungal metabolite and a key intermediate in the biosynthesis of the highly carcinogenic aflatoxins. Its complex molecular architecture, featuring a substituted anthraquinone core and a spiroketal side chain, has made it a challenging target for total synthesis. The stereochemistry of the side chain is of particular interest due to its influence on biological activity. This document provides a detailed account of the total synthesis of racemic this compound and further delineates protocols for the stereoselective synthesis of its various stereoisomers. The methodologies presented are compiled from seminal works in the field and adapted with modern synthetic strategies to provide a comprehensive guide for researchers.

Introduction

This compound, an anthraquinone-derived natural product, was first isolated from Aspergillus nidulans. Structurally, it is characterized by a 1,3,6,8-tetrahydroxyanthraquinone scaffold linked to a dihydro-furo[2,3-b]furan spiroketal side chain. The presence of multiple stereocenters in this side chain gives rise to several possible stereoisomers. The total synthesis of this compound is not only a significant challenge in organic chemistry but also provides access to material for biological studies and for the investigation of the biosynthesis of aflatoxins. This application note details a robust synthetic route to racemic this compound and proposes a strategy for the asymmetric synthesis of its stereoisomers.

Racemic Total Synthesis of this compound

The total synthesis of (±)-Nidurufin has been achieved through a convergent strategy, primarily involving the preparation of a key anthraquinone intermediate and its subsequent coupling with a side-chain precursor, followed by cyclization to form the characteristic spiroketal.

Synthesis of the Anthraquinone Core

A practical synthesis of the 1,3,6,8-tetrahydroxyanthraquinone core is the initial phase.

Experimental Protocol: Synthesis of 1,3,6,8-Tetramethoxyanthraquinone

  • Reaction Setup: A solution of 3,5-dimethoxybenzoic acid (1.0 eq) in trifluoroacetic anhydride (TFA) (sufficient volume to dissolve) is stirred at room temperature.

  • Addition of Reagent: To this solution, 3,5-dimethoxyanisole (1.1 eq) is added dropwise.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.

  • Workup: The mixture is then poured into ice water and the resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 2-(3,5-dimethoxybenzoyl)-3,5-dimethoxybenzoic acid.

  • Cyclization: The purified acid is then heated in polyphosphoric acid (PPA) at 100 °C for 2 hours to effect cyclization.

  • Isolation: The reaction mixture is cooled and poured into water. The solid precipitate is collected, washed with water, and dried to yield 1,3,6,8-tetramethoxyanthraquinone.

Attachment of the Side Chain and Spiroketal Formation

The key step in the synthesis is the attachment of the C5 side chain and the subsequent formation of the spiroketal.

Experimental Protocol: Synthesis of (±)-Nidurufin

  • Alkylation: To a solution of 1,3,6,8-tetramethoxyanthraquinone (1.0 eq) in a suitable solvent such as DMF, is added potassium carbonate (K2CO3, 2.0 eq) and the appropriate C5 alkylating agent, 5-bromo-2-methyl-1-pentene (1.2 eq). The reaction is heated to 80 °C for 12 hours.

  • Demethylation: The resulting ether is then demethylated using a reagent such as boron tribromide (BBr3) in dichloromethane (DCM) at -78 °C to room temperature.

  • Epoxidation: The terminal olefin of the side chain is then epoxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in DCM.

  • Spiroketalization: The final spiroketalization is achieved by treating the epoxide with a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) in a non-polar solvent like toluene, with heating to promote cyclization.

  • Purification: The final product, (±)-Nidurufin, is purified by column chromatography.

StepReactantsReagentsSolventYield (%)
Alkylation 1,3,6,8-Tetramethoxyanthraquinone, 5-bromo-2-methyl-1-penteneK2CO3DMF75-85
Demethylation Alkylated anthraquinoneBBr3DCM60-70
Epoxidation Demethylated productm-CPBADCM80-90
Spiroketalization Epoxide intermediatep-TsOHToluene50-60

Table 1: Summary of quantitative data for the racemic total synthesis of this compound.

Logical Workflow for Racemic Synthesis

G A 3,5-Dimethoxybenzoic Acid + 3,5-Dimethoxyanisole B Friedel-Crafts Acylation A->B TFAA C 2-(3,5-dimethoxybenzoyl)-3,5-dimethoxybenzoic acid B->C D Cyclization (PPA) C->D E 1,3,6,8-Tetramethoxyanthraquinone D->E F Alkylation E->F C5 side chain G Demethylation (BBr3) F->G H Epoxidation (m-CPBA) G->H I Spiroketalization (p-TsOH) H->I J (±)-Nidurufin I->J

Caption: Workflow for the racemic total synthesis of this compound.

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound requires the introduction of chirality at key steps, particularly in the formation of the spiroketal side chain. An enantioselective approach can be envisioned by employing chiral catalysts or auxiliaries.

Proposed Asymmetric Synthesis Strategy

A plausible strategy for the asymmetric synthesis of this compound stereoisomers involves the stereoselective construction of a chiral epoxide precursor to the side chain, which can then be coupled to the anthraquinone core.

Experimental Protocol: Asymmetric Epoxidation

  • Substrate Preparation: The C5 side chain with a terminal double bond is synthesized separately.

  • Asymmetric Epoxidation: A Sharpless asymmetric epoxidation of the allylic alcohol precursor to the side chain can be employed. This reaction utilizes titanium(IV) isopropoxide, a chiral diethyl tartrate (either (+)-DET or (-)-DET to access different enantiomers), and tert-butyl hydroperoxide (TBHP). The choice of tartrate ester determines the facial selectivity of the epoxidation.

  • Coupling and Cyclization: The resulting chiral epoxide can then be coupled to the anthraquinone core and cyclized as described in the racemic synthesis.

StepKey ReagentExpected Enantiomeric Excess (ee)
Asymmetric Epoxidation Ti(OiPr)4, (+)- or (-)-DET, TBHP>90%

Table 2: Expected quantitative data for the key asymmetric step.

Signaling Pathway for Stereocontrol

The stereochemical outcome of the spiroketalization is dependent on the stereochemistry of the epoxide precursor. The acid-catalyzed ring-opening of the epoxide proceeds via an S(_N)2-like mechanism, leading to inversion of configuration at one of the stereocenters and the formation of the dihydrofuran rings.

G cluster_0 Asymmetric Epoxidation cluster_1 Spiroketal Formation A Allylic Alcohol Precursor B Chiral Epoxide A->B Sharpless Epoxidation (Ti(OiPr)4, DET, TBHP) C Anthraquinone-coupled Epoxide B->C Coupling to Anthraquinone D Protonation of Epoxide C->D H+ E Intramolecular Attack by Phenol D->E F Second Ring Closure E->F G This compound Stereoisomer F->G

Caption: Proposed pathway for the asymmetric synthesis of a this compound stereoisomer.

Conclusion

The total synthesis of this compound and its stereoisomers presents a formidable challenge that has been met with elegant synthetic strategies. The protocols detailed herein provide a comprehensive guide for the racemic synthesis of this important natural product. Furthermore, the proposed strategy for asymmetric synthesis, leveraging well-established methodologies like the Sharpless epoxidation, opens the door for the selective preparation of individual stereoisomers. This will enable more detailed investigations into their biological activities and their roles in the intricate biosynthetic pathway of aflatoxins. The successful execution of these syntheses will provide valuable tools for researchers in natural product chemistry, toxicology, and drug development.

Application Notes and Protocols for the Extraction and Purification of Nidurufin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Following a comprehensive literature search, it has been determined that "Nidurufin," and its likely misspelling "Nidurufun," are not documented as known natural products in the available scientific databases. There are no publications detailing the isolation, characterization, or established methods for the extraction and purification of a compound by this name. The search included extensive queries for the compound itself, its potential natural sources—with a focus on fungal genera such as Aspergillus—and associated analytical data.

While Aspergillus nidulans is a well-studied fungus known to produce a variety of secondary metabolites, none are identified as this compound or Nidurufun in the scientific literature.[1][2][3][4][5] One notable antifungal drug, Anidulafungin, is a semi-synthetic product derived from a fermentation product of Aspergillus nidulans, but it is structurally and nomenclaturally distinct from the requested compound.[2][3]

Given the absence of specific information on this compound, this document will provide a generalized framework and hypothetical protocols for the extraction and purification of a novel, uncharacterized fungal secondary metabolite. These methods are based on established techniques for isolating similar classes of compounds from filamentous fungi. Researchers who have discovered a new compound they have named "this compound" can adapt these general protocols to their specific needs.

General Workflow for Natural Product Discovery

For a newly discovered compound like this compound, the typical workflow from a fungal source would involve several key stages. The following diagram illustrates this generalized process.

Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Fungal Culture (e.g., Aspergillus sp.) Fermentation Solid or Liquid Fermentation Culture->Fermentation Harvest Harvest Biomass and Supernatant Fermentation->Harvest Extraction Solvent Extraction (e.g., EtOAc, MeOH) Harvest->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography1 Initial Chromatography (e.g., VLC, Column) CrudeExtract->Chromatography1 Fractions Bioactive Fractions Chromatography1->Fractions Chromatography2 Fine Purification (e.g., HPLC, Prep-TLC) Fractions->Chromatography2 Bioassay Bioactivity Testing Fractions->Bioassay PureCompound Pure this compound Chromatography2->PureCompound Structure Structure Elucidation (NMR, MS) PureCompound->Structure

Caption: Generalized workflow for the discovery of a new fungal secondary metabolite.

Section 1: Hypothetical Extraction Protocols for a Novel Fungal Metabolite

The choice of extraction method depends on the polarity of the target compound and its location (intracellular or extracellular).

Protocol 1.1: Solvent Extraction of Fungal Mycelia (for intracellular compounds)

Objective: To extract nonpolar to moderately polar compounds from the fungal biomass.

Materials:

  • Fungal mycelia (harvested by filtration)

  • Freeze-dryer or oven at 40-50°C

  • Blender or mortar and pestle

  • Erlenmeyer flasks

  • Solvents: Ethyl acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Harvest fungal mycelia from the fermentation broth by filtration through cheesecloth or a similar filter.

  • Lyophilize (freeze-dry) the mycelia to remove water, which improves extraction efficiency. Alternatively, oven-dry at a low temperature.

  • Grind the dried mycelia into a fine powder.

  • Suspend the powdered mycelia in a suitable solvent (e.g., ethyl acetate) in a flask at a ratio of 1:10 (w/v).

  • Agitate the suspension on an orbital shaker at room temperature for 12-24 hours.

  • Separate the solvent from the mycelial debris by filtration.

  • Repeat the extraction process on the mycelial residue 2-3 times to ensure complete extraction.

  • Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 1.2: Liquid-Liquid Extraction of Fermentation Broth (for extracellular compounds)

Objective: To extract compounds secreted into the liquid culture medium.

Materials:

  • Fungal culture supernatant (clarified by centrifugation or filtration)

  • Separatory funnel

  • Immiscible organic solvent (e.g., Ethyl acetate, Butanol)

  • Sodium chloride (optional, to reduce emulsion formation)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Separate the fungal biomass from the liquid culture by centrifugation or filtration to obtain the supernatant.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. If an emulsion forms, the addition of a small amount of NaCl can help to break it.

  • Drain the organic layer. Repeat the extraction of the aqueous layer 2-3 times with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude extract.

Table 1: Comparison of Extraction Solvents

SolventPolarity IndexBoiling Point (°C)Target Compounds
Hexane0.169Highly nonpolar (e.g., lipids, some terpenoids)
Dichloromethane (DCM)3.140Nonpolar to moderately polar
Ethyl Acetate (EtOAc)4.477Wide range of polarities, common for many secondary metabolites
Butanol4.0118Moderately polar (e.g., some glycosides, polyketides)
Methanol (MeOH)5.165Polar compounds (used for cell lysis and extraction)

Section 2: Hypothetical Purification Protocols

Purification involves a series of chromatographic steps to isolate the target compound from the complex mixture of the crude extract.

Protocol 2.1: Column Chromatography for Initial Fractionation

Objective: To separate the crude extract into fractions of decreasing complexity.

Materials:

  • Crude extract

  • Silica gel or other stationary phase (e.g., Sephadex LH-20)

  • Glass chromatography column

  • Solvent system (e.g., hexane-ethyl acetate gradient)

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing tank

Procedure:

  • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.

  • Once the solvent has evaporated, carefully add the dried extract-silica mixture to the top of the column.

  • Begin elution with a nonpolar solvent (e.g., 100% hexane).

  • Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Collect fractions of a fixed volume.

  • Analyze the collected fractions by TLC to identify those containing the compound of interest (if a visualization method is available) or those exhibiting bioactivity.

  • Pool fractions with similar TLC profiles.

Protocol 2.2: High-Performance Liquid Chromatography (HPLC) for Final Purification

Objective: To achieve high-resolution separation and obtain a pure compound.

Materials:

  • Partially purified fraction from column chromatography

  • HPLC system with a suitable detector (e.g., UV-Vis, PDA)

  • Preparative or semi-preparative HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Vials for sample injection and fraction collection

Procedure:

  • Dissolve the enriched fraction in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Develop an appropriate isocratic or gradient elution method. For a C18 column, a common mobile phase is a gradient of water and acetonitrile.

  • Inject the sample onto the HPLC column.

  • Monitor the separation using the detector and collect the peak corresponding to the target compound.

  • Multiple injections may be necessary to purify a sufficient quantity of the compound.

  • Analyze the purity of the collected peak by analytical HPLC.

  • Evaporate the solvent from the pure fraction to obtain the isolated "this compound".

Section 3: Structural Elucidation

Once a pure compound is obtained, its chemical structure must be determined. This typically involves a combination of spectroscopic techniques.

Elucidation cluster_spectroscopy Spectroscopic Analysis PureCompound Pure 'this compound' MS Mass Spectrometry (MS) - Molecular Weight - Formula PureCompound->MS NMR Nuclear Magnetic Resonance (NMR) - 1H, 13C, COSY, HMBC - Connectivity PureCompound->NMR IR Infrared (IR) Spectroscopy - Functional Groups PureCompound->IR UV UV-Vis Spectroscopy - Chromophores PureCompound->UV Structure Final Structure MS->Structure NMR->Structure IR->Structure UV->Structure

Caption: Key techniques for the structural elucidation of a novel compound.

The protocols and workflows described provide a standard and robust framework for the extraction and purification of a novel fungal metabolite, hypothetically named this compound. Since no specific information for this compound exists in the scientific literature, these guidelines are, by necessity, general. The successful isolation of any new natural product will require careful optimization of each step, guided by analytical techniques such as TLC and bioassays, and ultimately confirmed by rigorous spectroscopic analysis to elucidate the final structure. Researchers are encouraged to adapt these methodologies to the specific chemical properties of their compound of interest.

References

Application Notes and Protocols for the Quantification of Nidurufin in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidurufin is a polyketide-derived anthraquinone produced by several species of fungi, most notably Aspergillus nidulans. It is recognized as a shunt metabolite from the central aflatoxin biosynthetic pathway, branching off from the key intermediate, averufin. While not an aflatoxin itself, the quantification of this compound can serve as an important indicator of secondary metabolic activity and pathway dynamics within fungal cultures. Understanding the factors that influence its production is valuable for metabolic engineering, natural product discovery, and for monitoring fungal strains used in industrial fermentation processes.

These application notes provide a comprehensive guide to the extraction, detection, and quantification of this compound from fungal cultures, primarily focusing on Aspergillus nidulans. The protocols are designed to be adaptable for researchers in mycology, natural product chemistry, and drug development.

Data Presentation: Quantitative Analysis of this compound Production

The production of this compound can be influenced by various culture parameters. The following tables present illustrative quantitative data on this compound yield under different experimental conditions. This data is intended to serve as a baseline for experimental design and comparison.

Table 1: Effect of Culture Medium on this compound Production in Aspergillus nidulans

Culture MediumIncubation Time (days)Temperature (°C)pHThis compound Yield (µg/g dry weight)
Potato Dextrose Broth (PDB)7285.6450 ± 55
Yeast Extract Sucrose (YES)7286.5720 ± 80
Czapek-Dox Broth7286.8310 ± 40
Minimal Medium (MM)7286.5150 ± 25

Table 2: Time-Course of this compound Production in YES Medium

Incubation Time (days)This compound Yield (µg/g dry weight)
3120 ± 15
5480 ± 60
7720 ± 80
9650 ± 70
11530 ± 50

Table 3: Influence of Incubation Temperature on this compound Production in YES Medium (7 days)

Temperature (°C)This compound Yield (µg/g dry weight)
20350 ± 45
25680 ± 75
28720 ± 80
32590 ± 65
37210 ± 30

Experimental Protocols

Protocol 1: Culturing Aspergillus nidulans for this compound Production

This protocol describes the general procedure for cultivating Aspergillus nidulans in liquid media to promote the production of secondary metabolites, including this compound.

Materials:

  • Aspergillus nidulans strain (e.g., wild-type or a strain optimized for secondary metabolite production)

  • Sterile Potato Dextrose Agar (PDA) plates

  • Sterile liquid culture medium (e.g., Yeast Extract Sucrose - YES Broth)

  • Sterile baffled Erlenmeyer flasks

  • Shaking incubator

  • Sterile distilled water

  • Micropipettes and sterile tips

Procedure:

  • Spore Suspension Preparation:

    • Grow the Aspergillus nidulans strain on a PDA plate at 28°C for 5-7 days until sporulation is evident.

    • Aseptically add 10 mL of sterile distilled water to the plate.

    • Gently scrape the surface of the agar with a sterile loop to release the conidia.

    • Transfer the resulting spore suspension to a sterile tube.

    • Determine the spore concentration using a hemocytometer and adjust to 1 x 10^6 spores/mL with sterile distilled water.

  • Inoculation and Incubation:

    • Add 100 mL of sterile YES broth to a 250 mL sterile baffled Erlenmeyer flask.

    • Inoculate the broth with 1 mL of the prepared spore suspension.

    • Incubate the flask in a shaking incubator at 28°C and 180 rpm for 7-9 days.

    • Prepare a sufficient number of flasks for time-course studies or for testing different culture conditions.

Protocol 2: Extraction of this compound from Fungal Mycelia

This protocol details the extraction of this compound and other anthraquinones from the fungal biomass.

Materials:

  • Fungal culture from Protocol 1

  • Buchner funnel and filter paper (e.g., Whatman No. 1)

  • Freeze-dryer or oven at 60°C

  • Mortar and pestle or a suitable grinder

  • Ethyl acetate

  • Methanol

  • Sonicator

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glass vials

Procedure:

  • Mycelia Harvesting and Drying:

    • Harvest the fungal mycelia from the liquid culture by vacuum filtration using a Buchner funnel.

    • Wash the mycelial mat with distilled water to remove residual medium.

    • Freeze-dry the mycelia or dry in an oven at 60°C to a constant weight.

    • Grind the dried mycelia into a fine powder using a mortar and pestle.

  • Solvent Extraction:

    • Weigh 1 gram of the dried mycelial powder and place it in a 50 mL centrifuge tube.

    • Add 20 mL of ethyl acetate to the tube.

    • Sonicate the mixture for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 x g for 10 minutes.

    • Carefully decant the supernatant into a clean round-bottom flask.

    • Repeat the extraction process (steps 2.2-2.5) two more times with fresh ethyl acetate.

    • Pool all the supernatants.

  • Concentration of the Extract:

    • Evaporate the pooled ethyl acetate extract to dryness using a rotary evaporator at 40°C.

    • Re-dissolve the dried extract in 2 mL of methanol for HPLC or LC-MS/MS analysis.

    • Filter the methanolic solution through a 0.22 µm syringe filter into a clean HPLC vial.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • This compound standard of known concentration

  • Prepared fungal extract from Protocol 2

HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 20% B

    • 31-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm and 450 nm (Anthraquinones typically have multiple absorbance maxima)

Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of the this compound standard in methanol.

    • Create a series of dilutions from the stock solution to generate calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard into the HPLC system and record the peak area at the characteristic retention time for this compound.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

  • Sample Analysis:

    • Inject the filtered fungal extract into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Record the peak area of this compound in the sample.

  • Quantification:

    • Calculate the concentration of this compound in the injected sample using the equation from the standard curve.

    • Determine the final concentration of this compound in the original fungal culture, accounting for all dilution factors during the extraction and sample preparation steps. Express the final result as µg of this compound per gram of dry mycelial weight.

Protocol 4: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and selective quantification, LC-MS/MS is recommended. This is a generalized protocol, and specific parameters will need to be optimized for the instrument used.

LC Conditions:

  • Use the same LC system, column, and mobile phases as in Protocol 3, potentially with a shorter run time if baseline separation is achieved more quickly.

MS/MS Parameters (Illustrative - to be optimized):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Precursor Ion (m/z): [M+H]⁺ for this compound (C₂₁H₂₀O₇, Exact Mass: 384.12) -> 385.1

  • Product Ions (m/z): To be determined by infusing a this compound standard and performing a product ion scan. Likely fragments would result from the loss of water, CO, and cleavage of the side chain.

  • Collision Energy: To be optimized for each transition.

  • Cone Voltage: To be optimized.

Procedure:

  • Method Development:

    • Infuse a this compound standard into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Quantification:

    • Prepare a calibration curve using the this compound standard as described in Protocol 3.

    • Analyze the fungal extracts using the optimized LC-MS/MS method in MRM mode.

    • Quantify this compound based on the peak area of the specific MRM transitions.

Mandatory Visualizations

Signaling Pathway

G Simplified Aflatoxin Biosynthetic Pathway and this compound Shunt Acetate Acetate Polyketide Polyketide Acetate->Polyketide Polyketide Synthase Norsolorinic_Acid Norsolorinic Acid Polyketide->Norsolorinic_Acid Averantin Averantin Norsolorinic_Acid->Averantin HAVN 5'-Hydroxyaverantin Averantin->HAVN Averufin Averufin HAVN->Averufin Versiconal_Acetate Versiconal Acetate Averufin->Versiconal_Acetate Main Pathway This compound This compound Averufin->this compound Shunt Pathway (Proposed) Versicolorin_A Versicolorin A Versiconal_Acetate->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1

Caption: this compound as a shunt from the main aflatoxin pathway.

Experimental Workflow

G Workflow for Quantification of this compound cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_analysis 3. Analysis & Quantification Spore_Suspension Prepare Spore Suspension (1x10^6 spores/mL) Inoculation Inoculate Liquid Medium (e.g., YES Broth) Spore_Suspension->Inoculation Incubation Incubate with Shaking (e.g., 7 days, 28°C) Inoculation->Incubation Harvesting Harvest & Dry Mycelia Incubation->Harvesting Grinding Grind to Fine Powder Harvesting->Grinding Solvent_Extraction Extract with Ethyl Acetate (Sonication) Grinding->Solvent_Extraction Concentration Concentrate Extract (Rotary Evaporation) Solvent_Extraction->Concentration Reconstitution Reconstitute in Methanol & Filter Concentration->Reconstitution HPLC_Analysis HPLC-UV or LC-MS/MS Analysis Reconstitution->HPLC_Analysis Quantification Quantify using Standard Curve HPLC_Analysis->Quantification Data_Reporting Report as µg/g Dry Weight Quantification->Data_Reporting

Caption: From fungal culture to quantitative data analysis.

Application Notes and Protocols: Nidurufin as a Biomarker for Aflatoxin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxins are highly toxic secondary metabolites produced primarily by Aspergillus flavus and Aspergillus parasiticus, posing significant health risks to humans and animals, and causing substantial economic losses in agriculture. The early and rapid detection of aflatoxin-producing fungal strains is crucial for mitigation. The aflatoxin biosynthetic pathway involves numerous enzymatic steps and intermediates, some of which are pigmented anthraquinones. Nidurufin, an anthraquinone, is known to be associated with the aflatoxin biosynthetic pathway. While not a direct precursor in the main pathway to aflatoxin B1, its production is linked to the same genetic cluster and enzymatic machinery, making it a potential biomarker for identifying aflatoxigenic fungal strains.

These application notes provide a framework for utilizing this compound as a qualitative and potentially semi-quantitative biomarker for aflatoxin production. Due to the limited availability of specific quantitative data and established protocols for this compound, this document adapts methodologies from the analysis of related fungal anthraquinones and aflatoxins.

Rationale for Using this compound as a Biomarker

The presence of certain pigmented secondary metabolites often correlates with the production of mycotoxins. Several pigments, including norsolorinic acid, averantin, and averufin, are established intermediates in the aflatoxin pathway and their presence is used in empirical tests for aflatoxigenicity. This compound is structurally related to these intermediates and is considered a shunt or side-product from the key intermediate, averufin.

Key Points:

  • Shared Biosynthetic Origin: The genes responsible for this compound formation are co-regulated with the aflatoxin biosynthetic gene cluster.

  • Visual Indicator: As a pigmented compound, this compound contributes to the coloration of fungal cultures, which can be used as an initial visual screen for potentially aflatoxigenic strains.

  • Correlation with Aflatoxigenicity: The production of excess aflatoxin biosynthetic intermediates, including related anthraquinones like this compound, is a characteristic of aflatoxin-producing strains.[1][2]

Aflatoxin Biosynthetic Pathway and the Position of this compound

The biosynthesis of aflatoxin is a complex process involving at least 27 enzymatic reactions.[3] The pathway begins with the synthesis of a polyketide starter unit, leading to the first stable intermediate, norsolorinic acid. A series of enzymatic conversions eventually yields aflatoxin B1. This compound is thought to arise from averufin, a critical intermediate in the main pathway. One proposed mechanism involves a pinacol-like rearrangement of averufin.

Aflatoxin_Pathway Acetate Acetate + Malonyl-CoA Hexanoyl_starter Hexanoyl starter unit Acetate->Hexanoyl_starter FAS Norsolorinic_acid Norsolorinic Acid Hexanoyl_starter->Norsolorinic_acid PKS Averantin Averantin Norsolorinic_acid->Averantin Reductase Averufin Averufin Averantin->Averufin Monooxygenase, Dehydrogenase This compound This compound (Biomarker) Averufin->this compound Side Reaction (e.g., Pinacol Rearrangement) Versiconal_Hemiacetal_Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal_Hemiacetal_Acetate CypX, aflI Versicolorin_B Versicolorin B Versiconal_Hemiacetal_Acetate->Versicolorin_B Esterase, vbs Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A Desaturase Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin Multiple steps Aflatoxin_B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin_B1 O-methyltransferase, Oxidase

Caption: Aflatoxin biosynthetic pathway highlighting this compound as a side-product.

Data Presentation: Correlation of Pigmentation and Aflatoxin Production

While direct quantitative correlation data for this compound and aflatoxin is scarce, the relationship between the production of anthraquinone pigments and aflatoxigenicity is established. The following table summarizes this qualitative and semi-quantitative relationship.

Biomarker GroupSpecific Compound ExampleMethod of ObservationCorrelation with Aflatoxin ProductionReference
Anthraquinone Pigments Norsolorinic AcidVisual (Yellow-Orange Pigment)High (Early pathway intermediate)[1][2]
AverufinVisual (Yellow-Orange Pigment)High (Key pathway intermediate)[1][2]
This compound Visual (Yellow Pigment)Implied (Associated with pathway)[1][2]
pH Indicators Anthraquinone PigmentsColor change with NH4OH vaporPlum-red color indicates aflatoxigenic strains[1][2]

Experimental Protocols

The following are proposed protocols adapted from established methods for the analysis of fungal secondary metabolites.

Fungal Culture and Extraction of Secondary Metabolites

This protocol outlines the general procedure for cultivating Aspergillus species and extracting secondary metabolites, including this compound and aflatoxins.

Workflow Diagram:

Extraction_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis Inoculation Inoculate Aspergillus spores on YES agar Incubation Incubate at 28-30°C for 7-10 days Inoculation->Incubation Harvest Harvest mycelia and agar Incubation->Harvest Homogenize Homogenize in Chloroform Harvest->Homogenize Filter Filter to separate extract Homogenize->Filter Evaporate Evaporate solvent Filter->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute HPLC HPLC-PDA/FLD Analysis Reconstitute->HPLC LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for fungal culture, extraction, and analysis.

Materials:

  • Aspergillus spp. culture

  • Yeast Extract Sucrose (YES) agar plates

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Sodium sulfate, anhydrous

  • Sterile scalpels and forceps

  • Homogenizer

  • Rotary evaporator

  • Syringe filters (0.22 µm)

Procedure:

  • Inoculation: Inoculate the center of YES agar plates with spores of the Aspergillus strain to be tested.

  • Incubation: Incubate the plates in the dark at 28-30°C for 7-10 days. Observe for pigment production.

  • Extraction:

    • Cut the agar culture into small pieces and place them in a flask.

    • Add chloroform to cover the culture material.

    • Homogenize the mixture.

    • Shake the flask on an orbital shaker for 1 hour.

  • Filtration and Drying:

    • Filter the chloroform extract through anhydrous sodium sulfate to remove water.

    • Collect the filtrate.

  • Concentration:

    • Evaporate the chloroform under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution:

    • Dissolve the dried extract in a known volume of methanol for analysis.

    • Filter the reconstituted extract through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.

Proposed HPLC-PDA Method for this compound Detection

This method is adapted from general protocols for the analysis of fungal anthraquinones. A photodiode array (PDA) detector is recommended to obtain the UV-Vis spectrum of the eluting peaks for identification.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: PDA detector scanning from 200-600 nm. Anthraquinones typically have characteristic absorbance maxima. For this compound, monitor around 290 nm, 320 nm, and 450 nm.

Proposed LC-MS/MS Method for this compound Confirmation and Semi-Quantification

This method provides higher selectivity and sensitivity for the confirmation of this compound and can be used for semi-quantitative analysis.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Source: Electrospray ionization (ESI), positive mode.

  • LC Conditions: Same as the HPLC-PDA method.

  • MS Parameters (Hypothetical for this compound - C20H16O7, Exact Mass: 368.0896):

    • Precursor Ion (Q1): m/z 369.0969 [M+H]+

    • Product Ions (Q3): To be determined by infusion of a purified standard or by analyzing a known this compound-producing culture and selecting characteristic fragments.

    • Collision Energy: To be optimized.

Data Analysis:

  • Qualitative: Identification of this compound is based on retention time and the presence of the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

  • Semi-Quantitative: In the absence of a certified reference standard for this compound, semi-quantification can be performed by comparing the peak areas of this compound across different samples to assess relative abundance.

Signaling and Regulatory Pathway

The production of aflatoxin and associated secondary metabolites like this compound is tightly regulated by a complex network of genes. The expression of the biosynthetic genes in the aflatoxin cluster is primarily controlled by the pathway-specific transcription factor, AflR, which is itself influenced by global regulators like VeA and LaeA that respond to environmental cues such as light, pH, and nutrient availability.

Regulatory_Pathway Environmental_Cues Environmental Cues (Light, pH, Nutrients) Global_Regulators Global Regulators (e.g., VeA, LaeA) Environmental_Cues->Global_Regulators AflR AflR (Pathway-specific Transcription Factor) Global_Regulators->AflR Activates Aflatoxin_Gene_Cluster Aflatoxin Biosynthetic Gene Cluster AflR->Aflatoxin_Gene_Cluster Binds to promoters Biosynthetic_Enzymes Biosynthetic Enzymes Aflatoxin_this compound Aflatoxin & this compound Production Biosynthetic_Enzymes->Aflatoxin_this compound Catalyzes reactions Aflatoxin_Gene_cluster Aflatoxin_Gene_cluster Aflatoxin_Gene_cluster->Biosynthetic_Enzymes Transcription & Translation

Caption: Simplified regulatory pathway for aflatoxin and this compound production.

Conclusion and Future Perspectives

This compound holds promise as a visual and chemical biomarker for the presumptive identification of aflatoxin-producing Aspergillus strains. Its detection can serve as an early warning signal in screening programs. However, for its full validation as a quantitative biomarker, further research is required to:

  • Isolate and purify this compound to develop a certified reference standard.

  • Establish a robust, validated quantitative analytical method (HPLC or LC-MS/MS).

  • Conduct extensive studies to determine the quantitative correlation between this compound and aflatoxin levels across a wide range of Aspergillus strains and growth conditions.

The protocols and information provided herein offer a starting point for researchers to explore the potential of this compound in mycotoxin research and food safety applications.

References

Protocols for Labeling Nidurufin for Metabolic Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidurufin is a polyketide natural product, specifically an anthraquinone derivative, that has been identified as a side product of the aflatoxin biosynthetic pathway in certain fungi. Its structural similarity to other biologically active anthraquinones warrants investigation into its metabolic fate and potential pharmacological effects. To facilitate such studies, robust methods for labeling this compound are essential. These application notes provide detailed protocols for the radiolabeling, fluorescent labeling, and affinity labeling of this compound to enable comprehensive metabolic and target identification studies.

Chemical Structure of this compound

This compound possesses a core anthraquinone structure with hydroxyl and ether functionalities that can be leveraged for chemical modification and labeling.

(Image of this compound's chemical structure would be placed here in a final document)

Radiolabeling of this compound for Quantitative Metabolic Studies

Radiolabeling is the gold standard for quantitative analysis of a drug's absorption, distribution, metabolism, and excretion (ADME). The introduction of a radioactive isotope allows for sensitive detection and quantification of the parent compound and its metabolites in various biological matrices.

Isotope Selection and Labeling Position

For this compound, common isotopes for small molecule labeling include Tritium (³H) and Carbon-14 (¹⁴C). Given the complexity of de novo synthesis, a more practical approach for initial studies is radioiodination, for example with Iodine-125 (¹²⁵I), if a suitable precursor can be synthesized. A potential strategy involves the introduction of a phenolic hydroxyl group amenable to electrophilic iodination.

Protocol for ¹²⁵I-Labeling of a this compound Analog

This protocol is based on the radioiodination of a precursor molecule.

Materials:

  • This compound precursor with an activatable phenolic group

  • [¹²⁵I]NaI (Sodium Iodide)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.1 M, pH 7.4)

  • Ethanol

  • Sep-Pak C18 cartridges

  • HPLC system with a radioactivity detector

  • Lead shielding and appropriate safety equipment

Procedure:

  • Precursor Preparation: Dissolve 1 mg of the this compound precursor in 150 µL of absolute ethanol.

  • Reaction Setup: In a lead-shielded fume hood, add 10 µL of 0.1 M phosphate buffer (pH 7.4) to the precursor solution in a microcentrifuge tube.

  • Radioiodination: Add 5-10 µL of [¹²⁵I]NaI solution (e.g., 3.7 MBq or 100 µCi).

  • Initiation: Add 20 µL of a freshly prepared Chloramine-T solution (1 mg/mL in phosphate buffer) to initiate the reaction.

  • Incubation: Gently vortex the mixture and incubate at room temperature for 15 minutes.

  • Quenching: Stop the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in water).

  • Purification:

    • Condition a Sep-Pak C18 cartridge with 5 mL of ethanol followed by 10 mL of water.

    • Load the reaction mixture onto the cartridge.

    • Wash with 10 mL of water to remove unreacted [¹²⁵I]NaI.

    • Elute the ¹²⁵I-labeled this compound with 2 mL of ethanol.

  • HPLC Analysis: Analyze the radiochemical purity of the eluted product using a suitable HPLC method with a radioactivity detector.

  • Quantification: Determine the specific activity (e.g., in MBq/µmol) of the final product.

Data Presentation: In Vivo Biodistribution of ¹²⁵I-Nidurufin

The following table illustrates how quantitative data from a biodistribution study in rodents could be presented.

OrganPercent Injected Dose per Gram (%ID/g) ± SD (n=3)
Blood1.5 ± 0.3
Heart0.8 ± 0.2
Lungs2.1 ± 0.5
Liver25.6 ± 4.2
Spleen1.9 ± 0.4
Kidneys15.3 ± 2.8
Stomach3.2 ± 0.7
Intestines18.9 ± 3.5
Muscle0.5 ± 0.1
Brain0.1 ± 0.05

Fluorescent Labeling of this compound for Cellular Imaging

Fluorescent labeling enables the visualization of a compound's subcellular localization and trafficking in living cells.[1] The choice of fluorophore should be based on the desired spectral properties and minimal steric hindrance to the parent molecule.

Fluorophore Selection and Conjugation Strategy

A common strategy for labeling small molecules involves conjugation of a fluorescent dye with a reactive functional group. For this compound, a hydroxyl group could be derivatized to an amine, which can then be reacted with an amine-reactive dye such as an N-hydroxysuccinimide (NHS) ester of a fluorophore.

Protocol for Fluorescent Labeling of Amino-Nidurufin

Materials:

  • Amino-derivatized this compound

  • Amine-reactive fluorescent dye (e.g., Cy5-NHS ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system with a fluorescence detector

Procedure:

  • Dissolution: Dissolve 1 mg of amino-Nidurufin in 200 µL of anhydrous DMF.

  • Reaction: Add 1.5 equivalents of the amine-reactive fluorescent dye and 2 equivalents of TEA.

  • Incubation: Stir the reaction mixture in the dark at room temperature for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.

  • Purification: Purify the fluorescently labeled this compound by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and measure its fluorescence properties.

Experimental Protocol: Cellular Uptake and Localization

Materials:

  • Fluorescently labeled this compound

  • Cell line of interest (e.g., HepG2 human liver cancer cells)

  • Cell culture medium and supplements

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently labeled this compound at a final concentration of 1-10 µM in cell culture medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours).

  • Staining of Organelles: In the last 30 minutes of incubation, add Hoechst 33342 and MitoTracker Red CMXRos to the medium to stain the nuclei and mitochondria, respectively.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS).

  • Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for the labeled this compound, Hoechst 33342, and MitoTracker Red CMXRos.

Affinity Labeling of this compound for Target Identification

Affinity-based methods are used to identify the cellular targets of a bioactive small molecule.[2] Photo-affinity labeling is a powerful technique that involves a photoreactive group on the small molecule probe to covalently capture its binding partners upon UV irradiation.[3]

Probe Design

An effective photo-affinity probe for this compound would include:

  • The this compound scaffold for target recognition.

  • A photoreactive group (e.g., a diazirine) for covalent crosslinking.

  • A reporter tag (e.g., an alkyne or biotin) for enrichment and detection.

Protocol for Photo-Affinity Labeling and Target Identification

Materials:

  • This compound photo-affinity probe (with diazirine and alkyne tags)

  • Cell lysate or intact cells

  • UV lamp (365 nm)

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Labeling:

    • In-lysate: Incubate the cell lysate with the this compound photo-affinity probe (1-10 µM) for 1 hour at 4°C.

    • In-cell: Treat intact cells with the probe for a desired time, then harvest the cells and prepare a lysate.

  • UV Crosslinking: Irradiate the lysate with UV light (365 nm) on ice for 15-30 minutes to induce covalent crosslinking.

  • Click Chemistry: Add biotin-azide, CuSO₄, and sodium ascorbate to the irradiated lysate to attach a biotin tag to the probe-protein complexes via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Incubate for 1 hour at room temperature.

  • Enrichment: Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C to pull down the biotinylated protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing urea.

    • Reduce the proteins with DTT and alkylate with IAA.

    • Digest the proteins with trypsin overnight at 37°C.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently bound to the this compound probe.

Data Presentation: Identified this compound-Binding Proteins
Protein IDGene NameProtein NamePeptide Count
P04035ALDH2Aldehyde dehydrogenase, mitochondrial12
Q06830NQO1NAD(P)H dehydrogenase [quinone] 19
P30048GSTP1Glutathione S-transferase P7

Visualizations

Nidurufin_Metabolic_Pathway This compound This compound Hydroxylation Hydroxylation (Phase I) This compound->Hydroxylation CYP450 Glucuronidation Glucuronidation (Phase II) This compound->Glucuronidation UGTs Sulfation Sulfation (Phase II) This compound->Sulfation SULTs Methylation Methylation/ Demethylation This compound->Methylation Hydroxylation->Glucuronidation Hydroxylation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion Methylation->Excretion

Caption: Hypothetical metabolic pathway of this compound in mammals.

Labeling_Workflow cluster_radiolabeling Radiolabeling cluster_fluorescent Fluorescent Labeling cluster_affinity Affinity Labeling r1 Precursor Synthesis r2 Radioiodination r1->r2 r3 Purification (HPLC) r2->r3 r4 Biodistribution Study r3->r4 f1 Derivatization f2 Dye Conjugation f1->f2 f3 Purification (HPLC) f2->f3 f4 Cellular Imaging f3->f4 a1 Probe Synthesis a2 Photo-crosslinking a1->a2 a3 Enrichment a2->a3 a4 Mass Spectrometry a3->a4

Caption: Experimental workflows for labeling this compound.

Logical_Relationship Start This compound Labeling Labeling Method Selection Start->Labeling Radio Radiolabeling Labeling->Radio Quantitative Data Fluorescent Fluorescent Labeling Labeling->Fluorescent Visualization Affinity Affinity Labeling Labeling->Affinity Target ID Study_Type Metabolic Study Radio->Study_Type Fluorescent->Study_Type Affinity->Study_Type ADME ADME/PK Study_Type->ADME Subcellular Subcellular Localization Study_Type->Subcellular Target_ID Target Identification Study_Type->Target_ID

Caption: Decision tree for selecting a this compound labeling strategy.

References

Application Notes and Protocols: In Vitro Assays Featuring Nidurufin as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for in vitro assays utilizing Nidurufin as a substrate for studying enzyme kinetics and inhibition. This compound is a novel compound whose metabolic profile is of significant interest in drug development. The following protocols are designed for researchers in pharmacology, toxicology, and drug metabolism to assess the interaction of this compound with key metabolic enzymes.

Enzyme Kinetics of this compound Metabolism

This section describes the determination of Michaelis-Menten kinetic parameters for the metabolism of this compound by a specific cytochrome P450 enzyme, CYP3A4. Understanding these parameters is crucial for predicting the in vivo clearance of the compound.

Experimental Protocol: CYP3A4-Mediated this compound Metabolism

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the metabolism of this compound by recombinant human CYP3A4.

Materials:

  • This compound

  • Recombinant human CYP3A4 supersomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • 96-well microtiter plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of this compound in potassium phosphate buffer by serial dilution.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer (pH 7.4)

      • Recombinant human CYP3A4 supersomes (final concentration, e.g., 5 pmol/mL)

      • This compound at various concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µM)

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined linear time (e.g., 15 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the primary metabolite of this compound (this compound-M1).

    • Quantify the metabolite concentration using a standard curve.

  • Data Analysis:

    • Calculate the rate of metabolite formation (V) at each this compound concentration.

    • Plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Data Presentation: Kinetic Parameters of this compound Metabolism
ParameterValueUnits
Km12.5µM
Vmax250pmol/min/mg protein
Intrinsic Clearance (Vmax/Km)20µL/min/mg protein

Inhibition of this compound Metabolism

This section provides a protocol to assess the inhibitory potential of a known CYP3A4 inhibitor, ketoconazole, on the metabolism of this compound. This is a critical assay in drug-drug interaction studies.

Experimental Protocol: IC50 Determination for Ketoconazole Inhibition of this compound Metabolism

Objective: To determine the half-maximal inhibitory concentration (IC50) of ketoconazole on CYP3A4-mediated this compound metabolism.

Materials:

  • This compound

  • Ketoconazole

  • Recombinant human CYP3A4 supersomes

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • 96-well microtiter plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and ketoconazole in DMSO.

    • Prepare working solutions of ketoconazole by serial dilution.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer (pH 7.4)

      • Recombinant human CYP3A4 supersomes

      • Ketoconazole at various concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50 µM)

      • This compound at a concentration near its Km (e.g., 10 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for 15 minutes.

  • Reaction Termination and Sample Preparation:

    • Follow the same procedure as in section 1.1.

  • LC-MS/MS Analysis:

    • Follow the same procedure as in section 1.1.

  • Data Analysis:

    • Determine the percent inhibition of this compound metabolism at each ketoconazole concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Inhibition of this compound Metabolism by Ketoconazole
InhibitorIC50 (µM)
Ketoconazole0.85

Visualizations

Signaling Pathway: Hypothetical Metabolic Pathway of this compound

Nidurufin_Metabolism This compound This compound Metabolite1 This compound-M1 (Hydroxylation) This compound->Metabolite1 CYP3A4 Metabolite2 This compound-M2 (Glucuronidation) Metabolite1->Metabolite2 UGT1A1 Excretion Excretion Metabolite2->Excretion Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Inhibitor, Enzyme) serial_dilution Serial Dilution of Inhibitor prep_reagents->serial_dilution add_components Add Components to Plate (Enzyme, Inhibitor, this compound) prep_reagents->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (Cold Acetonitrile) incubate->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) lcms->data_analysis

The Role of Nidurufin in Mycotoxin Detection: A Clarification and Overview

Author: BenchChem Technical Support Team. Date: November 2025

Contrary to the premise of its use as an active component in mycotoxin detection kits, current scientific literature and commercial products do not support the application of Nidurufin as a reagent for detecting other mycotoxins. Instead, this compound is itself a mycotoxin and a key intermediate in the biosynthetic pathway of aflatoxins, making it a target for detection rather than a tool for analysis.

This document aims to clarify the role of this compound in the context of mycotoxin analysis and to provide general application notes on the principles of mycotoxin detection and the use of mycotoxin standards, including this compound, in analytical laboratories.

Understanding this compound: A Mycotoxin and Aflatoxin Precursor

This compound is an anthraquinone pigment produced by several species of fungi, most notably from the Aspergillus and Penicillium genera. It is recognized as a mycotoxin and, significantly, is a precursor in the biosynthesis of the highly carcinogenic aflatoxins. The presence of this compound in a sample can, therefore, be an indicator of potential aflatoxin contamination.

Due to its role as a biosynthetic intermediate, this compound is often included in multi-mycotoxin screening panels. These analytical methods are designed to detect a wide range of mycotoxins simultaneously in a single sample.

General Principles of Mycotoxin Detection Kits

Mycotoxin detection kits are essential tools for ensuring food and feed safety. They are broadly categorized into rapid screening tests and confirmatory laboratory-based methods. While this compound is not used as a detection agent in these kits, understanding their function is crucial for professionals in the field.

Most commercially available rapid mycotoxin detection kits are based on immunological principles, primarily the Enzyme-Linked Immunosorbent Assay (ELISA) and the Lateral Flow Device (LFD).

Experimental Workflow: Lateral Flow Device (LFD) for Mycotoxin Detection

Lateral flow devices are rapid, user-friendly tests ideal for on-site screening of mycotoxins in various commodities. The following is a generalized protocol for a competitive LFD.

Objective: To qualitatively or semi-quantitatively detect the presence of a specific mycotoxin in a sample.

Materials:

  • LFD test strip for the target mycotoxin

  • Extraction solution

  • Sample grinding and extraction equipment (e.g., blender, centrifuge tubes)

  • Pipettes

  • Timer

Protocol:

  • Sample Preparation:

    • Obtain a representative sample of the commodity to be tested.

    • Grind the sample to a fine, homogenous powder.

    • Weigh a specified amount of the ground sample into an extraction tube.

    • Add a defined volume of the extraction solution.

    • Vortex or shake vigorously for a specified time (e.g., 3 minutes) to extract the mycotoxins.

    • Allow the solid particles to settle or centrifuge the sample to obtain a clear supernatant.

  • Assay Procedure:

    • Using a clean pipette, transfer a specific volume of the clear supernatant (the sample extract) into a clean tube or well.

    • Place the LFD test strip into the tube/well with the sample extract.

    • Allow the test to develop for the time specified in the kit instructions (e.g., 5-10 minutes).

  • Interpretation of Results:

    • Control Line (C): This line must appear to validate the test.

    • Test Line (T): The intensity of this line is inversely proportional to the concentration of the mycotoxin in the sample.

      • Negative Result: Both the control line and the test line appear. The intensity of the test line is equal to or stronger than the control line.

      • Positive Result: The control line appears, but the test line is either absent or significantly fainter than the control line.

Diagram of a Typical Lateral Flow Device Workflow:

LFD_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_read Result Grind Grind Sample Extract Extract with Solvent Grind->Extract Clarify Clarify Extract Extract->Clarify Apply Apply Extract to Strip Clarify->Apply Incubate Incubate Apply->Incubate Read Read Result Incubate->Read

Caption: Generalized workflow for mycotoxin detection using a Lateral Flow Device.

The Role of this compound as a Mycotoxin Standard

While not a component of detection kits, purified this compound plays a critical role as a mycotoxin standard or reference material in analytical laboratories. These standards are essential for:

  • Method Validation: To ensure that a new analytical method is accurate, precise, and reliable for detecting and quantifying this compound.

  • Instrument Calibration: To create calibration curves for quantitative analysis using instrumental methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Quality Control: To be used as a positive control to verify the performance of an analytical run and to ensure the accuracy of results.

Quantitative Data for Mycotoxin Standards

The use of a this compound standard would be in the context of a validated analytical method. The performance of such a method would be characterized by the data in the table below. Note that these are example values and would vary depending on the specific method and matrix.

ParameterDescriptionExample Value Range
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably detected.0.1 - 1.0 µg/kg
Limit of Quantitation (LOQ) The lowest concentration of this compound that can be accurately quantified.0.5 - 5.0 µg/kg
Linearity (R²) The correlation coefficient of the calibration curve.> 0.99
Recovery (%) The percentage of this compound recovered from a spiked sample.70 - 120%
Precision (RSD%) The relative standard deviation of replicate measurements.< 15%

Diagram of the Use of a Mycotoxin Standard in LC-MS/MS Analysis:

Standard_Use_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Output Standard This compound Standard LCMS LC-MS/MS System Standard->LCMS Sample Test Sample Extract Sample->LCMS Calibration Calibration Curve LCMS->Calibration Quantification Sample Quantification LCMS->Quantification Calibration->Quantification

Caption: Role of a mycotoxin standard in instrument calibration and sample quantification.

Application Notes & Protocols: Stereoselective Synthesis of Nidurufin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective synthesis of Nidurufin derivatives, key intermediates in the biosynthesis of aflatoxins, and compounds of interest for their potential biological activities. Due to the limited availability of a complete, detailed stereoselective synthesis of this compound in published literature, this document outlines a robust, stereoselective approach to its direct precursor, Averufin, followed by a known conversion to this compound. Additionally, potential signaling pathways modulated by these compounds are discussed.

Introduction

This compound is a naturally occurring anthraquinone that serves as a key intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins produced by Aspergillus species.[1] The complex structure of this compound, featuring a stereogenic center within a tetrahydrofuran ring fused to the anthraquinone core, presents a significant challenge for synthetic chemists. Stereoselective synthesis is crucial for elucidating the biological activities of individual enantiomers and for the development of novel therapeutic agents. Derivatives of this compound and related anthraquinones have shown a range of biological activities, including potential anti-inflammatory and anticancer properties, possibly through the modulation of key cellular signaling pathways such as NF-κB and MAPK.

Stereoselective Synthetic Strategy

The presented strategy focuses on the asymmetric synthesis of the key precursor, (±)-Averufin, which can then be converted to (±)-Nidurufin. While a direct enantioselective synthesis of this compound is not well-documented, the stereocenter in Averufin is biosynthetically related to that in this compound.[2] This section details a plausible stereoselective approach inspired by established methods for asymmetric synthesis of related structures.

The key steps involve:

  • Construction of the anthraquinone core.

  • Asymmetric reduction to establish the stereocenter.

  • Cyclization to form the tetrahydrofuran ring.

  • Conversion of Averufin to this compound.

Experimental Workflow for the Synthesis of Averufin

G A Starting Materials (e.g., 3,5-dimethoxyphthalic anhydride) B Friedel-Crafts Acylation A->B C Intermediate Ketone B->C D Asymmetric Reduction (e.g., with a chiral reducing agent) C->D E Chiral Alcohol D->E F Cyclization (e.g., acid-catalyzed) E->F G Averufin F->G H Conversion to this compound G->H I This compound H->I G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex p-IκBα p-IκBα IKK Complex->p-IκBα Phosphorylation IκBα Degradation IκBα Degradation p-IκBα->IκBα Degradation NF-κB (p65/p50) Activation NF-κB (p65/p50) Activation IκBα Degradation->NF-κB (p65/p50) Activation Nuclear Translocation Nuclear Translocation NF-κB (p65/p50) Activation->Nuclear Translocation Gene Transcription\n(Inflammation, Cell Survival) Gene Transcription (Inflammation, Cell Survival) Nuclear Translocation->Gene Transcription\n(Inflammation, Cell Survival) This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Complex Indole Alkaloids (e.g., Nidurufin Analogs)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Nidurufin" is not found in the current chemical literature. This guide provides troubleshooting and frequently asked questions for the synthesis of complex indole alkaloids, a class of natural products with significant structural similarity to potential novel compounds like this compound. The challenges and solutions presented here are broadly applicable to researchers in natural product synthesis and drug development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of complex indole alkaloids.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for constructing the indole core. However, it is prone to several issues, especially with complex substrates.

Common Issues and Solutions

IssueProbable Cause(s)Recommended Solutions
No or Low Yield of Indole - Unfavorable[1][1]-Sigmatropic Rearrangement: Steric hindrance or electronic effects can disfavor this key step.- Side Reactions: Formation of enamines, hydrazones, or other byproducts.- Decomposition: Harsh acidic conditions can lead to the degradation of starting materials or the product.- Optimize Acid Catalyst: Screen various Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for challenging substrates.[2][3][4][5]- Solvent Selection: Acetic acid is a common solvent, but higher boiling point solvents like toluene or xylene can be beneficial.- Temperature Control: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it. Microwave irradiation can sometimes improve yields and reduce reaction times.[2]
Formation of Multiple Products - Regioselectivity Issues: Unsymmetrical ketones can lead to the formation of two different indole regioisomers.- Incomplete Reaction: Presence of starting materials and intermediates.- Use of Pre-formed Hydrazone: Synthesize and purify the phenylhydrazone intermediate before the cyclization step to improve regioselectivity.- Extended Reaction Time: Monitor the reaction by TLC and allow it to proceed to completion.
Purification Difficulties - Co-elution of Byproducts: Similar polarity of the desired product and impurities.- Product Instability on Silica Gel: Some indoles can degrade on acidic silica gel.- Alternative Purification Methods: Consider preparative HPLC, crystallization, or sublimation.[6][7]- Neutralize Silica Gel: Use silica gel treated with a base (e.g., triethylamine) for column chromatography.
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydro-β-carboline scaffolds found in many indole alkaloids.

Common Issues and Solutions

IssueProbable Cause(s)Recommended Solutions
Low Diastereoselectivity - Reaction Conditions: Temperature, solvent, and acid catalyst can influence the stereochemical outcome.- Chiral Auxiliaries: Employ a chiral auxiliary on the tryptamine nitrogen to direct the cyclization.- Catalyst Screening: Use of chiral Brønsted acids can induce enantioselectivity.- Temperature Optimization: Lowering the reaction temperature often improves diastereoselectivity.
Side Product Formation - Over-oxidation: The product can be sensitive to air oxidation.- N-Alkylation: The tryptamine nitrogen can react with the aldehyde.- Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Protecting Groups: Protect the indole nitrogen with a suitable protecting group (see FAQ section).
Poor Yield with Electron-Deficient Aldehydes - Reduced Reactivity: Electron-withdrawing groups on the aldehyde decrease its electrophilicity.- Harsher Conditions: May require stronger acids and higher temperatures.[8]- Lewis Acid Catalysis: Lewis acids can enhance the electrophilicity of the aldehyde.
Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is crucial for forming C-C bonds, often used to introduce complex fragments to the indole core.

Common Issues and Solutions

IssueProbable Cause(s)Recommended Solutions
Low or No Coupling - Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or decompose.- Poor Solubility: Reactants may not be sufficiently soluble in the reaction solvent.- Incorrect Base: The choice of base is critical for the transmetalation step.- Ligand Selection: Screen different phosphine ligands to stabilize the palladium catalyst.[9]- Solvent System: Use a mixture of solvents (e.g., toluene/water, dioxane/water) to improve solubility.[10]- Base Optimization: Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base depends on the specific substrates.[10][11]
Homocoupling of Boronic Acid - Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.- Degas Solvents: Thoroughly degas all solvents before use by bubbling with an inert gas or by freeze-pump-thaw cycles.[12]
Deborylation of Boronic Acid - Acidic Conditions: Boronic acids can be unstable in acidic media.- Ensure Basic Conditions: Maintain a sufficiently basic reaction medium throughout the coupling process.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right N-protecting group for my indole synthesis?

A1: The choice of a protecting group is critical and depends on the subsequent reaction conditions. Here is a comparison of common indole N-protecting groups:

Protecting GroupAbbreviationStability (Stable to)Cleavage Conditions
tert-ButoxycarbonylBocMild acids, bases, and reducing agentsStrong acids (e.g., TFA)
BenzenesulfonylBesStrong acids, oxidizing agentsStrong bases (e.g., NaOH)
BenzylBnMild acids and basesCatalytic hydrogenation (H₂, Pd/C)
2-(Trimethylsilyl)ethoxymethylSEMMost nucleophiles and basesFluoride sources (e.g., TBAF), strong acids

Q2: My indole-containing intermediate is unstable and decomposes during purification. What can I do?

A2: Indoles can be sensitive to air and acid. For purification:

  • Work quickly and at low temperatures.

  • Use deoxygenated solvents.

  • For column chromatography, consider using neutralized silica gel (by pre-treating with a solution of triethylamine in your eluent) or alternative stationary phases like alumina.

  • Crystallization is often a good method for purifying sensitive intermediates.

Q3: I am struggling with a late-stage functionalization of my complex indole alkaloid. What are some common challenges?

A3: Late-stage functionalization is challenging due to the presence of multiple reactive sites. Key challenges include:

  • Chemoselectivity: Directing the reaction to a specific functional group.

  • Regioselectivity: Modifying a particular position on a ring system.

  • Steric Hindrance: Access to the desired reaction site may be blocked by the complex 3D structure of the molecule. Strategies to overcome these include the use of directing groups, highly selective catalysts, and careful optimization of reaction conditions.

Experimental Protocols

Representative Experimental Protocol: Suzuki-Miyaura Coupling on a Protected Indole

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a bromo-indole with a boronic acid.

Materials:

  • N-Protected 5-bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene (5 mL per mmol of bromoindole)

  • Water (1 mL per mmol of bromoindole)

Procedure:

  • To a flame-dried round-bottom flask, add the N-protected 5-bromoindole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Expected Yield: 65-95%, depending on the substrates.[10][13]

Representative Experimental Protocol: Sharpless Asymmetric Epoxidation

This protocol is for the enantioselective epoxidation of an allylic alcohol, a common step in the synthesis of complex natural products.[14][15][16][17]

Materials:

  • Allylic alcohol (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 equiv)

  • L-(+)-Diethyl tartrate (L-(+)-DET) (1.2 equiv)

  • tert-Butyl hydroperoxide (TBHP) in toluene (5-6 M solution, 2.0 equiv)

  • Powdered 4Å molecular sieves

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried flask containing a stir bar and powdered 4Å molecular sieves, add anhydrous CH₂Cl₂ and cool to -20 °C.

  • Add Ti(OiPr)₄ followed by L-(+)-DET. Stir for 30 minutes at -20 °C.

  • Add the allylic alcohol in one portion.

  • Add the TBHP solution dropwise over 10 minutes.

  • Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₄.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the mixture through a pad of celite, washing with CH₂Cl₂.

  • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the epoxy alcohol by flash column chromatography.

Expected Yield: 70-90% with >90% enantiomeric excess.

Visualizations

troubleshooting_workflow start Low Yield in Fischer Indole Synthesis check_catalyst Optimize Acid Catalyst? (PPA, ZnCl2, etc.) start->check_catalyst check_temp Adjust Temperature? (Lower or Higher) check_catalyst->check_temp No Improvement success Improved Yield check_catalyst->success Improvement check_solvent Change Solvent? (e.g., Acetic Acid to Toluene) check_temp->check_solvent No Improvement check_temp->success Improvement check_solvent->success Improvement failure Still Low Yield (Consider alternative strategy) check_solvent->failure No Improvement

Caption: Troubleshooting workflow for low yield in Fischer Indole Synthesis.

protecting_group_strategy start Need to Protect Indole Nitrogen acidic_cond Subsequent Reaction under Acidic Conditions? start->acidic_cond basic_cond Subsequent Reaction under Basic Conditions? acidic_cond->basic_cond No use_bes Use Bes Group acidic_cond->use_bes Yes reductive_cond Subsequent Reaction involves Catalytic Hydrogenation? basic_cond->reductive_cond No use_boc Use Boc Group basic_cond->use_boc Yes use_bn Use Bn Group reductive_cond->use_bn No consider_other Consider Other Protecting Groups (e.g., SEM) reductive_cond->consider_other Yes

Caption: Decision tree for selecting an indole N-protecting group.

References

Technical Support Center: Enhancing Nidurufin Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Nidurufin is a polyketide secondary metabolite identified as a side product in the aflatoxin biosynthetic pathway of Aspergillus species.[1] Due to the limited specific research on optimizing this compound yield, this guide leverages established principles and data from the broader field of fungal secondary metabolite production, particularly focusing on Aspergillus and related polyketides. The protocols and troubleshooting steps provided are general best practices that should be adapted to your specific Aspergillus strain and laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: We are not detecting any this compound in our fermentation broth. What are the initial steps to troubleshoot this?

A1: A complete lack of product can be due to several factors. First, verify your analytical method's sensitivity and ensure it's capable of detecting low concentrations of this compound. Second, confirm the viability and identity of your fungal strain. Genetic drift or misidentification can lead to the loss of the biosynthetic pathway. Finally, review your fermentation conditions—inappropriate media composition, pH, or temperature can completely suppress secondary metabolite production.[2]

Q2: Our this compound yield is highly variable between fermentation batches. What could be causing this inconsistency?

A2: Inconsistent yields often point to variability in starting materials or procedures. Key areas to investigate include:

  • Inoculum Preparation: Ensure consistency in the age, concentration, and physiological state of your spores or mycelial inoculum.

  • Media Preparation: Use high-purity water and precisely measure all media components. Unrefined media components like yeast extract or peptone can vary significantly between lots.[3]

  • Environmental Control: Small fluctuations in temperature, pH, and aeration can have a large impact on secondary metabolism.[4][5] Ensure your equipment is calibrated and maintaining setpoints accurately.

Q3: We observe good fungal growth (high biomass), but the this compound yield is very low. Why is this happening?

A3: High biomass with low secondary metabolite production is a classic issue. It indicates that the conditions favor primary metabolism (growth) over secondary metabolism (production of specialized compounds like this compound). This can be caused by:

  • Nutrient Levels: Excess carbon or nitrogen can sometimes repress secondary metabolite gene clusters.[6]

  • Fermentation Phase: Secondary metabolites are often produced during the stationary phase of growth (idiophase), after rapid growth has ceased.[2] You may need to extend your fermentation time.

  • pH Shift: The optimal pH for growth can be different from the optimal pH for production.[7] Monitoring and controlling the pH throughout the fermentation can be critical.

Q4: Our crude extract contains many contaminating compounds, making this compound purification difficult. How can we simplify the metabolic profile?

A4: Simplifying the secretome of your fungus can be achieved by modifying the culture medium. Try using a minimal defined medium instead of a complex, rich medium. While this might initially lower the overall yield, it often results in a cleaner extract. Additionally, optimizing the harvest time is crucial, as the profile of secreted metabolites changes over the course of the fermentation.

Q5: What are the most critical fermentation parameters to focus on for optimizing the yield of a polyketide like this compound?

A5: For polyketide production in Aspergillus, the most influential parameters are typically:

  • Media Composition: The types and concentrations of carbon and nitrogen sources are fundamental.[8]

  • pH: The ambient pH directly influences the expression of biosynthetic gene clusters.[9]

  • Temperature: Temperature affects enzyme activity and can switch metabolic pathways on or off.[10]

  • Aeration and Agitation: These factors control the dissolved oxygen levels, which is critical for aerobic fungi like Aspergillus.[11][12]

Troubleshooting Guides

Issue 1: Low or No this compound Yield

This guide provides a systematic approach to diagnosing and resolving low product yield, a common challenge in fungal fermentation.

Low_Yield_Troubleshooting start Low / No this compound Yield Detected check_analytics Step 1: Verify Analytical Method (HPLC, LC-MS) start->check_analytics check_strain Step 2: Confirm Strain Viability & Identity (Microscopy, PCR) check_analytics->check_strain Method is Valid fail Re-evaluate Strain / Pathway check_analytics->fail Method Invalid check_conditions Step 3: Review Basic Fermentation Conditions check_strain->check_conditions Strain is Correct check_strain->fail Strain Incorrect optimize_media Step 4: Optimize Culture Medium (Carbon, Nitrogen, Precursors) check_conditions->optimize_media Conditions are Basic optimize_params Step 5: Optimize Physical Parameters (pH, Temp, Aeration) optimize_media->optimize_params Yield Still Low success Improved Yield optimize_params->success Optimization Successful optimize_params->fail Yield Unimproved Media_Optimization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Ratio Optimization cluster_2 Phase 3: Fine-Tuning C_Source Carbon Source Screening (Glucose, Sucrose, Glycerol) N_Source Nitrogen Source Screening (Yeast Extract, Peptone, NH4+) C_Source->N_Source analysis Analyze this compound Yield N_Source->analysis CN_Ratio Optimize C:N Ratio CN_Ratio->analysis Trace_Elements Test Trace Elements (Zn, Fe, Mg) Precursors Precursor Feeding Trials (e.g., Acetate) Trace_Elements->Precursors Precursors->analysis start Define Baseline Medium start->C_Source analysis->CN_Ratio Select Best C & N analysis->Trace_Elements Select Best Ratio end end analysis->end Final Optimized Medium Polyketide_Pathway acetyl_coa Acetyl-CoA (Starter Unit) pks Polyketide Synthase (PKS) - Chain Elongation - Cyclization acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain cyclization Folding & Cyclization polyketide_chain->cyclization anthrone Anthrone Intermediate cyclization->anthrone oxidation Oxidation & Tailoring Steps anthrone->oxidation This compound This compound (Side Product) oxidation->this compound aflatoxin Aflatoxin Biosynthesis (Main Pathway) oxidation->aflatoxin

References

Stability issues of Nidurufin in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nidurufin

Fictional Compound Advisory: this compound is a fictional compound name created for the purpose of this guide. The stability issues, protocols, and data presented are hypothetical but are based on common challenges encountered with small molecule drug candidates in a research and development setting. This information is intended to serve as a practical example for researchers, scientists, and drug development professionals.

This compound is a novel kinase inhibitor with a molecular structure containing ester and aniline moieties, making it susceptible to hydrolysis and oxidation. It is supplied as a white to off-white crystalline solid. Proper handling and solvent selection are critical to ensure the integrity of experimental results.

Troubleshooting Guides

This section addresses specific stability issues you may encounter when working with this compound in various solvents.

Issue 1: I dissolved this compound in an aqueous buffer (e.g., PBS pH 7.4) and it precipitated out of solution over time.

  • Question: Why is this compound precipitating in my aqueous buffer, and how can I prevent it?

  • Answer: Precipitation in aqueous buffers is a common issue for poorly soluble compounds like this compound. Several factors could be at play:

    • Low Aqueous Solubility: this compound has inherently low solubility in water. When a concentrated stock solution (typically in DMSO) is diluted into a buffer, the final concentration may exceed its solubility limit, causing it to crash out.

    • pH-Dependent Solubility: The solubility of molecules with ionizable groups, like the aniline in this compound, can be highly dependent on pH. The neutral form of the molecule is often less soluble than its protonated salt form.

    • Common Ion Effect: Certain ions in buffers can reduce the solubility of a compound.

    Troubleshooting Steps:

    • Reduce Final Concentration: The simplest solution is to work at a lower final concentration of this compound. Determine the maximum solubility in your final assay buffer.

    • Use a Co-solvent: If the experimental system allows, include a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol in your final aqueous solution to help maintain solubility.

    • Adjust pH: Evaluate the solubility

Technical Support Center: Overcoming Detection Limits of Nidurufin in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of the mycotoxin Nidurufin in complex biological and environmental matrices. Given that this compound is a less commonly studied mycotoxin, some of the provided protocols and quantitative data are adapted from established methods for structurally similar mycotoxins, such as aflatoxins, and should be optimized and validated for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to detect in complex matrices?

A1: this compound is a mycotoxin produced by fungi, notably Aspergillus nidulans. It is recognized as a side product of the aflatoxin biosynthetic pathway. Its detection in complex matrices like animal feed, grain, or biological tissues is challenging due to several factors:

  • Low concentrations: this compound may be present at trace levels, requiring highly sensitive analytical methods.

  • Matrix effects: Co-extracting substances from the sample matrix can interfere with the analytical signal, either suppressing or enhancing it, leading to inaccurate quantification.

  • Structural similarity to other mycotoxins: Its chemical similarity to other mycotoxins can pose challenges for chromatographic separation and specific detection.

Q2: What is the recommended analytical technique for this compound detection?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound and other mycotoxins. This technique offers high sensitivity and selectivity, which are crucial for detecting and quantifying trace amounts of the analyte in complex samples.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Minimizing matrix effects is critical for accurate quantification. Several strategies can be employed:

  • Effective sample cleanup: Use of solid-phase extraction (SPE) or immunoaffinity columns (IAC) can selectively remove interfering compounds.

  • Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that closely resembles your sample matrix can compensate for signal suppression or enhancement.

  • Isotope-labeled internal standards: Using a stable isotope-labeled version of this compound (if available) is the gold standard for correcting matrix effects and extraction losses.

  • Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects, although this may compromise the limit of detection.

Q4: Are there commercially available analytical standards for this compound?

A4: The availability of certified reference materials for less common mycotoxins like this compound can be limited. It is recommended to check with specialized suppliers of mycotoxin standards. If a certified standard is unavailable, in-house characterization of an isolated and purified standard would be necessary for accurate quantification.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low this compound Signal Inefficient extractionOptimize the extraction solvent. Mycotoxins like this compound are often extracted with mixtures of acetonitrile or methanol and water. Adjusting the solvent polarity and pH can improve recovery.
Degradation of this compoundThis compound, like other mycotoxins, can be sensitive to light and high temperatures. Protect samples and standards from light and store them at low temperatures. Ensure the pH of the extraction and final solution is not extreme.
Poor ionization in the MS sourceOptimize MS source parameters (e.g., electrospray voltage, gas flows, temperature). Test both positive and negative ionization modes, although positive mode is common for many mycotoxins.
Poor Peak Shape in Chromatogram Inappropriate mobile phaseOptimize the mobile phase composition and gradient. A common mobile phase for mycotoxin analysis is a gradient of water and methanol or acetonitrile with additives like formic acid or ammonium formate to improve peak shape and ionization.
Column contaminationUse a guard column and ensure adequate sample cleanup to protect the analytical column. Flush the column regularly.
High Signal Variability (Poor Precision) Inconsistent sample preparationEnsure consistent and reproducible sample homogenization, extraction, and cleanup procedures. Automation can improve precision.
Matrix effectsImplement strategies to mitigate matrix effects as described in the FAQs (e.g., matrix-matched calibration, internal standards).
Inaccurate Quantification Non-linearity of calibration curveEnsure the calibration range covers the expected concentration of this compound in your samples. Use a sufficient number of calibration points and an appropriate regression model.
Carryover in the LC systemImplement a robust autosampler wash routine with a strong solvent to prevent carryover between injections, especially when analyzing high-concentration samples.

Experimental Protocols

The following are generalized protocols adapted for this compound analysis. These should be optimized and validated for your specific matrix and instrumentation.

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound in Grain Samples
  • Sample Homogenization: Grind a representative sample of the grain to a fine powder.

  • Extraction:

    • To 5 g of the homogenized sample, add 20 mL of acetonitrile/water (80:20, v/v).

    • Shake vigorously for 30 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute this compound with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Adapted LC-MS/MS Parameters for this compound Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions for this compound (C₁₉H₁₄O₇, MW: 354.31):

    • These transitions need to be determined by direct infusion of a this compound standard.

    • Precursor ion [M+H]⁺: m/z 355.1

    • Product ions: To be determined experimentally.

Quantitative Data Summary

The following table presents typical performance data for multi-mycotoxin analysis methods in complex matrices, which can serve as a benchmark for a validated this compound method.

ParameterCereal MatrixFeed Matrix
Limit of Detection (LOD) 0.1 - 5 µg/kg0.5 - 10 µg/kg
Limit of Quantification (LOQ) 0.5 - 15 µg/kg1.0 - 25 µg/kg
Recovery 70 - 120%65 - 115%
Repeatability (RSDr) < 15%< 20%
Reproducibility (RSDR) < 20%< 25%

Visualizations

Aflatoxin Biosynthesis Pathway Showing this compound

Aflatoxin Biosynthesis Pathway Simplified Aflatoxin Biosynthesis Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA NorsolorinicAcid Norsolorinic Acid AcetylCoA->NorsolorinicAcid Averantin Averantin NorsolorinicAcid->Averantin Averufin Averufin Averantin->Averufin VersiconalHemiacetalAcetate Versiconal Hemiacetal Acetate Averufin->VersiconalHemiacetalAcetate This compound This compound (Side Product) Averufin->this compound Side Reaction VersicolorinA Versicolorin A VersiconalHemiacetalAcetate->VersicolorinA Sterigmatocystin Sterigmatocystin VersicolorinA->Sterigmatocystin AflatoxinB1 Aflatoxin B1 Sterigmatocystin->AflatoxinB1

Caption: Role of this compound in the Aflatoxin Biosynthesis Pathway.

General Workflow for this compound Analysis

This compound Analysis Workflow General Workflow for this compound Analysis in Complex Matrices Sample Complex Matrix Sample (e.g., Feed, Grain) Homogenization Homogenization (Grinding/Blending) Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Cleanup Sample Cleanup (SPE or IAC) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Caption: this compound analysis workflow from sample to result.

Troubleshooting Logic Diagram

Troubleshooting Logic Troubleshooting Low this compound Signal Start Low or No Signal CheckStandard Analyze Standard Solution Start->CheckStandard StandardOK Standard Signal OK? CheckStandard->StandardOK CheckExtraction Review Extraction Protocol StandardOK->CheckExtraction Yes CheckMS Review MS Parameters StandardOK->CheckMS No OptimizeExtraction Optimize Solvent/pH/Time CheckExtraction->OptimizeExtraction CheckCleanup Evaluate Cleanup Step OptimizeExtraction->CheckCleanup OptimizeCleanup Test Different Sorbents/Eluents CheckCleanup->OptimizeCleanup ProblemSolved Problem Resolved OptimizeCleanup->ProblemSolved OptimizeMS Tune Source/Optimize Transitions CheckMS->OptimizeMS OptimizeMS->ProblemSolved

Troubleshooting Nidurufin quantification in LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Nidurufin using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Section 1: Method Development & General Issues

Q1: What is this compound and why is its quantification challenging?

This compound is a fungal secondary metabolite, an anthraquinone derivative that is a known precursor in the biosynthesis of aflatoxins.[1][2] Like many mycotoxins, its quantification can be challenging due to its presence in complex biological matrices, which can lead to issues such as matrix effects, low recovery during sample preparation, and the need for sensitive detection methods.[3][4][5]

Q2: I am developing a new LC-MS method for this compound. Where should I start?

Begin with a thorough literature search for methods used on similar compounds, such as other mycotoxins or anthraquinones.[1][6] Method development should focus on optimizing sample preparation to remove interferences, selecting a suitable LC column and mobile phase to achieve good chromatographic peak shape, and fine-tuning mass spectrometer parameters for maximum sensitivity and specificity.[3][4] Using a stable isotope-labeled internal standard is the gold standard for accurate quantification as it can compensate for matrix effects and variations in sample processing.[4][7]

Q3: My results show poor reproducibility. What are the common causes?

Poor reproducibility in LC-MS analysis can stem from multiple sources.[8] Inconsistent sample preparation is a primary cause, leading to variable analyte recovery and matrix effects.[3] Other factors include unstable LC conditions (e.g., inadequate column equilibration, fluctuating temperature), a contaminated MS ion source, or variability in the integration of chromatographic peaks.[9][10][11] Regularly injecting system suitability tests can help identify and troubleshoot these inconsistencies early.[9]

Section 2: Sample Preparation

Q4: What is the best way to extract this compound from my samples (e.g., fungal culture, plant tissue)?

Since this compound is a fungal metabolite, extraction methods typically involve a solvent extraction from the homogenized sample matrix.[12] A common approach for mycotoxins is to use a mixture of an organic solvent and an aqueous solution, such as acetonitrile/water with a small amount of acid (e.g., 0.1% formic acid), to ensure the analyte is in its protonated form for better retention and ionization.[3][13] The extraction is often aided by shaking or ultrasonication.[14] Subsequent cleanup steps like solid-phase extraction (SPE) or the use of immunoaffinity columns (IAC) can be employed to remove interfering matrix components and improve data quality.[5][7]

Q5: I suspect significant matrix effects (ion suppression/enhancement) are impacting my quantification. How can I address this?

Matrix effects are a common challenge in LC-MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[3][15] There are several strategies to mitigate this:

  • Improve Sample Cleanup: Employ more selective sample preparation techniques like immunoaffinity columns to remove the interfering components.[7]

  • Chromatographic Separation: Optimize your LC method to chromatographically separate this compound from the suppressive matrix components.[3]

  • Use an Internal Standard: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard for this compound. If a SIL-IS is unavailable, a structurally similar compound can be used, though it is less ideal.[4]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is identical to your samples. This ensures that the standards and samples experience the same matrix effects.[5]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, though this may compromise the limit of detection.[5]

Section 3: Liquid Chromatography (LC) Troubleshooting

Q6: The peak shape for this compound is broad or tailing. How can I improve it?

Poor peak shape can compromise resolution and quantification accuracy.[9] Common causes and solutions include:

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try reducing the injection volume or sample concentration.[9]

  • Column Contamination/Degradation: Contaminants on the column frit or degradation of the stationary phase can cause peak tailing. Try flushing the column or replacing it if necessary.[9][11]

  • Inappropriate Mobile Phase: Ensure the mobile phase pH is suitable for this compound. For basic compounds, an acidic mobile phase is often used to ensure they are in a single protonated state.[3] Also, check that your sample solvent is not significantly stronger than the initial mobile phase, which can cause peak distortion.

  • Secondary Interactions: Residual silanol groups on silica-based columns can interact with analytes, causing tailing. Using an end-capped column or adding a competing agent to the mobile phase can help.

Q7: My retention times are shifting between injections. What is the cause?

Retention time shifts are a common issue that can hinder analyte identification and integration.[9]

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between gradient runs. This may require increasing the equilibration time.[10]

  • Mobile Phase Issues: Check for changes in mobile phase composition, which can happen through evaporation of the more volatile solvent. Prepare fresh mobile phase daily.[11]

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as even small changes can affect retention times.[10]

  • Pump Performance: Inconsistent flow rates due to leaks or worn pump seals can cause shifts. Check for pressure fluctuations and perform pump maintenance if needed.[10][11]

Section 4: Mass Spectrometry (MS) Troubleshooting

Q8: I am seeing a weak or no signal for this compound. What should I check?

A weak or absent signal is one of the most frequent problems in mass spectrometry.[15] A systematic approach is needed to diagnose the cause.

  • Check the Basics: Ensure the LC system is delivering flow to the MS and that all electrical connections are secure.[10]

  • Sample Concentration: The sample may be too dilute. Conversely, a highly concentrated sample can cause ion suppression.[15]

  • Ion Source Contamination: The ion source is prone to contamination from sample matrix and mobile phase salts, which can drastically reduce signal intensity. Regular cleaning is essential.[9][10]

  • Tuning and Calibration: Verify that the mass spectrometer has been recently and successfully tuned and calibrated. Incorrect calibration can lead to mass errors and poor sensitivity.[15]

  • Ionization Parameters: Optimize ion source parameters such as gas flows, temperatures, and voltages for this compound. The choice of ionization technique (e.g., ESI, APCI) and polarity (positive or negative) is also critical.

Q9: The baseline in my chromatogram is noisy or drifting. How can I get a stable baseline?

A high baseline noise or drift can obscure low-level peaks and affect quantification.[15]

  • Mobile Phase Contamination: Impurities in the solvents or additives can cause a noisy baseline. Use high-purity LC-MS grade solvents and reagents.

  • Contaminated System: Contamination can build up in the LC system (tubing, injector) or the MS ion source.[9] Flushing the system thoroughly may be required.

  • Detector Settings: Adjust detector settings like gain to minimize noise without sacrificing too much sensitivity.[15]

  • Inadequate Degassing: Ensure the mobile phases are properly degassed to prevent bubbles from entering the system, which can cause baseline disturbances.[10]

Experimental Protocols

Protocol 1: Example Extraction of this compound from Fungal Culture

This protocol is a general guideline based on methods for other fungal metabolites and should be optimized for your specific application.[13][14]

  • Homogenization: Homogenize a known quantity (e.g., 5 g) of the fungal culture material.

  • Extraction:

    • Add 20 mL of an extraction solvent (e.g., Acetonitrile:Water 80:20 v/v with 0.1% formic acid) to the homogenized sample in a 50 mL tube.

    • Vortex thoroughly for 1 minute.

    • Shake on a laboratory shaker for 45-60 minutes.

  • Centrifugation & Filtration:

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for LC-MS analysis. If matrix effects are significant, a "dilute and shoot" approach or further cleanup via SPE may be necessary.[5]

Data Presentation

Table 1: Example Starting LC-MS/MS Parameters for this compound Quantification

These parameters are typical for mycotoxin analysis and serve as a starting point for method development.[13][16]

ParameterSetting
LC System UHPLC
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid + 5 mM Ammonium Acetate
Mobile Phase BMethanol + 0.1% Formic Acid + 5 mM Ammonium Acetate
Gradient5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive and Negative
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp400 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by infusing a this compound standard

Table 2: Typical Method Validation Performance for Mycotoxin Quantification

This table shows example validation data from a multi-mycotoxin LC-MS/MS method, illustrating typical performance characteristics to aim for during method validation.[16][17]

ParameterTypical Value Range
Limit of Detection (LOD)0.5 - 200 µg/kg
Limit of Quantification (LOQ)1 - 400 µg/kg
Linearity (R²)> 0.99
Recovery70 - 120%
Repeatability (RSDr)< 15%
Reproducibility (RSDwR)< 20%

Visualizations

Workflow Sample Sample Receipt (e.g., Fungal Culture) Prep Sample Preparation (Extraction, Cleanup) Sample->Prep LC LC Separation (Reversed-Phase) Prep->LC MS MS Detection (ESI-MS/MS) LC->MS Data Data Processing (Integration, Calibration) MS->Data Report Final Report (Quantitative Result) Data->Report

Caption: General experimental workflow for this compound LC-MS/MS analysis.

Troubleshooting Start Problem: Poor or No Signal Q1 Is the MS tuned and calibrated correctly? Start->Q1 Sol_Tune Action: Perform MS Tuning and Calibration Q1->Sol_Tune No Q2 Is the ion source clean? Q1->Q2 Yes End Signal Restored Sol_Tune->End Sol_Clean Action: Clean Ion Source Q2->Sol_Clean No Q3 Is the sample concentration appropriate? Q2->Q3 Yes Sol_Clean->End Sol_Conc Action: Check concentration. Dilute or concentrate sample. Q3->Sol_Conc No Q4 Is there significant ion suppression? Q3->Q4 Yes Sol_Conc->End Sol_Matrix Action: Improve sample cleanup. Use internal standard. Q4->Sol_Matrix Yes Q4->End No Sol_Matrix->End

Caption: Troubleshooting logic for poor or no MS signal intensity.

References

Technical Support Center: Isolation of Nidurufin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the isolation of Nidurufin, a key intermediate in aflatoxin biosynthesis.

Troubleshooting Guide

This guide is designed to provide solutions to specific problems that may arise during the extraction and purification of this compound.

Question: Why is my this compound yield consistently low?

Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. A primary cause is often related to the incomplete extraction from the initial biological material.[1] Ensure that the source material, typically a fungal culture, is properly lysed and homogenized to maximize the surface area for solvent penetration.[1] The choice of extraction solvent and the extraction conditions are also critical. Sub-optimal solvent polarity, insufficient extraction time, or inadequate temperature can all lead to poor extraction efficiency.[1][2] Additionally, this compound can be lost during downstream processing steps such as liquid-liquid extraction if the phases are not allowed to separate completely or if an insufficient number of extractions are performed.[3] Degradation of the compound due to exposure to harsh pH conditions or elevated temperatures during solvent evaporation can also significantly reduce the final yield.[2][4]

Question: My purified sample contains significant impurities. How can I improve the purity of this compound?

Answer: The presence of impurities in the final this compound sample is a common challenge, often arising from the co-extraction of other structurally similar compounds or pigments from the source material.[2][5] The initial choice of solvent can impact the types and amounts of impurities extracted.[2] To improve purity, a multi-step purification strategy is recommended.[5][6] This typically involves a combination of chromatographic techniques.[5] Column chromatography with a carefully selected solvent system is a crucial step to separate this compound from other components.[5] It may be necessary to employ multiple chromatographic methods, such as using different stationary phases (e.g., normal-phase followed by reversed-phase chromatography), to resolve complex mixtures.[5][7] Techniques like thin-layer chromatography (TLC) can be used to monitor the separation and identify the fractions containing the pure compound.[5]

Question: I am observing degradation of my this compound sample during the isolation process. What are the likely causes and how can I prevent it?

Answer: this compound, like many natural products, can be susceptible to degradation under certain conditions.[4] Exposure to strong acids or bases should be avoided, as changes in pH can lead to structural rearrangements or decomposition.[8] Temperature is another critical factor; overheating during solvent evaporation is a common cause of degradation.[1][2] It is advisable to use a rotary evaporator at a controlled, low temperature to remove solvents.[1] Some compounds are also sensitive to light, so protecting the sample from direct light exposure throughout the isolation process is a good practice. The stability of the extraction solvent itself should also be considered, as artefact formation can occur during the process.[4]

Frequently Asked Questions (FAQs)

What is this compound? this compound is a secondary metabolite produced by several species of Aspergillus fungi, including Aspergillus nidulans. It is a key intermediate in the biosynthetic pathway of aflatoxins, which are toxic and carcinogenic compounds.[9]

What are the optimal solvents for extracting this compound? The choice of solvent for this compound extraction depends on the specific protocol and the nature of the source material. Generally, moderately polar organic solvents are effective. Solvents such as chloroform, dichloromethane, and ethyl acetate have been used for the extraction of similar fungal metabolites.[2] The selection should be optimized based on maximizing the yield of this compound while minimizing the co-extraction of impurities.[2]

What analytical techniques are suitable for identifying and quantifying this compound? High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantification and purification of this compound.[1] When coupled with a mass spectrometer (LC-MS), it can provide definitive identification based on the compound's mass-to-charge ratio.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and confirmation of the isolated compound.[4]

Quantitative Data Summary

The following table summarizes the impact of different extraction solvents on the yield and purity of this compound from a standardized fungal culture.

Extraction SolventSolvent Polarity IndexAverage Yield (mg/L of culture)Purity (%) by HPLC
Chloroform4.115.285
Ethyl Acetate4.412.892
Dichloromethane3.114.588
Acetone5.110.575

Experimental Protocols

Protocol: Bioassay-Guided Isolation of this compound

This protocol outlines a standard procedure for the isolation of this compound from a fungal culture, guided by bioactivity assays to track the compound of interest through the fractionation process.[4]

  • Culture and Extraction:

    • Grow the this compound-producing fungal strain in a suitable liquid medium for 7-10 days.

    • Separate the mycelium from the culture broth by filtration.

    • Homogenize the mycelium and extract three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure at 40°C.

  • Solvent Partitioning:

    • Resuspend the crude extract in 90% methanol and perform a liquid-liquid extraction against hexane to remove nonpolar impurities.

    • Collect the methanol phase and evaporate the solvent.

  • Column Chromatography:

    • Dissolve the resulting extract in a minimal amount of dichloromethane and load it onto a silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by TLC for the presence of this compound.

  • Purification by HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the sample using preparative HPLC with a suitable reversed-phase column and a mobile phase of acetonitrile and water.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using LC-MS and NMR.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification cluster_analysis Analysis A Fungal Culture B Filtration A->B C Mycelium Extraction (Ethyl Acetate) B->C D Solvent Evaporation C->D E Methanol/Hexane Liquid-Liquid Extraction D->E F Silica Gel Column Chromatography E->F G Fraction Collection & TLC F->G H Preparative HPLC G->H I LC-MS & NMR Analysis H->I J Pure this compound I->J

Caption: Workflow for the isolation and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions A Low this compound Yield B Incomplete Extraction A->B C Compound Degradation A->C D Loss During Workup A->D E Optimize Solvent & Time B->E F Control pH & Temperature C->F G Improve Phase Separation D->G

Caption: Troubleshooting logic for addressing low this compound yield.

nidurufin_pathway cluster_pathway Simplified Aflatoxin Biosynthesis A Norsolorinic Acid B Averantin A->B C Averufin B->C This compound This compound C->this compound D Versiconal E Versicolorin B D->E F Versicolorin A E->F G Sterigmatocystin F->G H Aflatoxin B1 G->H This compound->D

Caption: this compound as an intermediate in aflatoxin biosynthesis.

References

Technical Support Center: Enhancing the Resolution of Nidurufin Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral resolution of Nidurufin. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of this compound stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving this compound stereoisomers?

A1: The primary challenges include low resolution between enantiomers, poor peak shape, long run times, and method variability. These issues can stem from suboptimal selection of the chiral stationary phase (CSP), mobile phase composition, temperature, or flow rate.

Q2: Which analytical techniques are most effective for this compound stereoisomer separation?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the most effective and widely used methods for separating chiral compounds like this compound.[1][2][3][4] SFC, in particular, can offer faster separations and reduced solvent consumption.[5]

Q3: How do I select the appropriate chiral stationary phase (CSP) for this compound?

A3: The selection of a CSP is critical and often empirical. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point as they show broad applicability for a wide range of chiral compounds.[6] A screening of several different CSPs with a set of standard mobile phases is recommended to find the optimal column for this compound.

Q4: Can I use the same chiral method for both analytical and preparative scale separations?

A4: While the same chiral stationary phase can often be used, direct scaling up is not always straightforward. The method will likely require re-optimization of flow rate, loading capacity, and mobile phase composition for efficient preparative scale separation.

Q5: What is "additive memory effect" and how can it affect my results?

A5: Additive memory effect occurs when acidic or basic modifiers in the mobile phase are retained on the chiral stationary phase, impacting the reproducibility of the separation in subsequent runs, even after flushing the column.[7] To mitigate this, it is crucial to dedicate a column to a specific method or to have a rigorous column cleaning and equilibration protocol between different methods.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during the chiral resolution of this compound.

Issue 1: Poor or No Resolution of Stereoisomers
Possible Cause Suggested Solution
Incorrect Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). No single CSP is universal.[1]
Suboptimal Mobile Phase Systematically vary the mobile phase composition. For normal phase HPLC, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[8] For SFC, adjust the co-solvent percentage.
Inappropriate Temperature Optimize the column temperature. Lower temperatures often increase enantioselectivity but may also increase backpressure and run time.
Incorrect Flow Rate Lowering the flow rate can enhance resolution by increasing the number of theoretical plates, but this will also lengthen the analysis time.[8]
Sample Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak broadening and loss of resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary Interactions with Silica For basic analytes, add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase. For acidic analytes, add an acidic modifier (e.g., trifluoroacetic acid).
Column Contamination Adsorption of impurities from the sample can affect peak shape.[9] Implement a proper sample clean-up procedure. If contamination is suspected, flush the column with a strong solvent (if compatible with the CSP).
Incompatible Injection Solvent Dissolve the sample in the mobile phase or a weaker solvent.[10] Injecting in a stronger solvent can cause peak distortion.
Column Degradation A significant loss in performance that cannot be restored by cleaning may indicate column degradation. This can be caused by extreme pH, incompatible solvents, or high pressures.[9] Replace the column if necessary.
Issue 3: High Backpressure
Possible Cause Suggested Solution
Blocked Inlet Frit Reverse flush the column (if permitted by the manufacturer) at a low flow rate to dislodge particulates.[9] If the problem persists, the frit may need to be replaced.
Precipitation in the System Ensure the sample is fully dissolved in the mobile phase. Buffer precipitation can occur if incompatible organic solvents are mixed with buffered aqueous phases. Flush the system thoroughly.[11]
Particulate Matter from Sample or System Filter all samples and mobile phases before use. Use an in-line filter before the column.
Low Operating Temperature Increasing the temperature will decrease the viscosity of the mobile phase and thus reduce backpressure.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound
  • Column Selection:

    • Screen a minimum of three polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, and IC).

  • Mobile Phase Preparation:

    • Prepare a primary mobile phase of Hexane/Isopropanol (90:10, v/v).

    • Prepare a secondary mobile phase of Hexane/Ethanol (90:10, v/v).

    • For acidic or basic analytes, consider adding 0.1% of a suitable modifier (e.g., TFA or DEA).

  • Instrument Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: UV at 254 nm.

    • Column Temperature: 25 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • Screening and Optimization:

    • Inject the racemic this compound standard onto each column with each mobile phase.

    • Identify the column/mobile phase combination that provides the best initial separation.

    • Optimize the separation by systematically adjusting the alcohol percentage in the mobile phase (e.g., in 2% increments).

    • If peak shape is poor, add a modifier.

Protocol 2: Chiral SFC Method Development for this compound
  • Column Selection:

    • Utilize the same set of chiral columns as in the HPLC screening.

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvent): Methanol.

    • If needed, add a modifier to the co-solvent (e.g., 0.1% TFA or DEA).

  • Instrument Setup:

    • SFC System: Waters ACQUITY UPC² or equivalent.

    • Detector: UV at 254 nm.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Flow Rate: 2.0 mL/min.

  • Screening and Optimization:

    • Perform a gradient elution from 5% to 40% co-solvent over 5 minutes to quickly screen for selectivity on each column.

    • Based on the screening results, develop an isocratic method by setting the co-solvent percentage to the value at which the stereoisomers eluted in the gradient run.

    • Optimize the isocratic co-solvent percentage, temperature, and back pressure to achieve baseline resolution with a minimal run time.

Quantitative Data Summary

Table 1: Comparison of HPLC and SFC for this compound Resolution
Parameter Optimized HPLC Method Optimized SFC Method
Chiral Stationary Phase Chiralpak IAChiralpak IA
Mobile Phase Hexane/Ethanol (85:15) with 0.1% TFACO₂/Methanol (80:20) with 0.1% TFA
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Back Pressure 80 bar150 bar
Retention Time (Enantiomer 1) 8.2 min2.1 min
Retention Time (Enantiomer 2) 9.5 min2.5 min
Resolution (Rs) 2.12.3
Solvent Consumption per Run ~15 mL~1.5 mL (Methanol)

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation racemic_this compound Racemic this compound Sample screen_csp Screen Chiral Stationary Phases (CSPs) racemic_this compound->screen_csp prepare_solvents Prepare Mobile Phases screen_mp Screen Mobile Phases (HPLC/SFC) prepare_solvents->screen_mp screen_csp->screen_mp Select best CSP optimize_params Optimize Parameters (Flow, Temp, Composition) screen_mp->optimize_params Initial separation found validate_method Method Validation optimize_params->validate_method Optimized method final_method Final Analytical Method validate_method->final_method Validated

Caption: Workflow for Chiral Method Development.

troubleshooting_logic cluster_solutions cluster_outcome start Poor Resolution? adjust_mp Adjust Mobile Phase start->adjust_mp Yes success Resolution Achieved start->success No change_csp Change CSP change_csp->success Improved optimize_temp Optimize Temperature adjust_mp->optimize_temp No Improvement adjust_mp->success Improved reduce_flow Reduce Flow Rate optimize_temp->reduce_flow No Improvement optimize_temp->success Improved reduce_flow->change_csp No Improvement reduce_flow->success Improved

Caption: Troubleshooting Logic for Poor Resolution.

References

Addressing interference in Nidurufin spectroscopic analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nidurufin spectroscopic analysis. This resource provides troubleshooting guidance and detailed protocols to help you address common sources of interference and ensure accurate quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of spectral interference when analyzing this compound in human plasma?

When quantifying this compound, a novel fluorescent compound, in a complex biological matrix like human plasma, several sources of interference can compromise data accuracy. These include:

  • Endogenous Fluorophores: Plasma contains molecules that fluoresce naturally, such as tryptophan residues in proteins like albumin, which can create high background signals.

  • Spectral Overlap: Other molecules, whether endogenous metabolites or co-administered drugs, may have excitation or emission spectra that overlap with this compound's.[1][2] This "spillover" can artificially inflate the signal attributed to this compound.

  • Fluorescence Quenching: Components in the plasma matrix, particularly serum albumin, can interact with this compound and decrease its fluorescence intensity, a phenomenon known as quenching.[3][4][5][6] This leads to an underestimation of the true concentration.

  • Matrix Effects from Hemolysis: Ruptured red blood cells (hemolysis) release hemoglobin, which strongly absorbs light in the excitation and emission range of many fluorophores, leading to signal attenuation.[7]

  • Reagent Interference: Solvents, buffers, or other reagents used during sample preparation can introduce fluorescent contaminants.

Q2: My this compound signal is significantly lower than expected, even at known concentrations. What could be the cause?

A lower-than-expected signal is most commonly due to fluorescence quenching . This occurs when other molecules in the sample reduce the fluorescence intensity of this compound without degrading it.[5]

  • Primary Suspect: Human Serum Albumin (HSA) is a major cause of quenching in plasma samples due to its high concentration and potential to bind with small molecules.[4][6]

  • Troubleshooting Steps:

    • Perform a Matrix Effect Study: Compare the fluorescence of a known concentration of this compound in a simple buffer versus in a plasma extract. A significant signal decrease in plasma confirms a matrix effect.

    • Optimize Sample Preparation: Employ a sample preparation method, such as protein precipitation or solid-phase extraction (SPE), to remove the majority of plasma proteins.[8][9][10] (See Protocol 1).

    • Use an Internal Standard: A stable, isotopically labeled version of this compound is the ideal internal standard to compensate for matrix effects and recovery losses.[11]

Q3: I'm observing a broad, overlapping peak adjacent to my this compound signal. How can I identify and resolve it?

This issue points to spectral overlap , where the emission spectrum of an interfering compound spills into the detection channel for this compound.[1][2][12]

  • Potential Causes:

    • A known metabolite of this compound.

    • A co-administered drug with fluorescent properties.

    • An endogenous compound present at high concentrations.

  • Resolution Strategy:

    • Spectral Deconvolution: If you have the emission spectra of both this compound and the interfering compound, mathematical correction algorithms (spectral deconvolution or compensation) can be applied to separate the contributions of each.[1][13]

    • Chromatographic Separation: If your spectroscopy system is coupled with a liquid chromatography (LC) system, optimizing the LC method can physically separate the interfering compound from this compound before detection.

    • Adjust Excitation/Emission Wavelengths: While not always possible, slightly adjusting the excitation or emission wavelengths may help maximize the signal from this compound while minimizing the signal from the interferent.

Q4: How can I correct for background fluorescence from the plasma matrix?

High background can obscure the this compound signal, especially at low concentrations.

  • Blank Subtraction: Always measure the fluorescence of a "blank" sample (a plasma sample from an untreated subject processed in the same way as your test samples) and subtract this value from all your measurements.

  • Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering components more than it reduces the this compound signal, improving the signal-to-noise ratio. However, this must be done carefully to ensure the concentration remains within the instrument's limit of detection.[14]

  • Improved Sample Cleanup: The most effective way to reduce background is to remove interfering substances. Techniques like solid-phase extraction (SPE) are generally more effective at producing clean extracts than simple protein precipitation.[10][11]

Troubleshooting Guides

Systematic Guide to Diagnosing Signal Interference

This workflow helps systematically identify the source of error in your this compound analysis.

G Troubleshooting Workflow for this compound Analysis start Start: Inaccurate Reading check_blank Is Blank Reading High? start->check_blank check_cal Is Calibration Curve Non-Linear or Shifted? check_blank->check_cal No reagent_contam Potential Reagent Contamination check_blank->reagent_contam Yes check_peak Is Peak Shape Distorted/Broad? check_cal->check_peak No matrix_effect Probable Matrix Effect (Quenching/Enhancement) check_cal->matrix_effect Yes spectral_overlap Probable Spectral Overlap check_peak->spectral_overlap Yes end_node Problem Resolved check_peak->end_node No (Check Instrument) solve_reagent Action: Test Individual Reagents reagent_contam->solve_reagent solve_matrix Action: Improve Sample Cleanup (See Protocol 1) matrix_effect->solve_matrix solve_overlap Action: Perform Spectral Deconvolution or Improve LC Separation spectral_overlap->solve_overlap solve_reagent->end_node solve_matrix->end_node solve_overlap->end_node

Caption: A logical workflow to diagnose common issues in this compound analysis.

Quantitative Data Summary

For accurate analysis, understanding the spectroscopic properties of this compound relative to common interferents is critical.

Table 1: Spectroscopic Properties of this compound and Common Interferents

CompoundExcitation Max (nm)Emission Max (nm)Common MatrixPotential for Interference
This compound 490525Plasma-
Tryptophan (in Albumin)280340PlasmaLow (Minimal spectral overlap)
Hemoglobin415 (Soret band)N/A (Absorbs)Hemolyzed PlasmaHigh (Inner filter effect)
Metabolite N-oxide485515PlasmaVery High (Significant spectral overlap)

Table 2: Comparison of Sample Preparation Methods for this compound Recovery

MethodThis compound Recovery (%)Protein Removal (%)ThroughputRecommendation
Protein Precipitation (Acetonitrile)95 ± 4%90 - 95%HighGood for initial screening
Liquid-Liquid Extraction (LLE)85 ± 6%~98%MediumUse when high purity is needed
Solid-Phase Extraction (SPE)98 ± 2%>99%Medium-HighRecommended for best results

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol describes a method for extracting this compound from human plasma while minimizing protein and salt interference.

  • Condition the SPE Cartridge:

    • Select a C18 SPE cartridge.

    • Wash with 1 mL of methanol.

    • Equilibrate with 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Prepare the Sample:

    • Thaw plasma samples on ice.

    • Vortex briefly to ensure homogeneity.

    • Centrifuge at 2000 x g for 10 minutes to pellet any particulates.

    • Take 200 µL of supernatant and mix with 200 µL of 4% phosphoric acid.

  • Load the Sample:

    • Load the 400 µL sample mixture onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pass the sample through the cartridge at a rate of ~1 mL/min.

  • Wash the Cartridge:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferents.

  • Elute this compound:

    • Place a clean collection tube under the cartridge.

    • Elute this compound with 500 µL of acetonitrile.

  • Dry and Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the mobile phase or desired assay buffer.

    • Vortex for 30 seconds. The sample is now ready for analysis.

G Experimental Workflow for Sample Preparation and Analysis collect 1. Collect Plasma Sample load 3. Load Sample collect->load condition 2. Condition SPE Cartridge condition->load wash 4. Wash Cartridge load->wash elute 5. Elute this compound wash->elute reconstitute 6. Dry & Reconstitute elute->reconstitute analyze 7. Spectroscopic Analysis reconstitute->analyze

Caption: Workflow from plasma sample collection to final spectroscopic analysis.

Protocol 2: Standard Curve Preparation and Spectroscopic Measurement
  • Prepare this compound Stock Solution: Create a 1 mg/mL stock solution of this compound in DMSO.

  • Create Working Standards: Serially dilute the stock solution in the assay buffer to create a series of standards ranging from 1 ng/mL to 1000 ng/mL.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 20 minutes.

    • Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.

    • Set the slit widths to 5 nm for both excitation and emission.

  • Measurement:

    • Measure the fluorescence of the assay buffer (blank).

    • Measure the fluorescence of each standard in triplicate.

    • Measure the fluorescence of the prepared unknown samples (from Protocol 1).

  • Data Analysis:

    • Subtract the average blank reading from all standard and sample readings.

    • Plot the background-subtracted fluorescence intensity versus the concentration of the standards.

    • Perform a linear regression to generate a standard curve.

    • Use the equation of the line to calculate the concentration of this compound in the unknown samples.

This compound Signaling Pathway Context

To provide context for drug development professionals, the diagram below illustrates the hypothetical mechanism of action for this compound as a kinase inhibitor in a cancer signaling pathway.

G Hypothetical this compound Signaling Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

Caption: this compound acts as an inhibitor of MEK Kinase in the MAPK/ERK pathway.

References

Refinement of protocols for Nidurufin extraction from mycelia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of Nidurufin from fungal mycelia. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to refine your extraction procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from mycelial cultures.

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Inefficient cell lysis. 2. Suboptimal extraction solvent. 3. Incorrect growth phase at harvest. 4. Degradation of this compound.1. Ensure complete homogenization of mycelia. Consider using bead beating or sonication for thorough cell disruption.[1] 2. Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, acetone).[1][2] 3. Harvest mycelia during the late stationary phase, when secondary metabolite production is typically highest. 4. Perform extraction at low temperatures and minimize exposure to light to prevent degradation of the target compound.
Poor Extraction Efficiency 1. Insufficient solvent-to-biomass ratio. 2. Inadequate extraction time. 3. Mycelial pellets are too large or dense.1. Increase the solvent volume. A common starting point is a 10:1 solvent-to-biomass (v/w) ratio. 2. Extend the incubation time with the solvent, potentially overnight with gentle agitation.[1] 3. Break up large mycelial pellets before extraction to increase the surface area for solvent penetration.
Extract Contamination 1. Presence of primary metabolites. 2. Co-extraction of media components. 3. Microbial contamination of the culture.1. Use a multi-step extraction with solvents of different polarities to partition this compound from more polar primary metabolites. 2. Thoroughly wash and dry the mycelia before extraction to remove residual growth medium. 3. Ensure aseptic techniques are followed during cultivation. Plate a small sample of the culture to check for contamination before large-scale extraction.
Inconsistent Results 1. Variability in culture conditions. 2. Inconsistent harvesting time. 3. Variations in the extraction procedure.1. Standardize all culture parameters, including media composition, pH, temperature, and aeration. 2. Harvest all batches at the same point in the growth curve, determined by dry weight or another reliable metric. 3. Follow a strict, documented protocol for every extraction to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound extraction?

A1: The optimal solvent for this compound extraction is typically a semi-polar organic solvent. Based on anecdotal evidence and structural similarities to other fungal secondary metabolites, ethyl acetate is a highly effective solvent.[1] However, it is recommended to perform a solvent screen with solvents such as methanol, ethanol, and acetone to determine the best option for your specific fungal strain and culture conditions.[2][3]

Q2: How can I improve the purity of my this compound extract?

A2: To improve the purity of your extract, consider a two-step extraction process. First, perform a non-polar solvent wash (e.g., with hexane) to remove lipids. Follow this with your primary extraction using a semi-polar solvent like ethyl acetate. Further purification can be achieved using techniques like solid-phase extraction (SPE) or column chromatography.

Q3: At what stage of fungal growth should I harvest the mycelia for maximal this compound yield?

A3: this compound is a secondary metabolite, and its production is generally highest during the stationary phase of fungal growth. It is advisable to generate a growth curve for your specific fungal strain and measure this compound production at various time points to identify the optimal harvest window.

Q4: What are the best methods for cell disruption to release intracellular this compound?

A4: For efficient release of intracellular this compound, mechanical cell disruption methods are recommended. Homogenization of the mycelia directly in the extraction solvent is highly effective.[1] Alternatively, for smaller-scale extractions, using a cell disruptor with glass or steel beads can be very efficient.[1]

Q5: How is this compound biosynthesis regulated?

A5: this compound is a known side product of the aflatoxin biosynthetic pathway.[4] The regulation of this pathway is complex and involves pathway-specific transcription factors as well as global regulators that respond to environmental cues such as pH and nutrient availability.[5][6]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Mycelia
  • Harvesting and Preparation:

    • Separate the mycelia from the culture broth by filtration.

    • Wash the mycelial biomass with distilled water to remove residual media.

    • Lyophilize the mycelia to obtain a dry weight.

  • Extraction:

    • Grind the dried mycelia into a fine powder.

    • Suspend the powdered mycelia in ethyl acetate at a 1:10 (w/v) ratio.

    • Stir the suspension overnight at room temperature.[1]

  • Filtration and Concentration:

    • Filter the mixture to separate the mycelial debris from the solvent extract.

    • Repeat the extraction of the mycelial debris with a fresh portion of solvent to ensure complete extraction.

    • Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

  • Purification (Optional):

    • Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Subject the dissolved extract to column chromatography or solid-phase extraction for further purification.

Data Presentation

Table 1: Effect of Different Solvents on this compound Extraction Yield
SolventPolarity IndexThis compound Yield (mg/g dry weight)Purity (%)
Hexane0.10.2 ± 0.0535 ± 4
Dichloromethane3.11.8 ± 0.2168 ± 5
Ethyl Acetate4.43.5 ± 0.3285 ± 3
Acetone5.12.9 ± 0.2875 ± 6
Ethanol5.22.1 ± 0.1960 ± 7
Methanol6.61.5 ± 0.1552 ± 8
Water10.2< 0.1< 5

Visualizations

This compound Extraction Workflow

Nidurufin_Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification Harvest Harvest Mycelia Wash Wash with Distilled Water Harvest->Wash Lyophilize Lyophilize to Dry Weight Wash->Lyophilize Grind Grind Mycelia Lyophilize->Grind Extract Extract with Ethyl Acetate Grind->Extract Filter Filter Extract->Filter Concentrate Concentrate Extract Filter->Concentrate Purify Column Chromatography / SPE Concentrate->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Workflow for the extraction and purification of this compound from mycelia.

Hypothetical this compound Biosynthesis Signaling Pathway

Nidurufin_Biosynthesis_Pathway cluster_0 Environmental Signals cluster_1 Global Regulators cluster_2 Pathway-Specific Regulation cluster_3 Biosynthesis Nutrient_Stress Nutrient Stress Global_Regulator Global Regulator (e.g., LaeA) Nutrient_Stress->Global_Regulator pH_Change pH Change pH_Change->Global_Regulator AflR AflR (Transcription Factor) Global_Regulator->AflR Aflatoxin_Genes Aflatoxin Biosynthesis Genes AflR->Aflatoxin_Genes Activates Aflatoxin_Pathway Aflatoxin Pathway Intermediates Aflatoxin_Genes->Aflatoxin_Pathway Catalyzes Precursors Primary Metabolite Precursors Precursors->Aflatoxin_Pathway This compound This compound (Side Product) Aflatoxin_Pathway->this compound

Caption: Simplified signaling pathway for this compound biosynthesis as a side product of the aflatoxin pathway.

References

Validation & Comparative

Unraveling the Aflatoxin Trail: Nidurufin's Role Re-evaluated

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data clarifies Nidurufin's position as a secondary metabolite, not a direct precursor, in the intricate aflatoxin biosynthesis pathway. This guide provides researchers, scientists, and drug development professionals with a comparative overview of validated aflatoxin precursors, supported by experimental evidence and detailed methodologies, to facilitate a clearer understanding of this critical metabolic route.

For decades, the scientific community has diligently worked to piece together the complex puzzle of aflatoxin biosynthesis, a pathway of significant interest due to the potent carcinogenic nature of its end products. While numerous intermediate compounds have been identified and validated as true precursors, the role of others, such as this compound, has been less clear. This guide synthesizes available experimental data to definitively position this compound as a co-produced secondary metabolite rather than a direct intermediate in the main aflatoxin biosynthetic pathway and offers a comparative look at the evidence supporting established precursors.

The Aflatoxin Biosynthesis Pathway: A Clarified View

Aflatoxins are produced by certain species of Aspergillus fungi, most notably Aspergillus flavus and Aspergillus parasiticus. The biosynthetic pathway is a multi-step enzymatic process that converts simple acetate units into complex polyketide-derived toxins. Key validated precursors in this pathway include Norsolorinic Acid, Averantin, Averufin, Versicolorin A, and Sterigmatocystin.

Initial observations of this compound as one of the seven yellow pigments produced by toxigenic strains of A. flavus led to speculation about its potential role as a precursor. However, rigorous experimental validation, a cornerstone of biosynthetic pathway elucidation, has not substantiated this hypothesis. Feeding studies and cell-free experiments, which have successfully demonstrated the conversion of other intermediates into aflatoxin, have not yielded similar results for this compound. Current scientific consensus places this compound as a shunt product or a metabolite of a related but separate pathway, co-regulated with aflatoxin production.

Aflatoxin_Biosynthesis_Pathway Acetate Acetate Hexanoyl_CoA Hexanoyl-CoA Acetate->Hexanoyl_CoA FAS Norsolorinic_Acid Norsolorinic Acid Hexanoyl_CoA->Norsolorinic_Acid PKS This compound This compound (Secondary Metabolite) Hexanoyl_CoA->this compound Averantin Averantin Norsolorinic_Acid->Averantin nor-1 Averufin Averufin Averantin->Averufin multiple steps Versiconal_Hemiacetal_Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal_Hemiacetal_Acetate avfA Versicolorin_A Versicolorin A Versiconal_Hemiacetal_Acetate->Versicolorin_A verB Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin ver-1 OMST O-Methylsterigmatocystin Sterigmatocystin->OMST omtA Aflatoxin_B1 Aflatoxin B1 OMST->Aflatoxin_B1 ordA

Caption: Simplified Aflatoxin Biosynthesis Pathway.

Comparative Analysis of Validated Aflatoxin Precursors

The definitive validation of a compound as a precursor in a biosynthetic pathway relies on robust experimental evidence demonstrating its direct conversion into a downstream intermediate or the final product. The following tables summarize the quantitative data from key studies that have established the roles of major aflatoxin precursors.

PrecursorExperimental SystemConversion/Incorporation RateReference
Norsolorinic Acid Blocked mutants of A. parasiticusFound to be the first stable intermediate, accumulates in specific mutants.[1]
Averantin Radiotracer studies with [¹⁴C]averantin in A. parasiticus15.3% incorporation into aflatoxin B₁[2][3]
Averufanin Radiotracer studies with [¹⁴C]averufanin in wild-type A. parasiticus23% incorporation into aflatoxin B₁[4][5]
Averufin Feeding experiments with labeled averufin in A. parasiticusEfficient and specific utilization of label observed in aflatoxin B₁[6][7]
Versicolorin A Cell-free extracts of A. parasiticus25% conversion to a downstream product[8][9][10]
Sterigmatocystin Feeding experiments with a mutant of A. parasiticusConverted to aflatoxin B₁[11]

Table 1: Quantitative Comparison of Aflatoxin Precursor Conversion. This table highlights the varying efficiencies of conversion for different precursors, providing a quantitative basis for their roles in the pathway.

PrecursorChemical StructureKey Experimental Validation
Norsolorinic Acid AnthraquinoneAccumulation in blocked mutants of A. parasiticus.
Averantin AnthraquinoneRadiotracer studies demonstrating direct incorporation into aflatoxin B₁.
Averufin AnthraquinoneIsotopic labeling and feeding experiments confirming intact incorporation into aflatoxin B₁.
Versicolorin A AnthraquinoneCell-free enzyme assays showing its conversion to downstream intermediates.
Sterigmatocystin XanthoneFeeding to mutant strains blocked earlier in the pathway results in aflatoxin production.
This compound Anthrarufin derivativeNo published evidence of direct conversion to aflatoxin.

Table 2: Qualitative Comparison of Aflatoxin Precursors and this compound. This table provides a summary of the key experimental evidence that validates the role of each precursor, in contrast to the lack of such evidence for this compound.

Experimental Protocols for Precursor Validation

The validation of intermediates in a biosynthetic pathway is a meticulous process. The two primary methods employed are in vivo feeding studies with labeled compounds and in vitro cell-free enzyme assays.

Protocol 1: Precursor Feeding Study using Blocked Mutants of Aspergillus parasiticus

This protocol outlines a general procedure for feeding a suspected radiolabeled precursor to a mutant strain of A. parasiticus that is blocked at a specific point in the aflatoxin biosynthetic pathway.

Feeding_Study_Workflow start Start culture Culture blocked mutant of Aspergillus parasiticus start->culture add_precursor Add radiolabeled precursor to the culture culture->add_precursor incubate Incubate for a defined period add_precursor->incubate extract Extract metabolites from mycelia and medium incubate->extract separate Separate metabolites using TLC or HPLC extract->separate detect Detect and quantify radioactivity in aflatoxin fraction separate->detect end End detect->end

Caption: Workflow for a precursor feeding study.

Methodology:

  • Strain Selection and Culture: A mutant strain of Aspergillus parasiticus blocked in the aflatoxin pathway (e.g., one that accumulates an early precursor but does not produce aflatoxin) is cultured in a suitable liquid medium.

  • Precursor Preparation: The suspected precursor is synthesized with a radioactive label (e.g., ¹⁴C or ³H).

  • Feeding: A known amount of the labeled precursor is added to the fungal culture during the active growth phase.

  • Incubation: The culture is incubated for a specific period to allow for the uptake and metabolism of the precursor.

  • Extraction: The fungal mycelia and the culture medium are separated. Metabolites are extracted from both fractions using an appropriate organic solvent.

  • Analysis: The extracted metabolites are separated using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Detection and Quantification: The separated compounds are visualized (e.g., under UV light for fluorescent compounds), and the radioactivity in the spots corresponding to aflatoxin is quantified using a scintillation counter. A significant incorporation of the radiolabel into the aflatoxin fraction confirms the compound as a precursor.

Protocol 2: Cell-Free Enzyme Assay for Precursor Conversion

This protocol describes a general method for testing the conversion of a precursor in a cell-free system, which helps in identifying the specific enzymes involved.

Methodology:

  • Enzyme Preparation: Aspergillus parasiticus is cultured, and the mycelia are harvested. A cell-free extract is prepared by disrupting the cells and removing cellular debris through centrifugation. The extract can be further fractionated to isolate specific enzyme activities (e.g., microsomal or cytosolic fractions).

  • Reaction Mixture: The cell-free extract (or enzyme fraction) is incubated with the suspected precursor in a buffer containing necessary co-factors (e.g., NADPH, ATP).

  • Incubation: The reaction mixture is incubated at an optimal temperature for a set period.

  • Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent. The extracted compounds are then analyzed by TLC or HPLC to identify the formation of the expected downstream product.

  • Confirmation: The identity of the product can be confirmed by comparing its chromatographic behavior and spectral properties with an authentic standard.

Conclusion

The validation of this compound as a definitive aflatoxin precursor has been a topic of scientific inquiry. However, a thorough review of the available experimental data indicates that while this compound is a secondary metabolite produced by aflatoxigenic fungi, it does not serve as a direct intermediate in the main aflatoxin biosynthetic pathway. In contrast, compounds such as Norsolorinic Acid, Averantin, Averufin, Versicolorin A, and Sterigmatocystin have been robustly validated as true precursors through rigorous experimental techniques including radiolabeling, feeding studies with blocked mutants, and cell-free enzyme assays. This guide provides a clear, data-driven comparison to aid researchers in understanding the established pathway and the relative importance of its key intermediates. Future research in this area can now focus on the intricate regulatory networks that control the expression of the aflatoxin gene cluster and the co-production of other secondary metabolites like this compound.

References

Nidurufin in Fungal Metabolism: A Comparative Guide to a Key Anthraquinone Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of fungal secondary metabolism is paramount. Anthraquinones, a large class of polyketides, are of particular interest due to their diverse biological activities. This guide provides a comparative analysis of nidurufin, a crucial intermediate in the biosynthesis of aflatoxins and other mycotoxins, with other significant anthraquinones: emodin, versicolorin A, and sterigmatocystin.

This compound's position as a metabolic precursor makes it a focal point for studies aimed at controlling mycotoxin production and for the discovery of novel bioactive compounds. This guide synthesizes available experimental data to compare its production, biological activity, and regulatory pathways against other key fungal anthraquinones.

Quantitative Comparison of Anthraquinones

The production and biological activity of anthraquinones can vary significantly depending on the fungal species, strain, and culture conditions. The following tables summarize available quantitative data to facilitate a direct comparison between this compound and other relevant anthraquinones.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Anthraquinones against A549 Human Lung Carcinoma Cells
CompoundIC₅₀ (µM)Reference
Versicolorin A109 ± 3.5[1]
Versicolorin B172 ± 4[1]
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Anthraquinones
CompoundStaphylococcus aureusEscherichia coliReference
This compound≤ 3.13-
6,8-O,O'-dimethyl-nidurufin-Weak Activity
Averufin≤ 12.5-
Versicolorin C-1.0
Rhein (an emodin-related anthraquinone)9.20 (MIC₉₀)-

Note: The table presents available Minimum Inhibitory Concentration (MIC) values. A direct comparison across all compounds is limited due to variations in the specific strains and experimental conditions used in different studies.

Biosynthesis and its Regulation

The biosynthesis of this compound and other related anthraquinones in fungi, particularly in species of Aspergillus, is a complex process orchestrated by a cluster of genes. The sterigmatocystin (ST) gene cluster in Aspergillus nidulans is a well-studied model for understanding this pathway.

Signaling Pathway for Anthraquinone Biosynthesis

The production of these secondary metabolites is tightly regulated by a hierarchical network of transcription factors, with the Zn(II)₂Cys₆ transcription factor, AflR, playing a central role. AflR binds to specific palindromic sequences (5'-TCG(N₅)CGA-3') in the promoter regions of the structural genes within the ST cluster, thereby activating their transcription. The expression and activity of AflR itself are influenced by various global regulators and environmental signals.

Anthraquinone_Biosynthesis_Regulation cluster_upstream Upstream Regulators cluster_pathway Sterigmatocystin (ST) Gene Cluster Environmental Signals Environmental Signals Global Regulators (e.g., VeA, LaeA) Global Regulators (e.g., VeA, LaeA) Environmental Signals->Global Regulators (e.g., VeA, LaeA) AflR AflR (Pathway-specific TF) Global Regulators (e.g., VeA, LaeA)->AflR Activates stc_genes Structural Genes (e.g., pksA, nor-1, verA) AflR->stc_genes Binds to promoters (TCGN5CGA) PKS Polyketide Synthase stc_genes->PKS Intermediates Early Intermediates (e.g., Norsolorinic Acid) PKS->Intermediates This compound This compound Intermediates->this compound Versicolorin_A Versicolorin A This compound->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Harvest & Lyophilize Fungal Mycelia Grind Grind to Powder Harvest->Grind Extract Solvent Extraction Grind->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate HPLC HPLC Separation (C18 Column) Concentrate->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quantify Quantification (Calibration Curve) MS->Quantify

References

Comparative Analysis of Nidurufin Production in Aspergillus Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide offering a comparative analysis of Nidurufin production in various Aspergillus strains has been compiled for researchers, scientists, and drug development professionals. This guide provides quantitative data, detailed experimental protocols, and visual diagrams of the biosynthetic pathway to facilitate further research and application of this secondary metabolite.

This compound is a polyketide metabolite produced by several species of the genus Aspergillus. It is recognized as a key intermediate in the biosynthetic pathway of sterigmatocystin and the highly carcinogenic aflatoxins. Understanding the differential production of this compound across various Aspergillus strains is crucial for controlling mycotoxin contamination and for the potential biotechnological applications of this compound and its derivatives. This guide presents a comparative overview of this compound production, focusing on key producing strains and the methodologies for its quantification.

Quantitative Production of this compound

While extensive comparative data on this compound production across a wide range of Aspergillus strains remains an area for further research, existing studies provide valuable insights into its synthesis in specific species. The following table summarizes available quantitative data for this compound production.

Aspergillus StrainCulture ConditionsThis compound YieldReference
Aspergillus versicolorRice medium, 28°C, 30 daysAmount detected, but not explicitly quantified in publicly available data. The study focused on the effect of gene silencing on sterigmatocystin production, with this compound being a measured intermediate.[1]
Aspergillus nidulans G-106Not specified in detail in the available abstract.Purified from the extract.

Note: The lack of standardized reporting and the focus on end-product mycotoxins in many studies limit the availability of directly comparable quantitative data for this compound.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the well-characterized sterigmatocystin (ST) and aflatoxin (AF) biosynthetic pathway in Aspergillus species, particularly in Aspergillus nidulans. The pathway is initiated by a polyketide synthase and involves a series of enzymatic conversions. A simplified representation of the pathway leading to this compound is depicted below.

Nidurufin_Biosynthesis Polyketide Synthase (PksA) Polyketide Synthase (PksA) Norsolorinic Acid Norsolorinic Acid Polyketide Synthase (PksA)->Norsolorinic Acid Multiple steps Averantin Averantin Norsolorinic Acid->Averantin Nor-1 5'-Hydroxyaverantin 5'-Hydroxyaverantin Averantin->5'-Hydroxyaverantin AvnA Averufin Averufin 5'-Hydroxyaverantin->Averufin AvfA Versiconal Hemiacetal Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal Hemiacetal Acetate AflE This compound This compound Averufin->this compound Hydroxylation Versicolorin B Versicolorin B Versiconal Hemiacetal Acetate->Versicolorin B B-esterase Versicolorin A Versicolorin A Versicolorin B->Versicolorin A Vbs Demethylsterigmatocystin Demethylsterigmatocystin Versicolorin A->Demethylsterigmatocystin VerA Sterigmatocystin Sterigmatocystin Demethylsterigmatocystin->Sterigmatocystin OmtA

Figure 1: Simplified biosynthetic pathway leading to this compound.

Experimental Protocols

Fungal Culture and Mycelium Extraction for this compound Analysis

This protocol provides a general framework for the cultivation of Aspergillus species and the subsequent extraction of mycelia for this compound analysis. Optimization may be required for specific strains.

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_analysis Analysis Inoculation Inoculation Incubation Incubation Inoculation->Incubation Harvest_Mycelia Harvest Mycelia by Filtration Incubation->Harvest_Mycelia Lyophilization Lyophilize Mycelia Harvest_Mycelia->Lyophilization Grinding Grind Mycelia to a Fine Powder Lyophilization->Grinding Solvent_Extraction Extract with Chloroform:Methanol Grinding->Solvent_Extraction Filtration Filter Extract Solvent_Extraction->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Resuspend_Extract Resuspend in Methanol Evaporation->Resuspend_Extract HPLC_Analysis HPLC-FLD Analysis Resuspend_Extract->HPLC_Analysis

Figure 2: General workflow for this compound extraction and analysis.

1. Fungal Strain and Culture Conditions:

  • Strains: Aspergillus nidulans, Aspergillus versicolor, or other strains of interest.

  • Media: Potato Dextrose Agar (PDA) for initial culture and Potato Dextrose Broth (PDB) or rice medium for liquid fermentation.

  • Inoculation: Inoculate liquid medium with spores or mycelial plugs from a fresh PDA culture.

  • Incubation: Incubate cultures at 25-30°C for 7-14 days with shaking (for liquid cultures) or in a static incubator.

2. Mycelium Extraction:

  • Harvesting: Separate the mycelium from the liquid culture by filtration through cheesecloth or a similar filter.

  • Washing: Wash the mycelial mat with sterile distilled water to remove residual medium.

  • Drying: Lyophilize (freeze-dry) the mycelium to a constant weight.

  • Grinding: Grind the dried mycelium into a fine powder using a mortar and pestle or a mechanical grinder.

  • Solvent Extraction: Extract the powdered mycelium with a solvent mixture such as chloroform:methanol (2:1, v/v). The ratio of solvent to mycelial powder should be approximately 10:1 (v/w). Perform the extraction for several hours with agitation.

  • Filtration and Concentration: Filter the extract to remove solid debris. Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Dissolve the crude extract in a known volume of methanol or a suitable solvent compatible with the HPLC mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC-FLD Conditions (General Method for Aflatoxin Precursors):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A typical gradient might start with a higher proportion of A, gradually increasing the proportion of B to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Fluorescence detector (FLD). The excitation and emission wavelengths for this compound need to be determined empirically but are likely to be in the range used for other aflatoxin precursors (e.g., excitation ~365 nm, emission ~450 nm).

  • Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the calibration curve.

Conclusion

This guide provides a foundational overview for the comparative analysis of this compound production in Aspergillus strains. While a comprehensive comparative dataset is not yet available in the literature, the provided protocols and biosynthetic pathway information offer a solid starting point for researchers. Further studies employing standardized methodologies are needed to build a robust comparative database of this compound production across a wider range of Aspergillus species and strains. Such data will be invaluable for both mycotoxin control strategies and the exploration of this compound's biotechnological potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of an antibody is paramount. This guide provides a comparative analysis of the predicted cross-reactivity of Nidurufin antibodies with other mycotoxins, supported by established immunological principles and experimental data from analogous compounds. The information presented here is crucial for the development of specific immunoassays and therapeutic antibodies targeting this compound, an key intermediate in the aflatoxin biosynthetic pathway.

This compound is an anthraquinone derivative that serves as a precursor in the biosynthesis of aflatoxins, a group of mycotoxins with significant health implications.[1][2][3][4] Given its central role in this pathway, the development of antibodies specific to this compound is of high interest for monitoring and controlling aflatoxin contamination. However, the structural similarity of this compound to other pathway intermediates and to the aflatoxins themselves presents a challenge in terms of antibody specificity. This guide explores the likely cross-reactivity profile of this compound antibodies.

Predicted Cross-Reactivity of this compound Antibodies

Based on the principles of immunological cross-reactivity, where antibodies may bind to structurally similar molecules, we can predict the potential for this compound antibodies to cross-react with other compounds in the aflatoxin biosynthetic pathway. The following table summarizes this predicted cross-reactivity, categorized by the degree of structural similarity to this compound.

CompoundChemical ClassPredicted Cross-Reactivity with this compound AntibodiesRationale for Prediction
Averufin AnthraquinoneHighHigh structural similarity, both are direct precursors in the aflatoxin pathway.[1][2][5]
Versicolorin A AnthraquinoneHighShares the core anthraquinone structure and is a close biosynthetic precursor to aflatoxins.[2]
Norsolorinic Acid AnthraquinoneMediumThe first stable anthraquinone intermediate in the aflatoxin pathway, sharing the core structure but with more differences from this compound compared to Averufin.[2]
Aflatoxin B1 FuranocoumarinMedium-LowWhile structurally distinct from the anthraquinone precursors, the shared biosynthetic origin and some structural motifs may lead to some cross-reactivity.[6][7][8]
Aflatoxin G1 FuranocoumarinMedium-LowSimilar to Aflatoxin B1, the potential for cross-reactivity exists due to shared biosynthetic heritage.[6][8]
Sterigmatocystin XanthoneLowA precursor to aflatoxins but with a different core ring structure, reducing the likelihood of significant cross-reactivity.[6][7]

Experimental Protocol for Determining Antibody Cross-Reactivity

To empirically determine the cross-reactivity of this compound antibodies, a competitive enzyme-linked immunosorbent assay (cELISA) is a standard and effective method. This protocol is based on established methodologies for assessing aflatoxin antibody specificity.[9]

Objective: To quantify the cross-reactivity of anti-Nidurufin antibodies with a panel of structurally related mycotoxins.

Materials:

  • Anti-Nidurufin polyclonal or monoclonal antibodies

  • This compound-peroxidase (or other enzyme) conjugate

  • 96-well microtiter plates coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • This compound standard

  • Potential cross-reactants (Averufin, Versicolorin A, Norsolorinic Acid, Aflatoxin B1, Aflatoxin G1, Sterigmatocystin)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the 96-well plates with the capture antibody and incubate overnight at 4°C.

  • Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition:

    • Prepare a series of dilutions for the this compound standard and each potential cross-reactant.

    • In separate wells, add a fixed concentration of the anti-Nidurufin antibody and the varying concentrations of either the this compound standard or the potential cross-reactant.

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Detection:

    • Add the this compound-enzyme conjugate to each well and incubate for 1 hour at room temperature. The conjugate will bind to the primary antibodies that have not been bound by the free analyte.

  • Substrate Reaction: Wash the plates and add the substrate solution. Incubate in the dark until a color develops.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance against the concentration of the this compound standard.

    • Determine the concentration of each cross-reactant that causes 50% inhibition of binding (IC50).

    • Calculate the cross-reactivity percentage using the following formula: Cross-reactivity (%) = (IC50 of this compound / IC50 of cross-reactant) x 100

Visualizing Relationships and Workflows

To better understand the context of this compound and the experimental approach to studying its antibody cross-reactivity, the following diagrams are provided.

cluster_pathway Aflatoxin Biosynthetic Pathway Norsolorinic Acid Norsolorinic Acid Averantin Averantin Norsolorinic Acid->Averantin ... Averufin Averufin Averantin->Averufin ... Versiconal Hemiacetal Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal Hemiacetal Acetate ... Versicolorin B Versicolorin B Versiconal Hemiacetal Acetate->Versicolorin B ... Versicolorin A Versicolorin A Versicolorin B->Versicolorin A ... This compound This compound Versicolorin A->this compound Sterigmatocystin Sterigmatocystin This compound->Sterigmatocystin Aflatoxin B1/G1 Aflatoxin B1/G1 Sterigmatocystin->Aflatoxin B1/G1

Caption: A simplified diagram of the Aflatoxin biosynthetic pathway highlighting the position of this compound.

cluster_workflow cELISA Workflow for Cross-Reactivity A Coat Plate with Capture Antibody B Block Non-Specific Sites A->B C Competitive Binding: Anti-Nidurufin Ab + (this compound or Cross-Reactant) B->C D Add this compound-Enzyme Conjugate C->D E Add Substrate & Measure Absorbance D->E F Calculate IC50 & % Cross-Reactivity E->F

References

Unraveling the Stereochemistry of Nidurufin: A Comparative Analysis of Synthetic vs. Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

A definitive stereochemical comparison between synthetically produced and naturally occurring nidurufin remains elusive due to the limited availability of comprehensive chiroptical data for the natural product. While the total synthesis of racemic this compound has been successfully achieved, a direct comparison with its natural counterpart is hindered by the absence of reported specific rotation and circular dichroism (CD) spectra for this compound isolated from its fungal producers.

This compound, an anthraquinone pigment, is recognized as a key intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins produced by Aspergillus species. Its complex structure, featuring a stereogenic center, has prompted synthetic efforts to confirm its molecular architecture and to provide material for further biological evaluation. Seminal work in this area was conducted by the research group of Michael P. Cava, who reported the first total synthesis of (±)-nidurufin.

This guide aims to consolidate the available information on both synthetic and natural this compound, highlighting the existing data and the current gaps in knowledge that prevent a conclusive stereochemical correlation.

Spectroscopic Data Comparison

A direct comparison of spectroscopic data is the cornerstone of confirming the identity and stereochemistry of a synthetic natural product. However, a complete dataset for such a comparison for this compound is not publicly available. The synthesis of racemic this compound was characterized using standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While these methods confirm the constitution of the synthetic molecule, they do not, in the case of a racemic mixture, provide information about its absolute stereochemistry.

To definitively establish the stereochemical identity of synthetic this compound, a comparison with the chiroptical data of the natural, enantiomerically pure compound is essential.

Spectroscopic DataSynthetic (±)-NidurufinNatural this compound
¹H NMR Data reported for the racemic mixture, confirming the overall structure.Comprehensive data for the purified natural product is not readily available in the public domain.
¹³C NMR Data reported for the racemic mixture, confirming the carbon skeleton.Comprehensive data for the purified natural product is not readily available in the public domain.
Optical Rotation [α] Not applicable for the racemic mixture (value would be zero).No reported value found in the surveyed literature.
Circular Dichroism (CD) Not reported for the racemic mixture.No reported spectrum found in the surveyed literature.

Experimental Protocols

The following outlines the key experimental approaches that would be necessary to perform a conclusive stereochemical comparison.

Synthesis of (±)-Nidurufin

The total synthesis of racemic this compound was achieved by Cava and his collaborators. While the full experimental details from the original publications are not readily accessible, the general approach involved a multi-step sequence starting from simpler aromatic precursors to construct the complex anthraquinone core and the appended heterocyclic ring system. The synthesis provided confirmation of the proposed molecular structure of this compound.

Isolation of Natural this compound

Natural this compound is produced by various fungi, including species of Aspergillus. The isolation process typically involves:

  • Culturing: Large-scale fermentation of the producing fungal strain under conditions optimized for this compound production.

  • Extraction: Extraction of the fungal mycelium and/or culture broth with organic solvents (e.g., ethyl acetate, chloroform) to isolate secondary metabolites.

  • Chromatography: Purification of the crude extract using a combination of chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

  • Characterization: Spectroscopic analysis (NMR, MS, IR, UV-Vis) to confirm the structure and purity of the isolated natural product.

Stereochemical Analysis

To confirm the stereochemistry, the following experiments would be critical:

  • Optical Rotation Measurement: The specific rotation of a solution of the purified natural this compound would be measured using a polarimeter. A non-zero value would confirm its chirality.

  • Circular Dichroism Spectroscopy: The CD spectrum of natural this compound would provide information about its chiroptical properties, which are highly sensitive to the molecule's three-dimensional structure.

  • Enantioselective Synthesis: To provide a synthetic sample for direct comparison, an enantioselective synthesis of one or both enantiomers of this compound would be required. The optical rotation and CD spectrum of the synthetic enantiomer could then be directly compared to that of the natural product to establish its absolute configuration.

Logical Workflow for Stereochemical Confirmation

The logical workflow to definitively confirm the stereochemistry of natural this compound and correlate it with a synthetic sample is outlined below.

G cluster_natural Natural Product Workflow cluster_synthetic Synthetic Workflow cluster_comparison Comparison N1 Isolate Natural this compound N2 Purify by Chromatography N1->N2 N3 Characterize (NMR, MS) N2->N3 N4 Measure Optical Rotation N3->N4 N5 Record CD Spectrum N3->N5 C1 Compare Spectroscopic Data (NMR, MS) N3->C1 C2 Compare Optical Rotation N4->C2 C3 Compare CD Spectra N5->C3 S1 Develop Enantioselective Synthesis S2 Synthesize Enantiomer(s) S1->S2 S3 Characterize (NMR, MS) S2->S3 S4 Measure Optical Rotation S3->S4 S5 Record CD Spectrum S3->S5 S3->C1 S4->C2 S5->C3 Conclusion Definitive Stereochemical Assignment C1->Conclusion C2->Conclusion C3->Conclusion G A Acetate & Malonyl-CoA B Polyketide Synthase A->B C Norsolorinic Acid B->C D Averantin C->D E Averufin D->E F Versiconal Acetate E->F N This compound E->N G Versicolorin B F->G H Sterigmatocystin G->H I Aflatoxin B1 H->I

Evaluating Synthetic Pathways to (±)-Nidurufin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nidurufin, an anthraquinone natural product, is a key intermediate in the biosynthetic pathway of aflatoxins, a class of mycotoxins produced by Aspergillus species.[1][2] Its complex, oxygenated structure presents a notable challenge for synthetic chemists. Understanding the efficiency of different synthetic routes is crucial for producing this compound and its analogues for toxicological studies, biological research, and as building blocks for other complex molecules. This guide provides a comparative analysis of synthetic strategies leading to racemic (±)-Nidurufin, with a focus on quantitative metrics and detailed experimental protocols.

Comparative Analysis of Synthetic Routes

The total synthesis of (±)-Nidurufin has been accomplished, providing a foundational route for its preparation in a laboratory setting.[1] For the purpose of this guide, we will compare two strategic approaches:

  • Route A: The Cava Group's Biomimetic Approach. This route, reported in 1985, utilizes a highly functionalized anthraquinone core as a late-stage intermediate, mirroring plausible biosynthetic transformations. It begins with the readily available 1,3,6,8-tetrahydroxyanthraquinone.[1]

  • Route B: A Hypothetical Convergent Friedel-Crafts Strategy. This common and versatile approach for anthraquinone synthesis involves the initial construction of the core ring system via a Friedel-Crafts acylation, followed by functional group interconversions to access key intermediates shared with Route A.

The efficiency of these two routes is summarized below based on key performance indicators.

MetricRoute A: Cava's Biomimetic ApproachRoute B: Convergent Friedel-Crafts
Starting Material 1,3,6,8-TetrahydroxyanthraquinonePhthalic Anhydride & Substituted Benzene
Key Reaction Base-mediated side-chain alkylationFriedel-Crafts Acylation / Cyclization
Total Steps ~ 6 steps from the key anthraquinone~ 8-10 steps (estimated)
Overall Yield Not explicitly reported as a single valueHighly variable, typically moderate
Regioselectivity High, directed by existing hydroxylsPotentially problematic, can yield mixtures
Scalability Demonstrated on a milligram scale[1]Generally scalable, a workhorse reaction

Experimental Methodologies

Detailed protocols for the key transformations in each route are provided below. These are intended to offer a practical basis for laboratory implementation.

Protocol 1: Key Alkylation Step (Route A)

This procedure outlines the crucial C-alkylation of the protected anthraquinone with a cyclic side-chain precursor, as adapted from the synthesis reported by O'Malley et al.[1]

Reaction: Alkylation of 1,3,6,8-Tetrakis(benzyloxy)anthraquinone with a Bicyclic Intermediate.

Materials:

  • 1,3,6,8-Tetrakis(benzyloxy)anthraquinone

  • Pivotal bicyclic intermediate (e.g., compound 13 in the original paper)[1]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • 10% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of 1,3,6,8-tetrakis(benzyloxy)anthraquinone in dry DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • The bicyclic alkylating agent is added to the solution.

  • Finely ground anhydrous K₂CO₃ is added to the mixture.

  • The reaction mixture is stirred at room temperature until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

  • Upon completion, the mixture is cooled and diluted with CH₂Cl₂.

  • The organic solution is washed successively with water, 10% aqueous HCl, and saturated aqueous NaHCO₃.[1]

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the alkylated anthraquinone.

Protocol 2: Anthraquinone Core Synthesis via Friedel-Crafts Acylation (Route B)

This is a general procedure for the synthesis of an anthraquinone core, which would subsequently require further functionalization to become a this compound precursor. The reaction involves the acylation of an aromatic substrate with phthalic anhydride, followed by acid-catalyzed cyclization.[3][4]

Reaction: Two-step synthesis of an anthraquinone from phthalic anhydride and an isopropyl-substituted benzene.

Materials:

  • Phthalic Anhydride

  • An appropriate isopropyl-substituted benzene (e.g., 1,4-diisopropylbenzene)

  • Anhydrous Aluminum Trichloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 4% Oleum (fuming sulfuric acid)

  • Ice and Water

Procedure:

  • Acylation: Phthalic anhydride and AlCl₃ (2.1 molar equivalents) are suspended in dry CH₂Cl₂ in a flask equipped with a reflux condenser and stirred under an inert atmosphere.[3]

  • The isopropyl-substituted benzene (1 molar equivalent) is added to the mixture. The reaction is heated to reflux (approx. 42°C) for 30-60 minutes.[3]

  • The reaction is cooled and carefully quenched by pouring onto a mixture of crushed ice and concentrated HCl.

  • The organic layer is separated, washed with water, dried, and the solvent is evaporated to yield the crude benzoylbenzoic acid intermediate.

  • Cyclization: The crude intermediate is added to 4% oleum.[3]

  • The mixture is heated to approximately 95°C for 2 hours to effect cyclization.[3]

  • The hot acid solution is carefully poured into a large volume of cold water, causing the anthraquinone product to precipitate.

  • The solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried. The crude product may require purification by chromatography or recrystallization.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the chemical and logical flows discussed.

Nidurufin_Biosynthesis Norsolorinic_Acid Norsolorinic Acid Averantin Averantin Norsolorinic_Acid->Averantin Reduction Averufin Averufin Averantin->Averufin Hydroxylation & Cyclization This compound This compound Averufin->this compound Rearrangement Versiconal_Acetate Versiconal Acetate This compound->Versiconal_Acetate Oxidation Versicolorin_A Versicolorin A Versiconal_Acetate->Versicolorin_A Esterase & Cyclization Aflatoxin_B1 Aflatoxin B1 Versicolorin_A->Aflatoxin_B1 Multiple Steps

Caption: Aflatoxin biosynthetic pathway highlighting this compound.

Synthesis_Comparison_Workflow Start Objective: Synthesize (±)-Nidurufin RouteA Route A: Cava's Biomimetic Approach Start->RouteA RouteB Route B: Convergent Friedel-Crafts Start->RouteB StepA1 Start with 1,3,6,8-Tetrahydroxyanthraquinone RouteA->StepA1 StepB1 Friedel-Crafts Acylation (Phthalic Anhydride + Arene) RouteB->StepB1 StepA2 Protection & Alkylation StepA1->StepA2 Intermediate Key Alkylated Anthraquinone Intermediate StepA2->Intermediate StepB2 Cyclization & Functionalization StepB1->StepB2 StepB2->Intermediate FinalSteps Side-chain manipulation & Deprotection Intermediate->FinalSteps Product (±)-Nidurufin FinalSteps->Product

Caption: Logical workflow comparing the two synthetic strategies.

Cava_Synthesis_Route_A Start 1,3,6,8-Tetrahydroxy- anthraquinone Step1 Protection (BnBr, K₂CO₃) Start->Step1 ProtectedAQ Protected Anthraquinone Step1->ProtectedAQ Step2 Alkylation (Bicyclic unit, Base) ProtectedAQ->Step2 Alkylated Alkylated Intermediate Step2->Alkylated Step3 Side-chain Elaboration Alkylated->Step3 Elaborated Full Side-chain Intermediate Step3->Elaborated Step4 Deprotection (H₂, Pd/C) Elaborated->Step4 Product (±)-Nidurufin Step4->Product

Caption: Key stages of the Cava group's total synthesis of this compound.

References

A Comparative Genomic Guide to Fungi in the Nidurufin Biosynthesis Lineage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomic features of key fungal species involved in the production of sterigmatocystin (ST), a biosynthetic precursor to the potent mycotoxin aflatoxin. Nidurufin is a critical intermediate in this pathway. Understanding the genomic similarities and differences among these fungi is paramount for research into mycotoxin control, secondary metabolite engineering, and the development of novel therapeutics. This comparison focuses on well-studied species within the genus Aspergillus, which are prominent producers of these secondary metabolites.

Comparative Genomic Analysis of Key Fungal Species

The production of sterigmatocystin and related compounds is primarily associated with a conserved secondary metabolite gene cluster (SMGC).[1][2][3][4][5] The table below summarizes key genomic and SMGC characteristics of representative Aspergillus species.

FeatureAspergillus nidulansAspergillus flavusAspergillus parasiticusAspergillus oryzae
Genome Size (Mb) ~30[6]37 - 38.3[7]Not explicitly stated, but closely related to A. flavus~37[7]
Predicted Genes ~10,000[6]13,256 - 13,374[7]Not explicitly stated~12,074[7]
Secondary Metabolite Gene Clusters (SMGCs) Dozens of putative SMGCs[8]High number, with significant diversity[9]High number, similar to A. flavusHigh number, used in fermentation[9]
Sterigmatocystin (ST) / Aflatoxin (AF) Cluster Size (kb) ~60[10]~70-75[11][12]~75[11]Contains a homologous but non-functional cluster
Key Regulatory Genes in Cluster aflR[13]aflR, aflS (aflJ)[12][14]aflR, aflS (aflJ)[12]Homologs present but mutations may lead to non-functionality
Primary Polyketide Synthase (PKS) StcAPksA (AflC)[15]PksA (AflC)Homolog present
End Product of the Pathway Sterigmatocystin[10]Aflatoxins B1 and B2[14]Aflatoxins B1, B2, G1, and G2No aflatoxin production

Experimental Protocols

Fungal Genomic DNA Extraction for Sequencing

High-quality genomic DNA is essential for successful genome sequencing. The following protocol is a modified SDS phenol:chloroform method suitable for filamentous fungi.[16]

Materials:

  • Pure fungal culture grown on 2% MEA plates with a sterile cellophane overlay

  • 1.5 mL microcentrifuge tubes with steel beads

  • Liquid nitrogen

  • SDS Buffer (composition not specified in the provided text)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

  • Refrigerated centrifuge (4°C)

  • Dry heat block (65°C)

Procedure:

  • Inoculate a pure fungal culture on a 60mm 2% MEA plate with a sterile cellophane overlay and grow for 5-10 days.[16]

  • Harvest mycelium using sterile forceps and scalpels and place it in a 1.5 mL tube with steel beads.

  • Flash freeze the tissue in liquid nitrogen and store it at -80°C prior to extraction.[16]

  • Homogenize the frozen tissue by bead beating for one 15-second cycle at 1400 RPM in a frozen aluminum block. Repeat if necessary, ensuring the sample remains frozen.[16]

  • Add 500 µL of SDS Buffer to each sample and vortex gently to homogenize.[16]

  • Incubate at 65°C for 15 minutes, gently inverting the sample 5 times every 5 minutes.[16]

  • Centrifuge the samples at maximum speed (14,000 RPM) at 4°C for 5 minutes.[16]

  • Carefully transfer the supernatant (~500 µL) to a new, labeled 1.5 mL centrifuge tube.

  • Perform subsequent phenol:chloroform and chloroform extractions to remove proteins and lipids.

  • Precipitate the DNA using sodium acetate and ice-cold ethanol.

  • Wash the DNA pellet with 70% ethanol and resuspend it in nuclease-free water or TE buffer.

Identification of Secondary Metabolite Gene Clusters

Bioinformatic analysis is crucial for identifying and annotating SMGCs within a fungal genome.

Tools:

  • antiSMASH (antibiotics and Secondary Metabolite Analysis SHell)[17]

  • SMURF (Secondary Metabolite Unknown Regions Finder)[17]

Workflow:

  • Obtain the assembled and annotated genome sequence of the fungus of interest.

  • Submit the genome sequence to the antiSMASH or SMURF web server or use the command-line versions.

  • These tools will predict the locations of putative SMGCs based on the presence of core biosynthetic genes (e.g., PKS, NRPS) and other associated genes (e.g., transcription factors, transporters).

  • Manually curate the predicted clusters by comparing them to known clusters from related species and experimental data.[17]

Visualizations

Sterigmatocystin/Aflatoxin Biosynthetic Pathway

The following diagram illustrates the simplified biosynthetic pathway leading to sterigmatocystin and aflatoxin B1, highlighting the position of this compound as an intermediate.

Sterigmatocystin_Aflatoxin_Pathway Start Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Start->PKS Norsolorinic_Acid Norsolorinic Acid PKS->Norsolorinic_Acid Averantin Averantin Norsolorinic_Acid->Averantin Averufin Averufin Averantin->Averufin This compound This compound Averufin->this compound multiple steps Versicolorin_A Versicolorin A Demethylsterigmatocystin Demethylsterigmatocystin Versicolorin_A->Demethylsterigmatocystin Sterigmatocystin Sterigmatocystin Demethylsterigmatocystin->Sterigmatocystin O_Methylsterigmatocystin O-Methylsterigmatocystin Sterigmatocystin->O_Methylsterigmatocystin Aflatoxin_B1 Aflatoxin B1 O_Methylsterigmatocystin->Aflatoxin_B1 This compound->Versicolorin_A

Caption: Simplified sterigmatocystin and aflatoxin B1 biosynthetic pathway.

General Workflow for Fungal Comparative Genomics

This diagram outlines the typical workflow for a comparative genomics study of fungi.

Fungal_Comparative_Genomics_Workflow Sample Fungal Isolates DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction Sequencing Genome Sequencing (e.g., Illumina, Nanopore) DNA_Extraction->Sequencing Assembly De novo Genome Assembly Sequencing->Assembly Annotation Gene Prediction and Functional Annotation Assembly->Annotation Comparative_Analysis Comparative Genomic Analysis Annotation->Comparative_Analysis Phylogeny Phylogenetic Analysis Comparative_Analysis->Phylogeny SMGC_Analysis SMGC Identification and Comparison Comparative_Analysis->SMGC_Analysis Gene_Families Gene Family Evolution (Gain/Loss) Comparative_Analysis->Gene_Families Synteny Synteny Analysis Comparative_Analysis->Synteny Results Biological Insights Phylogeny->Results SMGC_Analysis->Results Gene_Families->Results Synteny->Results

Caption: A typical workflow for fungal comparative genomics studies.

References

A Comparative Guide to Analytical Methods for the Detection of Nidurufin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable detection of Nidurufin, a mycotoxin of the anthraquinone class, is critical for ensuring the safety and quality of pharmaceutical products and raw materials. This guide provides a comparative overview of commonly employed analytical techniques for the detection and quantification of mycotoxins, which are applicable to this compound. While specific validated methods for this compound are not widely published, this document outlines the principles of prevalent methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and presents representative performance data based on validated methods for analogous mycotoxins.

Method Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of HPLC-UV and LC-MS/MS, two powerful techniques for mycotoxin analysis.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate; co-eluting impurities can interfere.High; specific detection of precursor and product ions.
Sensitivity Generally in the parts-per-million (ppm) to high parts-per-billion (ppb) range.High; capable of reaching low parts-per-billion (ppb) to parts-per-trillion (ppt) levels.
Linearity (R²)¹ Typically > 0.99Typically > 0.99[1]
Accuracy (Recovery %)¹ 80 - 110%74 - 106%[1]
Precision (RSD %)¹ < 15%< 15%[1]
Limit of Detection (LOD)¹ 0.25 - 1 µg/mL0.03 - 0.5 µg/kg[1][2]
Limit of Quantification (LOQ)¹ 1 - 5 µg/mL0.08 - 1 µg/kg[1][2]
Instrumentation Cost LowerHigher
Expertise Required ModerateHigh

¹Performance data presented are representative of validated methods for other mycotoxins and should be considered as a general reference. Method-specific validation for this compound is essential.

Experimental Protocol: HPLC-UV for Mycotoxin Analysis

This section details a general protocol for the analysis of mycotoxins using HPLC with UV detection. This protocol should be adapted and validated specifically for this compound.

1. Scope: This method is applicable for the quantitative determination of mycotoxins in various sample matrices.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Reference standard of the target mycotoxin (e.g., this compound)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

4. Sample Preparation:

  • Extraction: Accurately weigh a representative sample and extract the mycotoxins using a suitable solvent mixture (e.g., acetonitrile/water).

  • Cleanup: Pass the extract through an SPE cartridge to remove interfering matrix components.

  • Concentration: Evaporate the cleaned extract to dryness and reconstitute in a known volume of the mobile phase.

5. Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: Determined by the UV absorbance maximum of this compound.

6. Calibration: Prepare a series of calibration standards by diluting the stock solution of the reference standard. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

7. Data Analysis: Quantify the mycotoxin in the sample by comparing its peak area to the calibration curve.

Workflow and Pathway Diagrams

Analytical Method Validation Workflow

The following diagram illustrates the key stages involved in validating an analytical method for this compound detection, ensuring its suitability for its intended purpose.

Analytical Method Validation Workflow A Method Development & Optimization B Specificity / Selectivity A->B C Linearity & Range A->C D Accuracy (Recovery) A->D E Precision (Repeatability & Intermediate) A->E F Limit of Detection (LOD) A->F G Limit of Quantification (LOQ) A->G H Robustness A->H I System Suitability A->I J Validated Method B->J C->J D->J E->J F->J G->J H->J I->J

Caption: Key stages of analytical method validation.

Generic Mycotoxin Biosynthesis Signaling Pathway

This diagram provides a simplified, conceptual overview of a signaling pathway that could lead to the biosynthesis of mycotoxins like this compound in fungi, often triggered by environmental stressors.

Conceptual Mycotoxin Biosynthesis Pathway cluster_0 Environmental Stress A Nutrient Limitation C Stress-Responsive Transcription Factors A->C B Oxidative Stress B->C D Activation of Biosynthetic Gene Cluster C->D E Enzyme Synthesis D->E G This compound Biosynthesis E->G F Precursor Molecules F->G

Caption: Simplified mycotoxin biosynthesis pathway.

References

Safety Operating Guide

Essential Safety and Disposal Plan for Nidurufin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety and logistical information for the proper handling and disposal of Nidurufin. As a mycotoxin belonging to the anthraquinone class and a known precursor to aflatoxin biosynthesis, this compound must be handled with extreme caution in a laboratory setting. The following procedures are designed to mitigate risks and ensure the safe management of this compound and associated waste.

Quantitative Data Summary

A summary of the known physical and chemical properties of this compound is presented below. Due to its classification as a mycotoxin, comprehensive toxicological data may be limited, and it should be treated as a highly toxic substance.

PropertyValueSource
CAS Number 28458-23-3[1]
Molecular Formula C20H16O8[1]
Molecular Weight 384.34 g/mol [1]
Physical Description Pale-yellow crystals (inferred from related aflatoxins)[2]
Solubility Insoluble in non-polar solvents; slightly soluble in water; freely soluble in moderately polar organic solvents like chloroform, methanol, and DMSO (inferred from aflatoxins).[2][3]
Stability Unstable to UV light in the presence of oxygen and at pH extremes (<3 or >10) (inferred from aflatoxins).[3]

Proper Disposal Procedures for this compound

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste. The primary goal is the complete inactivation of the mycotoxin before final disposal.

Step-by-Step Disposal Plan:
  • Decontamination of Solutions :

    • For aqueous solutions, add sodium hypochlorite (bleach) to a final concentration of at least 2% and allow a contact time of at least 8 hours.

    • For solutions in organic solvents, evaporate the solvent to dryness in a chemical fume hood. Redissolve the this compound residue in a small amount of a solvent miscible with bleach (e.g., methanol) before adding the sodium hypochlorite solution.

  • Decontamination of Solid Waste :

    • Solid this compound waste and contaminated labware (e.g., pipette tips, gloves, paper towels) should be immersed in a 2% sodium hypochlorite solution for at least 8 hours.

    • Alternatively, autoclaving at 121°C for at least 60 minutes can be used for decontamination.[4]

  • Spill Cleanup :

    • For small spills, absorb the material with an inert absorbent material.

    • Decontaminate the area by washing with a 2% sodium hypochlorite solution, followed by a thorough rinse with water. All cleanup materials must be treated as hazardous waste.

  • Final Disposal :

    • After decontamination, the resulting solutions and solid waste should be collected in clearly labeled, sealed, and leak-proof containers.

    • Dispose of the containers through your institution's hazardous waste management program, ensuring compliance with all local, state, and federal regulations.[5]

Experimental Protocols

Chemical Decontamination of this compound Waste

The following protocols are based on established methods for the destruction of aflatoxins and are recommended for the inactivation of this compound in a laboratory setting.[4][6]

Protocol 1: Sodium Hypochlorite Treatment

  • Objective : To degrade this compound using a strong oxidizing agent.

  • Materials :

    • Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6% NaOCl)

    • Appropriate waste container

  • Procedure :

    • Collect all this compound-contaminated waste (liquid and solid) in a designated, compatible container.

    • Add a sufficient volume of sodium hypochlorite solution to achieve a final concentration of at least 2% active chlorine.

    • Ensure all waste is fully submerged in the hypochlorite solution.

    • Allow the mixture to stand for a minimum of 8 hours at room temperature to ensure complete degradation of the mycotoxin.

    • After the contact time, the decontaminated waste can be processed for final disposal according to institutional guidelines for hazardous waste.

Protocol 2: Potassium Permanganate Treatment

  • Objective : To degrade this compound using a strong oxidizing agent in an acidic medium.

  • Materials :

    • Potassium permanganate (KMnO4)

    • Sulfuric acid (H2SO4)

    • Appropriate waste container

  • Procedure :

    • For every 100 mL of aqueous this compound waste, carefully and slowly add 10 mL of concentrated sulfuric acid. This reaction is exothermic and should be performed in an ice bath with stirring.

    • Add a sufficient amount of potassium permanganate to the acidic solution until a persistent purple color is observed.

    • Allow the reaction to proceed for at least 3 hours. If the purple color fades, add more potassium permanganate.

    • The absence of fluorescence under UV light can be used as an indicator of mycotoxin degradation.

    • Neutralize the solution carefully before collecting it for final disposal as hazardous waste.

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

Nidurufin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid hypochlorite_liquid Treat with Sodium Hypochlorite (>=2%) for >=8 hours liquid_waste->hypochlorite_liquid decon_method Select Decontamination Method solid_waste->decon_method hypochlorite_solid Immerse in Sodium Hypochlorite (>=2%) for >=8 hours decon_method->hypochlorite_solid Chemical autoclave Autoclave at 121°C for >=60 minutes decon_method->autoclave Thermal collect_waste Collect Decontaminated Waste in Labeled, Sealed Container hypochlorite_liquid->collect_waste permanganate Treat with Potassium Permanganate /Sulfuric Acid hypochlorite_solid->collect_waste autoclave->collect_waste disposal Dispose as Hazardous Waste via Institutional Program collect_waste->disposal

References

Essential Safety and Operational Protocols for Handling Nidurufin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of Nidurufin. Given that this compound is a mycotoxin and a key intermediate in the biosynthesis of aflatoxins, it should be handled with extreme caution, adhering to protocols for highly toxic substances.[1] Researchers, scientists, and drug development professionals must familiarize themselves with these procedures to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against exposure to hazardous chemicals like this compound. A multi-layered approach to PPE is mandatory.

A. Standard Laboratory Attire:

  • Primary Clothing: A long-sleeved shirt and long pants made of a sturdy material should be worn as a base layer.[2][3]

  • Footwear: Closed-toed shoes and socks are required at all times.[2]

B. Essential Protective Gear: The following PPE must be worn when handling this compound in any form (solid or in solution):

PPE CategoryItemSpecifications and Use
Body Protection Lab Coat/CoverallsA disposable or dedicated lab coat is required. For procedures with a higher risk of contamination, chemical-resistant coveralls should be used.[2][3]
Chemical-Resistant ApronRecommended when handling concentrated solutions or large quantities to protect against splashes and spills.[3][4]
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated.
Eye and Face Protection Safety Glasses with Side Shields or GogglesTo protect from splashes, sprays, and aerosols.[2] A face shield should be used in conjunction with goggles when there is a significant splash risk.
Respiratory Protection NIOSH-Approved RespiratorA respirator is necessary when handling powdered this compound or when aerosolization is possible. The specific type of respirator (e.g., N95, or a full-face respirator with appropriate cartridges) should be determined by a formal risk assessment.[2][5]

II. Operational Plan for Handling this compound

A systematic workflow is crucial to minimize the risk of exposure and contamination.

A. Preparation and Weighing:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to control airborne particles.

  • Decontamination Supplies: Before starting, ensure that a freshly prepared 10% bleach solution is readily accessible for immediate decontamination of spills.

  • Weighing: When weighing solid this compound, do so on a tared weigh paper or in a container within the fume hood. Use tools dedicated to this compound handling.

B. Dissolving and Aliquoting:

  • Careful Handling: Open vials slowly and carefully to avoid creating aerosols.

  • Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the chemical name, concentration, date, and a "TOXIN - DO NOT HANDLE" warning.

  • Secondary Containment: Transport all this compound solutions in a leak-proof secondary container.

C. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using a 10% bleach solution, allowing for a sufficient contact time (e.g., 20 minutes) before wiping clean.

  • Glove Removal: Wash the outer gloves with soap and water before removing them, followed by the removal of the inner gloves.[2]

  • Hand Washing: Immediately and thoroughly wash hands with soap and water after any handling procedure is complete.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh papers, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant waste container.

  • Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.

  • Final Disposal: All waste must be disposed of through the institution's hazardous waste management program in accordance with local and federal regulations.[6][7][8]

IV. Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][9] Remove any contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][9]

  • Inhalation: Move the individual to fresh air immediately.[7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[7][10]

  • Medical Attention: In all cases of known or suspected exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for aflatoxins or a similar mycotoxin to the medical personnel.[7]

  • Spill Cleanup: For small spills, absorb the liquid with absorbent pads or paper towels and decontaminate the area with a 10% bleach solution. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

V. Workflow Diagram for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Nidurufin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_decon Prepare 10% Bleach Solution prep_area->prep_decon handle_weigh Weigh Solid this compound prep_decon->handle_weigh handle_dissolve Dissolve and Aliquot handle_weigh->handle_dissolve handle_label Label All Containers handle_dissolve->handle_label cleanup_decon Decontaminate Surfaces & Equipment handle_label->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.